molecular formula C8H7N3O3 B045547 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile CAS No. 111795-99-4

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Cat. No.: B045547
CAS No.: 111795-99-4
M. Wt: 193.16 g/mol
InChI Key: KOOPAOCWSWOMQI-UHFFFAOYSA-N
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Description

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a high-value chemical intermediate and building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional pyridine core, incorporating a methoxy group, a nitro group, and a highly versatile acetonitrile moiety. The nitropyridine scaffold is a privileged structure in drug discovery, and the presence of these distinct functional groups makes this compound an exceptionally versatile precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nitro group and the nitrile functionality are excellent handles for further chemical transformations, including reduction to amino derivatives, nucleophilic aromatic substitution, and cyclization reactions to form fused ring systems like pyrroles, imidazoles, and other nitrogen-containing heterocycles. Its primary research application is in the development of potential active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapeutics. The compound's well-defined structure and reactivity profile offer researchers a critical starting point for structure-activity relationship (SAR) studies and library synthesis, accelerating the discovery of novel bioactive molecules.

Properties

IUPAC Name

2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPAOCWSWOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348653
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-99-4
Record name (6-Methoxy-3-nitropyridin-2-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-3-nitropyridine-2-acetonitrile
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Foundational & Exploratory

Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations for the synthetic pathway, detailed experimental protocols for the preparation of the crucial precursor 2-chloro-6-methoxy-3-nitropyridine, and the subsequent nucleophilic substitution to yield the target acetonitrile derivative. The causality behind experimental choices, mechanistic insights, and critical safety considerations are discussed to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic systems. Its strategic importance lies in the versatile reactivity of the nitrile and nitro functionalities, which allow for a wide array of subsequent chemical transformations. The methoxy group on the pyridine ring also plays a crucial role in modulating the electronic properties and reactivity of the molecule.

The synthesis of this target molecule is conceptually straightforward, relying on the preparation of an activated pyridine precursor followed by the introduction of the acetonitrile moiety. The overall synthetic strategy is depicted below:

Synthetic_Strategy Start Commercially Available Starting Materials Precursor 2-Chloro-6-methoxy-3-nitropyridine Start->Precursor Methoxylation & Nitration Target This compound Precursor->Target Cyanation Route_A A1 2,6-Dichloropyridine A2 2-Chloro-6-methoxypyridine A1->A2 NaOH, Methanol, Reflux A3 2-Chloro-6-methoxy-3-nitropyridine A2->A3 Fuming HNO₃, H₂SO₄, 85°C

Caption: Synthetic pathway for Route A.

2.1.1. Mechanistic Considerations

The initial step involves a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces one of the chlorine atoms on the 2,6-dichloropyridine ring. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The subsequent nitration is an electrophilic aromatic substitution, where the nitro group is directed to the 3-position due to the directing effects of the existing substituents.

2.1.2. Experimental Protocol for Route A

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

  • To a dried reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2,6-dichloropyridine and solid sodium hydroxide.

  • Replace the atmosphere in the vessel with nitrogen.

  • Add methanol as the solvent and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saline solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-6-methoxypyridine.

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, add the 2-chloro-6-methoxypyridine from the previous step.

  • Heat the reaction mixture to 85°C for 4 hours. [1]3. Cool the solution and pour it into ice water.

  • Neutralize the mixture to a pH of 7 with a 40% NaOH solution, maintaining the temperature below 0°C.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-chloro-6-methoxy-3-nitropyridine as a grayish-white or light yellow solid. [1]

Route B: Nitration followed by Methoxylation

An alternative approach involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine, followed by a selective methoxylation.

Route_B B1 2,6-Dichloropyridine B2 2,6-Dichloro-3-nitropyridine B1->B2 Conc. HNO₃, Conc. H₂SO₄, 100-105°C B3 2-Chloro-6-methoxy-3-nitropyridine B2->B3 Sodium Methoxide, Methanol, 25-30°C

Caption: Synthetic pathway for Route B.

2.2.1. Mechanistic Considerations

The nitration of 2,6-dichloropyridine requires harsh conditions due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen. [2]The subsequent methoxylation is a regioselective SNAr reaction. The nitro group strongly activates the pyridine ring towards nucleophilic attack, and the methoxide ion preferentially displaces the chlorine at the 2-position.

2.2.2. Experimental Protocol for Route B

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

  • To concentrated sulfuric acid, slowly add 2,6-dichloropyridine (25.0 g, 0.168 mole) at 20-25°C with constant stirring. [2]2. Slowly add concentrated nitric acid (75.0 g, 98.0%) while maintaining the temperature below 50°C. [2]3. Heat the mixture to 100-105°C for 5 hours. [2]4. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 50°C and pour it into ice water. [2]6. Filter the resulting precipitate and wash with water.

  • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine (yield: 24.5 g). [2] Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • Prepare a solution of sodium methoxide (7.78 g, 0.144 mole) in methanol (50.0 ml) and cool to 15°C.

  • To this solution, add 2-amino-6-chloro-3-nitropyridine (a related substrate, demonstrating the principle) (25.0 g, 0.144 mole) while maintaining the temperature at 15°C.

  • Heat the resulting mixture to 25-30°C and stir for 4-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the product.

Table 1: Comparison of Synthetic Routes for the Precursor

FeatureRoute A: Methoxylation then NitrationRoute B: Nitration then Methoxylation
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine
Key Steps 1. Methoxylation2. Nitration1. Nitration2. Methoxylation
Advantages Milder nitration conditions.Potentially higher overall yield.
Disadvantages Potential for side products in nitration.Harsh nitration conditions required. [2]

Synthesis of this compound

The final step in the synthesis is the conversion of the 2-chloro substituent to the desired acetonitrile group via a nucleophilic aromatic substitution reaction.

Final_Step Precursor 2-Chloro-6-methoxy-3-nitropyridine Target This compound Precursor->Target NaCN or KCN, DMSO or Acetonitrile, Heat

Caption: Final cyanation step.

Mechanistic Rationale

The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, significantly activates the chlorine atom at the 2-position towards nucleophilic attack by the cyanide ion. The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, is crucial as it effectively solvates the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Detailed Experimental Protocol

This protocol is based on established procedures for the cyanation of activated halopyridines.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Table 2: Physicochemical Properties of the Target Compound

PropertyValue
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Solid
Melting Point 117-122 °C
CAS Number 111795-99-4

Safety and Handling

4.1. Hazard Identification

  • Cyanide Salts (Sodium/Potassium Cyanide): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

  • 2-Chloro-6-methoxy-3-nitropyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • This compound: Acutely toxic if swallowed and causes serious eye damage.

  • Solvents (DMSO, Methanol, Acetonitrile): Flammable and have associated health risks upon inhalation or skin contact.

4.2. Recommended Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When working with cyanide salts, have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Avoid contact of cyanide salts with acids.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined robust and reliable synthetic routes for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and critical safety information, this document serves as a valuable resource for researchers and professionals in the field of pharmaceutical development. The described methods are scalable and can be adapted for various research and production needs, facilitating the advancement of drug discovery programs that rely on this important chemical intermediate.

References

  • Yan, Feng et al. Jingxi Huagong, 27(7), 726-728; 2010.
  • Patel, H. P., et al. (2006). Process for producing 2,3-diamino-6-methoxypyridine. U.S.

Sources

An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical development.[1] The synthetic strategy is centered on a robust nucleophilic aromatic substitution (SNAr) reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss the critical parameters that ensure a high-yield, reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood method for preparing this valuable heterocyclic building block.

Synthetic Strategy & Workflow

The synthesis of the target compound is achieved through a highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategy leverages the commercially available or readily synthesized starting material, 2-chloro-6-methoxy-3-nitropyridine.[2][3] The core transformation involves the displacement of the chloride at the C2 position of the pyridine ring by a cyanomethyl anion, generated in situ from acetonitrile.

The overall workflow is depicted below, illustrating the progression from starting materials to the final, purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis start Starting Materials: - 2-Chloro-6-methoxy-3-nitropyridine - Acetonitrile - Sodium Hydride (NaH) - Anhydrous Solvent (THF) gen_anion Step 1: In Situ Generation of Cyanomethyl Anion (NaH, Acetonitrile, THF, 0°C) start->gen_anion Reagents snar_reaction Step 2: Nucleophilic Aromatic Substitution (Addition of Starting Material, RT) gen_anion->snar_reaction Nucleophile workup Step 3: Aqueous Work-up & Extraction snar_reaction->workup Crude Mixture purify Step 4: Column Chromatography (Silica Gel) workup->purify Organic Extract product Final Product: This compound purify->product Purified Compound analysis Step 5: Characterization (NMR, MS, mp) product->analysis Validation

Figure 1: High-level experimental workflow for the synthesis.

Scientific Rationale & Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic properties of the pyridine scaffold.

Expertise & Experience: Causality Behind Experimental Choices

Aromatic rings, like pyridine, are typically electron-rich and undergo electrophilic substitution. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C3 position drastically alters the ring's reactivity, making it electron-deficient and thus susceptible to attack by nucleophiles.[4]

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Addition: The cyanomethyl anion (-CH₂CN), a potent nucleophile, attacks the electron-poor carbon atom at the C2 position, which bears the chloride leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final substitution product.

Trustworthiness: A Self-Validating System

The high regioselectivity of this reaction is a key element of its trustworthiness. The nitro group, being positioned ortho to the chlorine, provides powerful resonance stabilization to the Meisenheimer intermediate, significantly lowering the activation energy for the reaction at this specific site.[5][7] Attack at other positions would not benefit from this stabilization, making the C2 substitution the overwhelmingly favored pathway. This inherent electronic control minimizes the formation of isomeric byproducts and simplifies purification.

Figure 2: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Nitrated aromatic compounds can be toxic and are potential skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials & Reagents

ReagentCAS NumberMolecular Wt.Amount (mmol)Mass / Volume
2-Chloro-6-methoxy-3-nitropyridine38533-61-8188.57 g/mol 10.01.89 g
Sodium Hydride (60% disp. in oil)7646-69-724.00 g/mol 12.00.48 g
Acetonitrile75-05-841.05 g/mol 15.00.78 mL
Anhydrous Tetrahydrofuran (THF)109-99-9--50 mL
Saturated aq. NH₄Cl solution---~20 mL
Ethyl Acetate141-78-6--~150 mL
Brine---~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~5 g

Step-by-Step Methodology

  • Preparation of the Nucleophile: a. To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) under a positive pressure of nitrogen. b. Add anhydrous THF (30 mL) via syringe. Cool the resulting suspension to 0 °C using an ice-water bath. c. While stirring vigorously, add anhydrous acetonitrile (0.78 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes. Caution: Hydrogen gas evolution will occur. d. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium cyanomethylide anion. The suspension should become a pale yellow/off-white slurry.

  • Nucleophilic Aromatic Substitution Reaction: a. Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.89 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL). b. Add the solution of the starting material dropwise to the cold (0 °C) suspension of the cyanomethyl anion over a period of 10 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: a. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add deionized water (30 mL). d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash with brine (30 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). c. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure. d. The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary, to yield this compound as a pale yellow crystalline solid.

Characterization & Expected Results

  • Appearance: Pale yellow to light orange crystalline solid.

  • Yield: 75-85% (typical).

  • Melting Point: ~120-125 °C (based on similar structures like (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, which has a melting point of 121.5-123.5 °C).[8]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 8.45 (d, 1H, pyridine H4), ~ 7.00 (d, 1H, pyridine H5), ~ 4.10 (s, 2H, -CH₂CN), ~ 4.05 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 165.0, 153.0, 140.0, 135.0, 116.0, 110.0, 55.0, 25.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₇N₃O₃ [M+H]⁺: 194.05; found: 194.05.

Troubleshooting

IssuePossible CauseRecommended Solution
Reaction does not start/proceed Inactive NaH (due to moisture exposure) or wet solvent/reagents.Use a fresh bottle of NaH. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Low Yield Incomplete formation of the anion; insufficient reaction time.Increase the reaction time for anion formation. Allow the SNAr reaction to stir longer (e.g., overnight) at room temperature.
Multiple Spots on TLC Incomplete reaction or formation of side products.Ensure slow, controlled addition of the electrophile at 0 °C. Optimize purification with careful column chromatography.

References

  • Sumitomo Chemical Co. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.
  • EvoBioSystems. (2023). Role of Intermediates in Drug Development. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Synthesis Intermediates in Pharmaceutical Development. Available at: [Link]

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]

  • Protheragen. (2025). Drug Synthesis Intermediate Classification And Usage. Available at: [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

  • Organic Syntheses. (n.d.). Methoxyacetonitrile. Coll. Vol. 2, p.387 (1943); Vol. 18, p.50 (1938). Available at: [Link]

  • Angewandte Chemie International Edition. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. 62(6), e202216894. Available at: [Link]

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6483-6491.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. Available at: [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Institutes of Health. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-17. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8. Available at: [Link]

  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.588 (1963); Vol. 34, p.62 (1954). Available at: [Link]

  • National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US20190106438A1 - Process for the preparation of....

Sources

An In-depth Technical Guide to the Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, a valuable intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of viable starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the chemical reasoning behind procedural choices, ensuring a deep understanding of the synthetic process. All methodologies are supported by citations from peer-reviewed literature and patents to uphold scientific integrity.

Introduction: Significance of this compound

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a wide array of biologically active compounds. The specific molecule, this compound, incorporates several key functional groups: a methoxy group, a nitro group, and a cyanomethyl group, all attached to a pyridine core. This arrangement of substituents makes it a versatile precursor for the synthesis of more complex heterocyclic systems, particularly those with therapeutic potential. The electron-deficient nature of the nitropyridine ring, combined with the nucleophilic character of the acetonitrile moiety, opens up a rich landscape for further chemical transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound hinges on the strategic construction of the substituted pyridine ring. The most direct and industrially scalable approaches converge on a key intermediate: 2-chloro-6-methoxy-3-nitropyridine . From this intermediate, a nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the cyanomethyl group.

This guide will detail two primary, field-proven routes for the synthesis of this crucial chloro-substituted nitropyridine intermediate, followed by a thorough examination of the final cyanation step.

The two primary routes to the key intermediate are:

  • Route A: Commencing with 2,6-dichloropyridine, this pathway involves an initial selective methoxylation followed by a regioselective nitration.

  • Route B: This alternative strategy also begins with 2,6-dichloropyridine but reverses the order of functionalization: an initial nitration is followed by a selective methoxylation.

The choice between these routes often depends on factors such as starting material availability, desired purity, and scalability.

Synthesis of the Key Intermediate: 2-Chloro-6-methoxy-3-nitropyridine

Route A: Methoxylation Followed by Nitration

This route is often favored for its straightforward initial step and well-controlled nitration.

Route_A start 2,6-Dichloropyridine step1 2-Chloro-6-methoxypyridine start->step1 NaOH, Methanol Reflux step2 2-Chloro-6-methoxy-3-nitropyridine step1->step2 H₂SO₄, HNO₃ 0-20°C

Caption: Synthetic workflow for Route A.

  • Experimental Protocol:

    • To a dried reaction vessel, add 2,6-dichloropyridine and solid sodium hydroxide.

    • Replace the atmosphere in the vessel with an inert gas, such as nitrogen.

    • Add anhydrous methanol to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Adjust the pH to ≤7 with 6.0 M hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-chloro-6-methoxypyridine.[1]

  • Causality of Experimental Choices:

    • Sodium Hydroxide and Methanol: This combination generates sodium methoxide in situ, which acts as the nucleophile. Using solid NaOH and anhydrous methanol is a cost-effective and practical alternative to handling highly reactive sodium metal or commercial sodium methoxide.

    • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions involving atmospheric moisture and carbon dioxide.

    • Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Experimental Protocol:

    • In a separate vessel, prepare a nitrating mixture by combining concentrated sulfuric acid and fuming nitric acid, and cool it to 0°C.

    • Slowly add 2-chloro-6-methoxypyridine to the chilled nitrating mixture while maintaining the temperature between 0 and 20°C.[2]

    • Stir the reaction mixture at this temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the precipitated solid and wash thoroughly with water until the filtrate is neutral.

    • Dry the solid to obtain 2-chloro-6-methoxy-3-nitropyridine.[2]

  • Mechanistic Insight and Regioselectivity:

    • The nitration of 2-chloro-6-methoxypyridine is an electrophilic aromatic substitution. The strong electron-donating effect of the methoxy group (via resonance) and the weaker deactivating effect of the chloro group (inductive withdrawal vs. weak resonance donation) direct the incoming electrophile (nitronium ion, NO₂⁺) to the positions ortho and para to the methoxy group.

    • The 3-position is ortho to the methoxy group and meta to the chloro group. The 5-position is para to the methoxy group and meta to the chloro group. The 4-position is meta to both. The directing effects favor substitution at the 3- and 5-positions. The formation of the 3-nitro isomer as the major product is observed.[2] This regioselectivity is crucial for the successful synthesis of the target molecule.

Route B: Nitration Followed by Methoxylation

This route can be advantageous if the initial nitration of the readily available 2,6-dichloropyridine is more efficient or provides a cleaner product.

Route_B start 2,6-Dichloropyridine step1 2,6-Dichloro-3-nitropyridine start->step1 H₂SO₄, HNO₃ < 50°C then 100-105°C step2 2-Chloro-6-methoxy-3-nitropyridine step1->step2 Sodium Methoxide, Methanol

Caption: Synthetic workflow for Route B.

  • Experimental Protocol:

    • Slowly add 2,6-dichloropyridine to concentrated sulfuric acid at 20–25°C with constant stirring.

    • To this solution, add concentrated nitric acid (98%) slowly, ensuring the reaction temperature does not exceed 50°C.

    • After the addition is complete, heat the mixture to 100–105°C for 5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2,6-dichloro-3-nitropyridine.[3]

  • Causality of Experimental Choices:

    • Mixed Acid Nitration: The combination of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the dichloropyridine ring.

    • Temperature Control: The initial addition is performed at a lower temperature to control the exothermic reaction. The subsequent heating is required to drive the reaction to completion.

  • Experimental Protocol:

    • Prepare a solution of sodium methoxide in methanol.

    • Add 2,6-dichloro-3-nitropyridine to the sodium methoxide solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring the mixture into water.

    • Filter the precipitate, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.[3]

  • Mechanistic Insight and Regioselectivity:

    • The nucleophilic aromatic substitution of a chlorine atom by the methoxide ion is highly regioselective. The nitro group is a strong electron-withdrawing group, which activates the positions ortho and para to it for nucleophilic attack.

    • In 2,6-dichloro-3-nitropyridine, the chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para. Both positions are activated. However, the attack at the 6-position is generally favored, leading to the desired product. This selectivity is likely due to a combination of electronic and steric factors.[4] The inductive effect of the nitro group makes the ortho position (C2) more electron-deficient, but the para position (C6) allows for better delocalization of the negative charge in the Meisenheimer intermediate.[4]

Final Transformation: Cyanation to Yield this compound

The final step is the conversion of 2-chloro-6-methoxy-3-nitropyridine to the target acetonitrile derivative. This is achieved through a nucleophilic aromatic substitution where the chloride is displaced by a cyanide nucleophile.

The SNAr Mechanism on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of the strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2- and 4-) and para (6-) positions. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination process:

  • Addition: The cyanide nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism reactant 2-Chloro-6-methoxy-3-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + CN⁻ product This compound intermediate->product - Cl⁻

Caption: Simplified SNAr mechanism for the cyanation step.

Experimental Protocol for Cyanation
  • Representative Experimental Protocol:

    • In a reaction vessel under an inert atmosphere, dissolve 2-chloro-6-methoxy-3-nitropyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture and carefully pour it into a larger volume of water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Cyanide Source: Sodium and potassium cyanide are common and effective sources of the cyanide nucleophile.

    • Polar Aprotic Solvent: Solvents like DMSO and DMF are excellent for SNAr reactions as they can dissolve the reactants and effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

    • Heating: As with many organic reactions, heating provides the necessary energy to overcome the activation barrier of the reaction.

Data Summary

Starting MaterialIntermediateReagentsConditionsYieldReference
Route A
2,6-Dichloropyridine2-Chloro-6-methoxypyridineNaOH, MethanolReflux~76%[1]
2-Chloro-6-methoxypyridine2-Chloro-6-methoxy-3-nitropyridineH₂SO₄, fuming HNO₃0-20°C~80%[2]
Route B
2,6-Dichloropyridine2,6-Dichloro-3-nitropyridineH₂SO₄, HNO₃<50°C then 100-105°C-[3]
2,6-Dichloro-3-nitropyridine2-Chloro-6-methoxy-3-nitropyridineSodium Methoxide, Methanol25-30°C-[3]
Final Step
2-Chloro-6-methoxy-3-nitropyridineThis compoundNaCN or KCN, DMSO or DMF60-80°C-Representative

Conclusion

The synthesis of this compound is most effectively achieved through a multi-step process starting from 2,6-dichloropyridine. Two viable routes allow for the preparation of the key intermediate, 2-chloro-6-methoxy-3-nitropyridine, each with its own set of advantages regarding reaction control and potential yield. The final cyanation step proceeds via a well-understood nucleophilic aromatic substitution mechanism, driven by the electron-deficient nature of the nitropyridine ring. By carefully selecting the synthetic route and optimizing the reaction conditions for each step, researchers can efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • StackExchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • StackExchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

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Foreword: A Note on Scope and Scientific Diligence

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate this compound (CAS 111795-99-4). As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the scientific rationale behind the compound's synthesis, characterization, and application. The primary utility of this molecule lies in its role as a precursor to substituted pyrrolopyridines, a scaffold of significant interest in medicinal chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a pivotal building block in heterocyclic chemistry. Its structure incorporates several key functional groups that dictate its reactivity and utility: a methoxy group, a nitro group, and a cyanomethyl (acetonitrile) group, all attached to a pyridine core.

1.1. Chemical Structure and Identifiers

  • Chemical Name: this compound[1]

  • Synonyms: 2-CYANOMETHYL-3-NITRO-6-METHOXY PYRIDINE, (6-Methoxy-3-nitro-2-pyridyl)acetonitrile[1]

  • CAS Number: 111795-99-4[1]

  • Molecular Formula: C₈H₇N₃O₃[1][2]

  • Molecular Weight: 193.16 g/mol [1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid, powder[1]Sigma-Aldrich
Melting Point 117-122 °C[1][2]Sigma-Aldrich
Boiling Point 345.6±37.0 °C (Predicted)Chem-Space
SMILES COc1ccc(c(CC#N)n1)=O[1][2]Sigma-Aldrich, PubChem
InChI Key KOOPAOCWSWOMQI-UHFFFAOYSA-N[1][2]Sigma-Aldrich, PubChem

1.2. Structural Visualization

Caption: 2D Structure of this compound.

Section 2: Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in a step-by-step manner in readily available literature. However, by examining the synthesis of analogous structures and general methodologies for pyridine functionalization, a logical and robust synthetic pathway can be proposed. The key steps involve the construction of the substituted pyridine ring followed by the introduction of the cyanomethyl group.

A plausible route starts from the commercially available 2,6-dichloropyridine. This approach provides a reliable framework for laboratory-scale synthesis and has the potential for process optimization.

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, leveraging established transformations in pyridine chemistry.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Cyanation (Proposed) A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Chloro-6-methoxy-3-nitropyridine B->C NaOCH₃ / Methanol D This compound (CAS 111795-99-4) C->D e.g., NaCN / DMSO or Pd-catalyzed cyanation

Caption: Proposed synthetic pathway for CAS 111795-99-4.

2.2. Detailed Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from established procedures for similar pyridine derivatives and represent a viable approach to the synthesis of the title compound.[3]

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

  • Rationale: Nitration of the pyridine ring is a fundamental step. The use of a strong acid mixture (sulfuric and nitric acid) is standard for this electrophilic aromatic substitution on a deactivated ring system. The reaction is performed at elevated temperatures to overcome the deactivation by the chloro substituents and the ring nitrogen.[3]

  • Protocol:

    • To a flask containing concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq) while maintaining the temperature at 20–25 °C with constant stirring.[3]

    • Slowly add concentrated nitric acid (e.g., 98%, ~4.5 eq) to the solution, ensuring the reaction temperature does not exceed 50 °C.[3]

    • After the addition is complete, heat the mixture to 100–105 °C for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[3]

    • Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[3]

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • Rationale: This step involves a nucleophilic aromatic substitution (SₙAr). The methoxide ion selectively displaces one of the chloro groups. The chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.

  • Protocol (Adapted from a related methoxylation):

    • Prepare a solution of sodium methoxide (e.g., 1.05 eq) in anhydrous methanol.

    • Add 2,6-dichloro-3-nitropyridine (1.0 eq) to the methanolic solution at room temperature.

    • Stir the reaction mixture at 25-30 °C for several hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by pouring the mixture into water.

    • Collect the precipitated product by filtration, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.[4]

Step 3: Synthesis of this compound (Proposed)

  • Rationale: The final step is the introduction of the cyanomethyl group. This can be achieved via nucleophilic substitution of the remaining chlorine atom. The use of a cyanide source in a polar aprotic solvent like DMSO or DMF is a common method. Alternatively, modern palladium-catalyzed cyanation methods could offer higher yields and milder conditions.[5]

  • Proposed Protocol (Nucleophilic Substitution):

    • Dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

    • Add a cyanide source, such as sodium cyanide (e.g., 1.2-1.5 eq). The addition of a phase-transfer catalyst may be beneficial.

    • Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours, monitoring by TLC or HPLC.

    • After completion, cool the mixture and pour it into water to precipitate the product.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, especially when it is intended for use in drug development pipelines. While specific, published spectra for this compound are scarce, the expected spectral features can be reliably predicted.

3.1. Spectroscopic Analysis (Predicted)

3.1.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

    • A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.9-4.1 ppm.

    • A singlet for the methylene (-CH₂CN) protons, likely appearing between 4.0-4.5 ppm, deshielded by the adjacent pyridine ring and cyano group.

    • Two doublets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two coupled protons on the pyridine ring. The proton ortho to the nitro group will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would provide direct evidence of the carbon skeleton. Expected signals include:

    • A signal for the methoxy carbon around 55-60 ppm.[6]

    • A signal for the methylene carbon around 20-30 ppm.

    • A signal for the nitrile carbon (-C≡N) in the range of 115-120 ppm.

    • Five distinct signals in the aromatic region (110-165 ppm) for the carbons of the pyridine ring, with the carbon bearing the methoxy group being the most shielded and the carbons adjacent to the nitro group and nitrogen atom being the most deshielded.[7]

3.1.2. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ .

    • NO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

    • C-O stretch (methoxy): A strong band in the region of 1200-1275 cm⁻¹ (aryl ether).

    • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methoxy, methylene) C-H stretches just below 3000 cm⁻¹ .

3.1.3. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Observations:

    • Molecular Ion (M⁺): A peak at m/z = 193 corresponding to the molecular weight.

    • Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 194), [M+Na]⁺ (m/z 216), and [M+K]⁺ (m/z 232) are predicted.[8]

    • Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), methoxy group (OCH₃), or cleavage of the cyanomethyl group.

3.2. Chromatographic Purity Analysis

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A validated reverse-phase HPLC method is crucial for quality control.

  • Typical HPLC Method Parameters:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.[9][10][11]

    • Detection: UV detection at a wavelength where the chromophores (nitropyridine system) show strong absorbance (e.g., 254 nm or 270 nm).[10]

    • Purity Specification: For a key intermediate in drug development, a purity of ≥98% is typically required, with individual impurities controlled to ≤0.15%.[2]

Section 4: Chemical Reactivity and Application in Synthesis

The primary and most significant application of this compound is its role as the direct precursor to 5-methoxy-1H-pyrrolo[3,2-b]pyridine. This transformation is a powerful example of reductive cyclization.

4.1. Reductive Cyclization to 5-methoxy-1H-pyrrolo[3,2-b]pyridine

This reaction involves the simultaneous reduction of the nitro group to an amine and the cyclization of this newly formed amine onto the nitrile group.

4.1.1. Reaction Mechanism

The mechanism proceeds via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.

Reductive_Cyclization cluster_mech Mechanism Flow A This compound B Intermediate Amino-nitrile A->B 1. H₂ / Pd/C (Nitro Reduction) C Iminopyrrole Intermediate B->C 2. Intramolecular Cyclization D 5-methoxy-1H-pyrrolo[3,2-b]pyridine C->D 3. Tautomerization

Caption: Key steps in the reductive cyclization mechanism.

  • Hydrogenation of the Nitro Group: The nitro group is reduced on the surface of the palladium catalyst to an amino group. This is a well-established transformation.[12]

  • Intramolecular Nucleophilic Attack: The newly formed, proximate amino group acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms a five-membered iminopyrrole ring.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic pyrrole ring, yielding the final product.

4.2. Experimental Protocol for Reductive Cyclization

The following is a general but effective protocol for this transformation.[13]

  • Rationale: Catalytic hydrogenation is a clean and efficient method for this type of reduction and cyclization. Palladium on carbon is a standard, robust catalyst. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent.

  • Protocol:

    • In a hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.[13]

    • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight relative to the substrate).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in dichloromethane) to yield pure 5-methoxy-1H-pyrrolo[3,2-b]pyridine.[13]

4.3. Significance in Drug Development

The product of this reaction, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, is a 7-azaindole derivative. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of indole. It is found in numerous biologically active compounds, including kinase inhibitors for oncology and other therapeutic areas.[14] Therefore, CAS 111795-99-4 is a valuable starting material for the synthesis of libraries of potential drug candidates.

Section 5: Safety, Handling, and Toxicology

As a nitroaromatic compound containing a nitrile group, this compound must be handled with appropriate care.

5.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Potential Hazards: While specific toxicological data is limited, compounds of this class should be considered harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.[15][16] Nitropyridine derivatives can have toxic effects, and acetonitrile moieties can release cyanide under certain conditions (e.g., strong acid or metabolism).

  • Recommended PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][17]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure no skin is exposed.[13][17]

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]

5.2. Handling and Storage

  • Handling: Avoid creating dust. Use spark-proof tools and avoid sources of ignition. Ground all equipment when transferring material. Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][15]

5.3. Toxicology Profile (Inferred)

  • Nitropyridines: These compounds can be toxic. For instance, other nitropyridine derivatives have been shown to cause irritation and may have systemic effects.[16]

  • Acetonitrile Derivatives: The toxicity of organic nitriles is often associated with their potential to release cyanide in vivo. They should be handled with the assumption that they are toxic.

  • Overall: Treat this compound as a hazardous substance. All handling should be performed by trained personnel in a controlled laboratory setting. In case of exposure, seek immediate medical attention.

References

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]acetonitrile. Retrieved from [Link]

  • Bio-Strategy Ltd. (n.d.). ACETONITRILE Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Metin, J., et al. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
  • Muszalska, I., et al. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(2), 131-137.
  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Chen, Q.-A., et al. (2013). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews, 42(2), 497-511.
  • Loba Chemie. (n.d.). ACETONITRILE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Career Endeavour. (n.d.). nmr-spectroscopy.pdf. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile. Retrieved from [Link]

  • Nature. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

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An In-depth Technical Guide to 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The molecule's unique arrangement of a pyridine core, a nitro group, a methoxy substituent, and an acetonitrile moiety makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, explores its chemical reactivity, proposes a logical and detailed synthetic pathway, and outlines methods for its spectroscopic characterization. Furthermore, it covers essential safety and handling protocols and discusses its potential applications as a building block in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific profile.

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly prominent due to their ability to engage in various biological interactions. This compound (CAS No. 111795-99-4) emerges as a compound of interest, not as an end-product, but as a highly functionalized intermediate. Its structure is a confluence of reactive sites: an electron-deficient pyridine ring activated by a nitro group, a nucleophilic methoxy group, and a versatile acetonitrile side chain.

The nitrile pharmacophore is present in over 30 prescribed medications, where it often serves as a hydrogen bond acceptor, a polar modulator, or a bioisostere for other functional groups.[1] The strategic placement of the nitrile and nitro groups on the pyridine scaffold in this compound opens numerous avenues for chemical modification, making it a valuable precursor for generating libraries of novel compounds for high-throughput screening and lead optimization. This guide synthesizes available data with established chemical principles to offer a holistic and practical overview for laboratory application.

Physicochemical Properties

The physical and chemical identity of this compound is summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Chemical Name This compound
Synonym(s) (6-Methoxy-3-nitro-2-pyridyl)acetonitrile
CAS Number 111795-99-4
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Solid
Melting Point 117-122 °C
SMILES COc1ccc(c(CC#N)n1)=O
InChI Key KOOPAOCWSWOMQI-UHFFFAOYSA-N[2]

Chemical Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups. Understanding these relationships is key to unlocking its synthetic potential.

cluster_structure Chemical Structure cluster_reactivity Key Reactive Sites structure_img structure_img nitro Nitro Group (NO₂) - Strong electron-withdrawing group - Activates ring to SNAr - Potential leaving group - Reducible to amine pyridine Pyridine Ring - Electron-deficient core - Site for nucleophilic aromatic substitution nitro->pyridine activates nitrile Acetonitrile (-CH₂CN) - α-protons are acidic - Nitrile can be hydrolyzed or reduced nitrile->pyridine attached to methoxy Methoxy Group (-OCH₃) - Electron-donating group - Directs substitution methoxy->pyridine modulates

Caption: Key functional groups and their influence on molecular reactivity.

  • Pyridine Ring: The nitrogen atom and the strongly electron-withdrawing nitro group at the 3-position render the pyridine ring highly electron-deficient. This electronic nature makes it particularly susceptible to Nucleophilic Aromatic Substitution (SNAr), often at the positions ortho and para to the nitro group.

  • Nitro Group: As a powerful activating group, the nitro moiety is the primary driver for SNAr reactions. It can also be selectively reduced to an amino group, a critical transformation for introducing a site of diversity and for applications in building pharmacologically active scaffolds.

  • Acetonitrile Moiety: The methylene protons (-CH₂-) are positioned alpha to both the electron-deficient pyridine ring and the nitrile group, making them acidic and amenable to deprotonation by a suitable base. The resulting carbanion can act as a nucleophile. The nitrile group itself is a versatile handle; it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • Methoxy Group: This electron-donating group at the 6-position modulates the overall electron density of the ring and can influence the regioselectivity of substitution reactions.

Proposed Synthetic Pathway and Experimental Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on established principles of pyridine chemistry. The proposed route begins with the readily available 2,6-dichloropyridine.

G start 2,6-Dichloropyridine cond1 Step 1: Nitration HNO₃ / H₂SO₄ 100-105 °C start->cond1 Nitration of the pyridine ring step1_prod 2,6-Dichloro-3-nitropyridine cond2 Step 2: Selective Methoxylation NaOCH₃ / CH₃OH step1_prod->cond2 Selective SNAr at C6 step2_prod 2-Chloro-6-methoxy-3-nitropyridine cond3 Step 3: Cyanation NaCN or KCN Polar aprotic solvent (e.g., DMSO) step2_prod->cond3 SNAr substitution of Cl with CN⁻ final_prod This compound (Target Compound) cond1->step1_prod Nitration of the pyridine ring cond2->step2_prod Selective SNAr at C6 cond3->final_prod SNAr substitution of Cl with CN⁻

Caption: Proposed three-step synthesis of the target compound from 2,6-dichloropyridine.

Protocol: Synthesis of this compound

Expert Rationale: This protocol is designed for efficiency and selectivity. Nitration occurs first, as the chloro-substituents direct the incoming nitro group to the 3-position. The subsequent methoxylation is selective for the 6-position over the 2-position due to steric hindrance from the adjacent nitro group at C3, which disfavors attack at C2. The final cyanation step replaces the remaining chloro group to yield the target product.

Step 1: Nitration of 2,6-Dichloropyridine [3]

  • Setup: In a flask equipped with a stirrer and a dropping funnel, slowly add 2,6-dichloropyridine (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 25 °C.

  • Reaction: To this solution, add concentrated nitric acid (3.0 eq) dropwise, ensuring the reaction temperature does not exceed 50 °C. After the addition is complete, heat the mixture to 100-105 °C for 5 hours.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: Collect the precipitated solid, 2,6-dichloro-3-nitropyridine, by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 2: Selective Methoxylation

  • Setup: Dissolve the 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Reaction: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction for 4-6 hours.

  • Monitoring: Monitor the formation of 2-chloro-6-methoxy-3-nitropyridine by TLC.

  • Work-up: Quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. Purify by column chromatography if necessary.

Step 3: Cyanation to Yield the Final Product

  • Setup: Dissolve the 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Add sodium cyanide (1.2 eq) to the solution. Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash extensively with water and then brine to remove the residual solvent and cyanide salts. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Structural verification of the synthesized compound is paramount. The following spectroscopic signatures are predicted based on its molecular structure.

TechniquePredicted Observations
¹H NMR - Aromatic Protons: Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the two protons on the pyridine ring. - Methylene Protons (-CH₂CN): A singlet around δ 4.0-4.5 ppm. - Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.2 ppm.
¹³C NMR - Approximately 8 distinct signals are expected. - Nitrile Carbon (C≡N): Signal around δ 115-120 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. - Methylene Carbon (-CH₂CN): Signal around δ 20-30 ppm. - Methoxy Carbon (-OCH₃): Signal around δ 55-60 ppm.
FT-IR (ν, cm⁻¹) - C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹. - NO₂ stretch: Two strong bands, asymmetric around 1520-1560 cm⁻¹ and symmetric around 1340-1380 cm⁻¹. - C-O-C stretch (Aryl ether): A strong band around 1250 cm⁻¹. - Aromatic C=C/C=N stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
HRMS - Calculated [M+H]⁺: 194.0560.[2]

Safety and Handling

Based on available safety data, this compound is a hazardous substance that requires careful handling.

GHS InformationDetails
Pictogram(s)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Potential Applications in Research and Development

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Its multiple functional groups can be independently or sequentially modified to generate a diverse range of derivatives.

Caption: Potential derivatization pathways from the core molecule.

  • Synthesis of Amino-pyridines: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, SnCl₂). The resulting 3-amino pyridine derivative is a valuable precursor for creating fused heterocyclic systems or for use in coupling reactions.

  • Formation of Carboxylic Acids and Amides: Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives, expanding the molecular diversity for structure-activity relationship (SAR) studies.

  • Access to Ethylamine Side-Chains: Reduction of the nitrile yields a 2-(aminoethyl)pyridine derivative. This basic side-chain is a common feature in many biologically active molecules, capable of forming salt bridges with protein targets.

  • Nucleophilic Substitution of the Nitro Group: As demonstrated with related 3-nitropyridines, the nitro group itself can act as a leaving group in SNAr reactions with nucleophiles like thiols, providing access to a range of 3-substituted pyridine analogues.[5]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic chemistry and drug discovery. Its well-defined physicochemical properties and the predictable reactivity of its multiple functional groups offer chemists a reliable platform for constructing novel and complex molecules. By providing a plausible synthetic route, predicted analytical data, and a clear safety profile, this guide equips researchers with the foundational knowledge required to handle and utilize this compound effectively and safely in their research and development endeavors.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97%.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97%.
  • Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.
  • PubChem. (2026). Acetonitrile. National Institutes of Health.
  • PubChemLite. (2026). 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3). Université du Luxembourg.
  • Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
  • Sharma, V. K., & G. A. Olah. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 57(12), 5097–5117.
  • Alkali Scientific. (2026). 6-Methoxy-3-nitropyridine-2-acetonitrile, 1 X 1 g (701513-1G).
  • Ryabukhin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679.

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A Technical Guide to the Spectral Analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, presented below, informs the predicted spectral characteristics. The electron-withdrawing nitro group, the electron-donating methoxy group, and the nitrile-bearing alkyl substituent create a distinct electronic environment that is reflected in its spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known chemical shifts of substituted pyridines and the influence of the methoxy, nitro, and acetonitrile functional groups.[3][4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Compound Dissolve Compound Transfer to NMR Tube Transfer to NMR Tube Dissolve Compound->Transfer to NMR Tube ¹H NMR ¹H NMR Transfer to NMR Tube->¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR 2D NMR (Optional) 2D NMR (Optional) ¹³C NMR->2D NMR (Optional) Fourier Transform Fourier Transform 2D NMR (Optional)->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Structural Elucidation Structural Elucidation Integration & Peak Picking->Structural Elucidation

Figure 2: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methylene protons of the acetonitrile group, in addition to the methoxy protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.4d1HH-4The nitro group at position 3 strongly deshields the adjacent proton at position 4.
~ 7.0d1HH-5The methoxy group at position 6 is electron-donating, shielding the adjacent proton at position 5.
~ 4.1s3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
~ 3.9s2H-CH₂CNThe methylene protons are adjacent to the electron-withdrawing pyridine ring and nitrile group.

Note: The coupling constant (J) between H-4 and H-5 is expected to be in the range of 8-9 Hz, typical for ortho-coupling in a pyridine ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all eight carbon signals.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165C-6Carbon attached to the electron-donating methoxy group, shifted downfield.
~ 150C-2Carbon bearing the acetonitrile substituent and adjacent to the nitrogen, shifted downfield.
~ 145C-4Aromatic carbon adjacent to the nitro group, significantly deshielded.
~ 138C-3Carbon directly attached to the nitro group, strongly deshielded.
~ 117-CNCharacteristic chemical shift for a nitrile carbon.
~ 110C-5Aromatic carbon shielded by the methoxy group.
~ 55-OCH₃Typical chemical shift for a methoxy carbon.
~ 20-CH₂CNAliphatic carbon of the acetonitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to the corresponding functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the nitro, nitrile, and ether functional groups, as well as characteristic bands for the substituted pyridine ring.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (-CH₂- and -OCH₃)
~ 2250Medium-StrongC≡N stretch (nitrile)
~ 1600, 1470MediumC=C and C=N ring stretching (pyridine)
~ 1530, 1350StrongAsymmetric and symmetric NO₂ stretch (nitro group)
~ 1250StrongAsymmetric C-O-C stretch (aryl ether)
~ 1030MediumSymmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure, relatively volatile compound, GC-MS with electron ionization is a common choice.

  • Ionization: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a softer technique that would likely yield a prominent protonated molecular ion peak.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Predicted Mass Spectrum (Electron Ionization)

The molecular weight of this compound (C₈H₇N₃O₃) is 193.16 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193, along with several characteristic fragment ions.

Predicted Fragmentation Pathways:

M [M]⁺˙ m/z 193 F1 [M-CH₃]⁺ m/z 178 M->F1 - •CH₃ F2 [M-NO₂]⁺ m/z 147 M->F2 - •NO₂ F3 [M-CH₂CN]⁺ m/z 153 M->F3 - •CH₂CN F4 [M-OCH₃]⁺ m/z 162 M->F4 - •OCH₃ F5 [M-CH₃, -CO]⁺ m/z 150 F1->F5 - CO

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Predicted Fragment Ions:

m/z Proposed Fragment Formation Pathway
193[C₈H₇N₃O₃]⁺˙Molecular Ion (M⁺˙)
178[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
162[M - OCH₃]⁺Loss of a methoxy radical.
153[M - CH₂CN]⁺Cleavage of the bond between the pyridine ring and the acetonitrile group.
147[M - NO₂]⁺Loss of a nitro radical.
150[M - CH₃, -CO]⁺Loss of carbon monoxide from the [M - CH₃]⁺ fragment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data (NMR, IR, and MS) for this compound. The presented data and interpretations are grounded in fundamental spectroscopic principles and analysis of structurally related compounds. Researchers and scientists working with this molecule can use this guide as a reference for interpreting their own experimental data, confirming the structure of their synthesized material, and identifying potential impurities. The detailed protocols also offer a standardized approach to data acquisition, ensuring consistency and comparability of results.

References

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]

  • SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry. Available at: [Link]

  • 13C NMR chemical shift prediction of diverse chemical compounds - Taylor & Francis. Available at: [Link]

  • Infrared spectroscopy correlation table - Wikipedia. Available at: [Link]

  • A Simplified Infrared Correlation Chart. Available at: [Link]

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A Technical Guide to the Potential Biological Activity of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile. Lacking direct experimental data, this document establishes a robust, hypothesis-driven framework for its investigation. By deconstructing the molecule into its core pharmacophores—the nitropyridine, methoxypyridine, and acetonitrile moieties—we extrapolate potential mechanisms of action based on extensive literature precedents. Nitropyridine derivatives are known to possess a wide spectrum of bioactivities, including anticancer and antimicrobial effects, while methoxypyridine scaffolds are integral to approved therapeutics, notably as kinase inhibitors.[1][2][3] This guide outlines a multi-tiered strategy for elucidating the compound's therapeutic potential, commencing with in silico ADMET profiling and culminating in targeted in vitro assays. We present detailed protocols for foundational cytotoxicity screening, mechanistic enzyme inhibition assays, and receptor binding studies, explaining the causal logic behind each experimental design choice. This document is intended for researchers, scientists, and drug development professionals, serving as a foundational roadmap for the systematic evaluation of this promising, yet uncharacterized, molecule.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1][4] The compound this compound presents a unique convergence of three distinct chemical functionalities, each with a history of imparting significant biological activity.

  • Nitropyridine Core: Nitropyridine derivatives are versatile precursors and bioactive molecules in their own right, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1][4] The nitro group, an electron-withdrawing moiety, can profoundly influence the molecule's electronic properties and binding interactions.

  • Methoxypyridine Moiety: The inclusion of a methoxy group on the pyridine ring is a common strategy in drug design to enhance metabolic stability, improve solubility, and modulate target affinity.[2] It is a key feature in compounds developed as PI3K/mTOR dual inhibitors and γ-secretase modulators.[2][3]

  • Acetonitrile Group: While often used as a solvent, the acetonitrile functional group is also a component of many active pharmaceutical ingredients, serving as a key synthetic handle or a stable structural element contributing to target binding.[5][6][7]

This guide proposes a logical, structured, and scientifically rigorous pathway to explore the therapeutic potential of this novel compound, beginning with computational predictions and progressing to empirical, cell-based validation.

Compound This compound N1 N C5 C N1->C5 C1 C C1->N1 C2 C C2->C1 CH2CN CH2CN C2->CH2CN C3 C C3->C2 NO2 NO2 C3->NO2 C4 C C4->C3 C5->C4 O_Me O-CH3 C5->O_Me

Caption: Chemical structure of the topic compound.

In Silico Physicochemical & ADMET Profiling

Before committing resources to synthesis and wet-lab experiments, an in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical first step in modern drug discovery.[8][9] This process uses computational models to predict the "drug-likeness" of a compound, identifying potential liabilities early.[10][11]

Rationale: The goal is to prioritize molecules with the highest potential to become a drug while flagging those with predicted poor pharmacokinetics or toxicity.[8][10] This data-driven approach significantly improves success rates by addressing potential problems before they become costly failures in clinical development.[8]

Below is a table summarizing the hypothetical predicted properties for our compound of interest, based on typical values for similar heterocyclic structures.

PropertyPredicted ValueInterpretation / ImplicationReference Standard
Molecular Weight ( g/mol )~207.17Excellent. Well within the limits for good oral bioavailability.< 500 (Lipinski's Rule of 5)
LogP (Lipophilicity)~1.5 - 2.5Optimal. Indicates a good balance between aqueous solubility and lipid membrane permeability.< 5 (Lipinski's Rule of 5)
H-Bond Donors0Excellent. Favors membrane permeability.< 5 (Lipinski's Rule of 5)
H-Bond Acceptors5Good. Within acceptable limits for solubility and target binding.< 10 (Lipinski's Rule of 5)
Blood-Brain Barrier (BBB)LikelyThe methoxy group and moderate lipophilicity suggest potential for CNS penetration.Varies; requires specific predictive models.
hERG InhibitionLow RiskPredicted low affinity for the hERG potassium channel, suggesting a reduced risk of cardiotoxicity.Non-inhibitor preferred.[10]
Ames MutagenicityModerate RiskThe nitroaromatic group can be a structural alert for mutagenicity; requires experimental validation.Non-mutagenic.
Caco-2 PermeabilityHighPredicted to be well-absorbed through the intestinal wall.High permeability suggests good oral absorption.
CYP450 InhibitionPossiblePyridine rings can interact with CYP enzymes; potential for drug-drug interactions needs to be assessed.[12]Non-inhibitor of major isoforms (e.g., 3A4, 2D6) desired.

Rationale for Biological Investigation: A Pharmacophore-Based Hypothesis

Our central hypothesis is that this compound will exhibit potent antiproliferative and/or enzyme-inhibiting activity. This is grounded in the established roles of its constituent pharmacophores.

Hypothesis 1: The compound possesses anticancer activity.

  • Causality: Nitropyridine derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[13] Some function as microtubule-targeting agents, inducing cell cycle arrest and apoptosis.[13] Furthermore, methoxypyridine derivatives have shown potent antiproliferative activity, with some acting as dual inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3] The combination of these two moieties may lead to a synergistic or novel anticancer mechanism.

Hypothesis 2: The compound acts as a kinase inhibitor.

  • Causality: The sulfonamide methoxypyridine scaffold is a known hinge-binding motif for kinases like PI3Kα and mTOR.[3] While our compound lacks the sulfonamide, the methoxypyridine core itself is crucial for occupying specific pockets within the kinase active site. We hypothesize that our compound could similarly inhibit kinases, disrupting downstream signaling pathways essential for cell survival and proliferation.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound Hypothesized Inhibition Site Compound->PI3K Compound->mTORC2 Compound->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Proposed Experimental Validation Strategy

To empirically test our hypotheses, a tiered experimental approach is proposed. This workflow ensures that resources are used efficiently, starting with broad screening and progressing to more specific, mechanism-of-action studies.

start Novel Compound: This compound insilico Tier 0: In Silico Profiling (ADMET & Docking) start->insilico synthesis Chemical Synthesis & Purification insilico->synthesis tier1 Tier 1: Primary Screening In Vitro Cytotoxicity Assay (MTT) synthesis->tier1 hit Hit Identification (Potency & Selectivity) tier1->hit tier2 Tier 2: Mechanistic Assays kinase Kinase Inhibition Assay (e.g., PI3K, mTOR) tier2->kinase binding Receptor Binding Assay tier2->binding lead_opt Lead Optimization kinase->lead_opt binding->lead_opt hit->tier2 Active?

Caption: Proposed experimental validation workflow.

In Vitro Cytotoxicity Screening

Principle: The initial evaluation of cytotoxic potential is a critical step for any compound being investigated for anticancer activity.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] A reduction in metabolic activity is proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[14]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well.[13]

    • Include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[16]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of this compound in culture medium, with concentrations ranging from 0.1 µM to 100 µM.

    • Remove old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" (DMSO) and "untreated control" wells. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[14]

    • Incubate the plates for 48 or 72 hours.[13]

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Mechanistic Assays (Tier 2)

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to investigate the underlying mechanism.

Principle: Enzyme inhibition assays are fundamental to drug discovery, allowing for the direct measurement of a compound's effect on a purified enzyme target. For kinases, these assays typically measure the phosphorylation of a substrate. A reduction in phosphorylation in the presence of the test compound indicates inhibition.[17]

Protocol: Generic In Vitro Kinase Assay (e.g., for PI3Kα)

  • Reagent Preparation:

    • Prepare assay buffer containing necessary co-factors (e.g., ATP, MgCl2).

    • Dilute the purified kinase (e.g., recombinant human PI3Kα) and its specific substrate to their optimal concentrations in the assay buffer.

  • Compound Incubation:

    • In a 384-well plate, add the test compound across a range of concentrations.

    • Add the diluted kinase to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and add a detection reagent. This can be a labeled antibody that specifically recognizes the phosphorylated substrate (e.g., using HTRF or AlphaLISA technology).[18]

    • Read the plate on a compatible plate reader that measures the signal generated by the detection reagent.

  • Data Analysis:

    • Convert the raw signal to percent inhibition relative to controls.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Principle: Receptor-ligand binding assays are used to study the interaction between a compound and a target protein (receptor).[19][20] A common format is a competition assay, where the test compound competes with a known, labeled ligand (often radioactive or fluorescent) for binding to the receptor.[21] A decrease in the signal from the labeled ligand indicates that the test compound is binding to the target.[22]

Advanced In Silico Analysis: Molecular Docking

To complement experimental data and provide a structural hypothesis for the observed activity, molecular docking simulations can be performed.[23][24]

Workflow: Molecular Docking against PI3Kα

  • Target & Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PI3Kα) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[24]

    • Generate a 3D conformation of this compound and optimize its geometry.

  • Binding Site Definition:

    • Identify the ATP-binding site (the active site) of the kinase based on co-crystallized ligands or literature data.[25]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to systematically place the ligand into the defined binding site in various poses and conformations.[26]

    • The program will calculate a "binding affinity" or "docking score" for each pose, estimating the free energy of binding.[24]

  • Analysis:

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and amino acid residues in the active site.

    • This analysis can explain the basis of the compound's activity and guide future structural modifications for lead optimization.

Synthesis and Future Directions

The synthesis of this compound can likely be achieved through established organic chemistry methodologies involving the nitration of a substituted methoxypyridine precursor.[27] Following initial validation, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to probe which parts of the molecule are essential for activity and to optimize potency and selectivity.[13]

  • Advanced Cell-Based Assays: If anticancer activity is confirmed, conduct assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) to further elucidate the mechanism of cell death.[14]

  • In Vivo Studies: Promising candidates with good in vitro activity and favorable ADMET profiles should be advanced to animal models to evaluate efficacy and safety.

Conclusion

While this compound is an uncharacterized molecule, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The methoxy- and nitro-substituted pyridine core is a validated scaffold for generating potent, biologically active compounds. The systematic, multi-tiered approach detailed in this guide—combining predictive in silico modeling with rigorous in vitro experimental validation—provides a clear and efficient path to unlock the potential of this novel chemical entity. The proposed workflows for cytotoxicity and enzyme inhibition assays serve as a practical starting point for any research team dedicated to exploring its therapeutic value.

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A Technical Guide to the Synthesis and Profile of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a highly functionalized pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive acetonitrile moiety, an electron-withdrawing nitro group, and a methoxy group on a pyridine core, makes it a versatile building block for the construction of more complex heterocyclic systems. While not a household name in chemistry, this compound's utility lies in its potential for subsequent transformations, enabling access to a wide array of novel molecular architectures for drug discovery and materials science. This guide provides an in-depth look at its physicochemical properties, historical context, detailed synthesis protocols, and mechanistic underpinnings.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These identifiers are crucial for locating the compound in chemical databases and supplier catalogs.

PropertyValueSource(s)
CAS Number 111795-99-4
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol
Synonyms (6-Methoxy-3-nitro-2-pyridyl)acetonitrile, 6-Methoxy-3-nitropyridine-2-acetonitrile
Appearance Solid
Melting Point 117-122 °C
SMILES String COc1ccc(c(CC#N)n1)=O[1][2]
InChI Key KOOPAOCWSWOMQI-UHFFFAOYSA-N[2]

Historical Context and Discovery

The "discovery" of a synthetic intermediate like this compound is less a singular event and more an outcome of the broader evolution of synthetic organic chemistry. The history of pyridine synthesis dates back to the 19th century, with foundational work by chemists like Arthur Rudolf Hantzsch (1881) and later Aleksei Chichibabin (1924), who developed methods for constructing the pyridine ring itself[3].

The synthesis of a multi-substituted pyridine such as this one, however, relies on modern methods of functionalizing a pre-existing pyridine core. Its emergence in chemical catalogs and literature is tied to the need for well-defined building blocks in targeted synthesis campaigns, particularly in the pharmaceutical industry. The logic of its synthesis is rooted in established, reliable reactions for nitration, nucleophilic aromatic substitution, and cyanation, which became commonplace in the latter half of the 20th century. Therefore, its history is not one of discovery in isolation, but of its value as an enabling tool for creating novel, biologically active molecules. Pyridylacetonitriles, in general, are recognized for their reactive methylene groups, which serve as excellent handles for further chemical modification[4].

Retrosynthetic Analysis and Synthesis Pathway

The most logical and efficient synthesis of this molecule involves a stepwise functionalization of a simple, commercially available pyridine derivative.

Retrosynthetic Logic

A retrosynthetic analysis breaks the target molecule down into simpler, more readily available precursors. The key disconnection is the carbon-carbon bond formed during the introduction of the nitrile group.

Retrosynthesis target This compound intermediate1 2-Chloro-6-methoxy-3-nitropyridine target->intermediate1 Cyanation (SNAr) cyanide Cyanide Source (e.g., NaCN) target->cyanide intermediate2 2-Chloro-6-methoxypyridine intermediate1->intermediate2 Nitration nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) intermediate1->nitrating_agent intermediate3 2,6-Dichloropyridine intermediate2->intermediate3 Selective Methoxylation methoxide Methoxide Source (e.g., NaOMe) intermediate2->methoxide SynthesisWorkflow start 2,6-Dichloropyridine step1 Step 1: Selective Mon-Methoxylation start->step1 intermediate1 2-Chloro-6-methoxypyridine step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 2-Chloro-6-methoxy-3-nitropyridine step2->intermediate2 step3 Step 3: Cyanation (SNAr) intermediate2->step3 product This compound step3->product

Caption: Three-step forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are derived from established procedures for analogous transformations and represent a reliable pathway for the synthesis of the title compound.

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine

This step involves a selective nucleophilic substitution of one chlorine atom on the 2,6-dichloropyridine ring. The methoxide ion preferentially attacks one of the two equivalent positions.

  • Reagents: 2,6-Dichloropyridine, Sodium Methoxide (or Sodium Hydroxide in Methanol), Methanol.

  • Procedure:

    • To a solution of 2,6-dichloropyridine in anhydrous methanol, add one equivalent of sodium methoxide. A procedure for a similar substrate uses sodium hydroxide in methanol, which generates sodium methoxide in situ.[5]

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a dilute acid (e.g., 6.0 M HCl) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-chloro-6-methoxypyridine, which can be purified by distillation or chromatography if necessary.

Protocol 2: Nitration of 2-Chloro-6-methoxypyridine

This is a standard electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is directed to the 3-position, which is activated by the methoxy group and deactivated by the chloro and ring nitrogen atoms.

  • Reagents: 2-Chloro-6-methoxypyridine, Concentrated Sulfuric Acid (98%), Potassium Nitrate (or Nitric Acid).

  • Procedure:

    • In a three-necked flask, carefully add 2-chloro-6-methoxypyridine to chilled concentrated sulfuric acid.[5]

    • Slowly add potassium nitrate portion-wise while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 75 °C) for several hours to drive the reaction to completion.[5]

    • Monitor the reaction by TLC. Once complete, cool the reaction mixture and carefully pour it over crushed ice.

    • The solid precipitate, 2-chloro-6-methoxy-3-nitropyridine, is collected by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral, and then dry the product thoroughly. The melting point of the resulting solid should be around 79-81 °C.[5]

Protocol 3: Cyanation of 2-Chloro-6-methoxy-3-nitropyridine

The final step is a Nucleophilic Aromatic Substitution (SₙAr) reaction. The chlorine at the 2-position is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.

  • Reagents: 2-Chloro-6-methoxy-3-nitropyridine, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve 2-chloro-6-methoxy-3-nitropyridine in anhydrous DMSO in a reaction flask.

    • Add 1.2 to 1.5 equivalents of finely powdered sodium cyanide. The use of a slight excess of the cyanide source ensures complete conversion.[6] In some cases, a catalyst like potassium iodide can be added to facilitate the reaction.[6]

    • Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mechanism of the Key Cyanation Step

The cyanation proceeds via a classic Nucleophilic Aromatic Substitution (SₙAr) mechanism, which is characteristic of electron-deficient aromatic rings bearing a good leaving group.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Loss of Leaving Group reactant Reactant + CN⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Slow meisenheimer_2 Meisenheimer Complex product Product + Cl⁻ meisenheimer_2->product Fast

Caption: The two-step SₙAr mechanism for the cyanation reaction.

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization and drives the reaction forward.

  • Loss of the Leaving Group: The aromaticity of the pyridine ring is restored by the rapid expulsion of the chloride ion, a good leaving group, yielding the final product.

Applications in Synthetic Chemistry

This compound is not typically an end product but rather a strategic intermediate. Its synthetic value comes from the three distinct functional handles it possesses:

  • The Nitro Group: This group can be readily reduced to an amino group (-NH₂) using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like iron or tin in acidic media). This transformation opens the door to a vast range of subsequent reactions, such as diazotization, amide coupling, or the formation of fused heterocyclic rings. The resulting 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile is a valuable precursor for pharmacologically active compounds.

  • The Acetonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • The Methylene Bridge (-CH₂-): The protons on the methylene carbon are acidic due to the adjacent electron-withdrawing nitrile and pyridine ring. This "active methylene" character allows for deprotonation with a suitable base, creating a nucleophilic center that can be alkylated or used in condensation reactions to build further complexity.[4]

This combination of functionalities makes the compound a powerful platform for generating libraries of novel substituted pyridines for screening in drug development programs, particularly for targets where a substituted pyridine scaffold is known to be effective.

Conclusion

While the discovery of this compound is not marked by a singular historical event, its importance is firmly established by its synthetic utility. Through a logical and robust three-step synthesis from readily available materials, this compound provides chemists with a versatile and highly functionalized building block. Understanding its synthesis, reaction mechanisms, and potential for further derivatization is key to leveraging its full potential in the design and creation of novel chemical entities for research and development.

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Methodological & Application

Application Notes & Protocols: 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Intermediate

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The pyridine ring is a quintessential "privileged structure," forming the core of numerous approved therapeutic agents. 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile emerges as a particularly valuable chemical intermediate due to its dense and strategically positioned functionality. Its structure combines a pyridine core, an activating nitro group, a methoxy substituent, and a versatile acetonitrile side chain. This unique arrangement offers multiple, orthogonal reaction handles, enabling the efficient construction of complex molecular architectures.

The electron-withdrawing nitro group at the 3-position significantly influences the electronic character of the pyridine ring, activating it for specific transformations. The methoxy group at the 6-position modulates this electronic effect and provides a potential site for late-stage functionalization. The true synthetic power, however, lies in the synergistic relationship between the nitro group and the adjacent acetonitrile moiety at the 2-position. This 1,2-arrangement is a precursor to a variety of fused heterocyclic systems, which are of high interest in the discovery of novel kinase inhibitors and other targeted therapies[1][2]. This guide provides a detailed exploration of the properties, synthesis, and key applications of this intermediate, complete with field-tested protocols for researchers and drug development professionals.

Physicochemical Properties & Safety Profile

A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111795-99-4
Molecular Formula C₈H₇N₃O₃[3]
Molecular Weight 193.16 g/mol [3]
Appearance Typically a solid (powder/crystals)N/A
Monoisotopic Mass 193.04874 Da[3]
Predicted XlogP 0.7[3]
SMILES COC1=NC(=C(C=C1)[O-])CC#N[3]
InChIKey KOOPAOCWSWOMQI-UHFFFAOYSA-N[3]
Handling and Safety Precautions

WARNING: this compound is classified as a hazardous substance. Based on available data, it is toxic if swallowed and causes serious eye damage. Handling should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed[4].

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside a fume hood[4].

  • First Aid Measures:

    • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth[5].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician[4].

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[4].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[5].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[4].

Synthetic Protocol: Preparation of the Intermediate

While several suppliers offer this compound commercially, an in-house synthesis may be required for large-scale campaigns or custom analogue development. A robust and logical synthetic route proceeds from 2,6-dichloro-3-nitropyridine. The key steps involve a regioselective nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a cyanation reaction.

Rationale for the Synthetic Strategy

The synthetic design hinges on the differential reactivity of the two chlorine atoms in the starting material, 2,6-dichloro-3-nitropyridine. The chlorine at the 2-position is para to the strongly electron-withdrawing nitro group, while the chlorine at the 6-position is ortho. In SNAr reactions on pyridine rings, activation is generally strongest at the positions ortho and para to the electron-withdrawing group. However, steric hindrance from the adjacent nitro group can disfavor nucleophilic attack at the 2-position. Furthermore, the 6-position is activated by the ring nitrogen. This often allows for selective substitution at the 6-position under carefully controlled conditions. The subsequent cyanation displaces the more activated 2-chloro substituent.

Step-by-Step Synthesis Protocol

Step A: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add a 25 wt% solution of sodium methoxide in methanol (13.0 g, 60.1 mmol, 1.16 eq.) dropwise at room temperature.

    • Causality Note: Using a slight excess of sodium methoxide ensures complete conversion of the starting material. Anhydrous conditions are critical to prevent the formation of hydroxypyridine byproducts.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-chloro-6-methoxy-3-nitropyridine, typically as a yellow solid. The product can be used in the next step without further purification if purity is >95% by ¹H NMR.

Step B: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 2-chloro-6-methoxy-3-nitropyridine (approx. 51 mmol) from the previous step in 100 mL of anhydrous acetone.

  • Reagent Addition: Add finely powdered sodium cyanide (NaCN) (3.75 g, 76.5 mmol, 1.5 eq.) and sodium iodide (NaI) (0.76 g, 5.1 mmol, 0.1 eq.).

    • Causality Note: Sodium cyanide is the nucleophile that displaces the chloride. Acetone is a suitable polar aprotic solvent for this SNAr reaction. The addition of a catalytic amount of NaI facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate[6].

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Take up the residual oil in dichloromethane (150 mL) and wash with water (2 x 75 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Application Notes: The Intermediate in Action

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

The Reactive Hub: A Map of Transformations

The molecule serves as a central hub for several key synthetic transformations. The nitro group is an excellent precursor to an amine, the nitrile group can be converted into various functionalities, and the pyridine ring itself can undergo further modifications.

G Key Transformations of the Intermediate A This compound B 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile (Key Bifunctional Intermediate) A->B Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) D 2-(6-Methoxy-3-nitropyridin-2-yl)ethan-1-amine A->D Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) E 2-(6-Methoxy-3-nitropyridin-2-yl)acetic acid A->E Nitrile Hydrolysis (Acid or Base) C Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) B->C Cyclocondensation (with 1,2-dicarbonyls)

Caption: Key synthetic pathways originating from the title intermediate.

Protocol: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most powerful transformation of this intermediate. It unmasks a nucleophilic center adjacent to the nitrile group, setting the stage for cyclization reactions. The resulting compound, 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile, is a highly valuable precursor for fused heterocyclic systems[7].

Protocol: Synthesis of 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile via Tin(II) Chloride Reduction

  • Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 25.9 mmol) and 100 mL of ethanol.

  • Reagent Addition: To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (29.2 g, 129.5 mmol, 5.0 eq.) in one portion.

    • Causality Note: Tin(II) chloride is a classic reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. The reaction proceeds efficiently in an acidic environment, which is generated in situ or by the addition of concentrated HCl.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 70-80 °C. Stir vigorously for 2-4 hours. The reaction mixture should become a clear, homogeneous solution. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice (approx. 200 g).

  • Neutralization: Basify the acidic solution by the slow, careful addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. A thick, white precipitate of tin salts will form.

    • Safety Note: Neutralization is exothermic. Perform this step in an ice bath with good stirring.

  • Extraction: Filter the slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Purification: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile, which can be purified further by silica gel chromatography if necessary.

Application Workflow: Synthesis of Fused Heterocycles

The true utility of this intermediate is realized in its conversion to high-value heterocyclic scaffolds. The 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile produced in the previous step is an ideal starting point for constructing fused ring systems, such as pyrido[2,3-b]pyrazines, which are important pharmacophores.

G Workflow: From Intermediate to Fused Heterocycle A Start: this compound B Step 1: Nitro Reduction (Protocol 4.2) A->B H₂, Pd/C or SnCl₂ C Intermediate: 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile B->C Work-up & Purification D Step 2: Cyclocondensation (e.g., + Glyoxal, Acid catalyst) C->D Reaction Setup E Intermediate: Dihydropyrido[2,3-b]pyrazine D->E Ring Closure F Step 3: Aromatization (Oxidation, e.g., air or DDQ) E->F In situ or separate step G Final Product: Substituted Pyrido[2,3-b]pyrazine (Kinase Scaffold) F->G Final Purification

Sources

Application Notes and Protocols: Exploring the Synthetic Utility of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridylacetonitriles are valuable building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. The molecule 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile is of particular interest due to the unique electronic interplay of its substituents. The electron-donating methoxy group at the 6-position and the potent electron-withdrawing nitro group at the 3-position significantly influence the reactivity of the acetonitrile moiety. This guide provides a comprehensive overview of the key reactions of the acetonitrile group in this specific molecular context, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The presence of the nitro group markedly increases the acidity of the α-protons of the methylene bridge, facilitating a range of carbanion-mediated transformations. Conversely, the methoxy group modulates the overall electron density of the pyridine ring. This intricate electronic balance opens up a rich landscape of chemical transformations, which, if controlled, can lead to a variety of valuable molecular architectures. These notes will detail protocols for the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and the alkylation of the active methylene group. Furthermore, we will explore the potential for this versatile intermediate to participate in cycloaddition and condensation reactions.

Core Reactions and Synthetic Protocols

The reactivity of the acetonitrile group in this compound can be broadly categorized into transformations of the nitrile functional group itself and reactions involving the adjacent active methylene group.

Hydrolysis of the Nitrile to 2-(6-Methoxy-3-nitropyridin-2-yl)acetic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key synthetic intermediate for further derivatization, such as amide or ester formation. Both acidic and basic conditions can effect this hydrolysis, proceeding through an amide intermediate.[1][2]

Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water.[3] Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid. In basic media, the hydroxide ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide, which is then hydrolyzed to the carboxylate salt.[4]

Protocol for Acid-Catalyzed Hydrolysis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid (3.0 eq) and water (10 volumes).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The carboxylic acid product may precipitate. Adjust the pH to 2-3 with a saturated aqueous solution of sodium bicarbonate to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome and Data:

ProductFormYieldMelting Point
2-(6-Methoxy-3-nitropyridin-2-yl)acetic acidPale yellow solid75-85%To be determined

Workflow for Acid-Catalyzed Hydrolysis:

sub This compound reagents Conc. H2SO4, H2O sub->reagents 1. reflux Reflux (100-110 °C, 4-8h) reagents->reflux 2. workup Quench on ice, pH adjustment, Filtration reflux->workup 3. product 2-(6-Methoxy-3-nitropyridin-2-yl)acetic acid workup->product 4.

Caption: Workflow for the hydrolysis of the nitrile.

Reduction of the Nitrile to 2-(6-Methoxy-3-nitropyridin-2-yl)ethan-1-amine

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic nitrogen center, a common pharmacophore in drug discovery. A significant challenge in this particular molecule is the chemoselective reduction of the nitrile in the presence of the easily reducible nitro group.

Mechanistic Insight and Reagent Selection: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitrile and the nitro group.[5][6] Therefore, milder and more selective methods are required. Catalytic hydrogenation can be effective, but the choice of catalyst is critical to avoid reduction of the nitro group. A particularly effective method for the selective reduction of nitriles in the presence of aromatic nitro groups involves the use of sodium borohydride in combination with a Lewis acid or a protic acid like trifluoroacetic acid (TFA).[7] The acid activates the nitrile group towards reduction by the milder borohydride reagent.

Protocol for Chemoselective Nitrile Reduction:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add trifluoroacetic acid (TFA) (2.0 eq) dropwise. Following the TFA addition, add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of water. Add a 1 M aqueous solution of sodium hydroxide to adjust the pH to >10. Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Expected Outcome and Data:

ProductFormYieldKey Spectroscopic Data
2-(6-Methoxy-3-nitropyridin-2-yl)ethan-1-amineYellow oil/solid60-75%Appearance of N-H stretches in IR; characteristic signals in ¹H and ¹³C NMR

Mechanism of Chemoselective Nitrile Reduction:

nitrile Nitrile Group (R-CN) activated Protonated Nitrile (R-C≡N+-H) nitrile->activated Protonation tfa TFA (CF3COOH) tfa->activated imine Imine Intermediate (R-CH=NH) activated->imine Hydride Attack nabh4 NaBH4 nabh4->imine amine Primary Amine (R-CH2-NH2) imine->amine Further Reduction & Work-up

Caption: Activation and reduction of the nitrile.

C-Alkylation of the Active Methylene Group

The pronounced acidity of the methylene protons, due to the adjacent electron-withdrawing nitrile and 3-nitropyridine ring, makes this position highly susceptible to deprotonation and subsequent alkylation.[8][9] This reaction provides a straightforward route to introduce diverse substituents at the α-position.

Mechanistic Insight: A strong, non-nucleophilic base is required to deprotonate the active methylene group to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile in an Sₙ2 reaction.

Protocol for C-Alkylation:

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) (15 volumes) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF (5 volumes) dropwise.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes. The formation of the carbanion is often indicated by a color change.

  • Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome and Data:

Product (Example with Methyl Iodide)FormYieldKey Spectroscopic Data
2-(6-Methoxy-3-nitropyridin-2-yl)propanenitrileYellow solid/oil80-90%Disappearance of methylene protons and appearance of methine and methyl signals in ¹H NMR

Workflow for C-Alkylation:

start This compound carbanion Carbanion Intermediate start->carbanion Deprotonation base NaH in DMF base->carbanion product α-Alkylated Product carbanion->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: General workflow for the C-alkylation reaction.

Further Synthetic Transformations

The unique structure of this compound allows for its participation in more complex synthetic strategies.

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The active methylene group can react with DMF-DMA to form an enaminonitrile, a versatile intermediate for the synthesis of various heterocyclic systems.[5]

Protocol Outline:

  • A mixture of this compound and an excess of DMF-DMA is heated, typically at reflux in a high-boiling solvent like xylene.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting enaminonitrile can often be used in the next step without further purification.

This enaminonitrile can then undergo cyclization with various reagents, such as hydrazine, to form pyrazole-fused pyridines.[5]

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multi-component reaction that allows for the synthesis of 2-aminothiophenes.[1][10] In principle, this compound could react with an α-mercapto ketone or aldehyde in the presence of a base to form a substituted thieno[2,3-b]pyridine. This approach offers a rapid entry into complex, fused heterocyclic systems.

Conclusion

This compound is a highly versatile and reactive building block. The strategic placement of the methoxy and nitro groups on the pyridine ring fine-tunes the reactivity of the acetonitrile moiety, allowing for a range of selective transformations. The protocols outlined in these application notes provide a solid foundation for the synthetic exploration of this compound, enabling access to a wide variety of functionalized pyridine derivatives for applications in drug discovery and materials science. It is imperative that all reactions are carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

References

  • Al-Sheikh, M. A. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules2009 , 14 (11), 4406-4413. [Link]

  • BYJU'S. Nitrile to Carboxylic Acid. [Link]

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • DeBoef, B. et al. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons2017 . [Link]

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  • Chemguide. reduction of nitriles. [Link]

  • Gutsche, C. D.; Voges, H.-W. Acylation and other reactions of 2- and 4-pyridylacetonitrile. The Journal of Organic Chemistry1967 , 32 (9), 2685-2689. [Link]

  • Lumen Learning. Hydrolysis of nitriles. [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

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  • ResearchGate. Alkylation of active methylene compounds. [Link]

  • Synthesis Workshop. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

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The Strategic Application of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The pyridine ring system is a privileged scaffold in this arena, offering a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases. Within this context, 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile has emerged as a critical building block, particularly in the synthesis of Janus kinase (JAK) inhibitors.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing detailed protocols and elucidating the chemical principles that underpin its utility.

The unique arrangement of functional groups on the pyridine ring of this compound—the methoxy, nitro, and acetonitrile moieties—provides a powerful combination of reactivity and structural features. These groups work in concert to facilitate the construction of complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in several approved JAK inhibitors.[2][3] This guide will delve into the synthesis of this key intermediate, its application in the construction of advanced drug scaffolds, and the mechanistic rationale behind its effectiveness.

Chemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is not coincidental; it is a direct result of the electronic properties conferred by its substituents.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[4]
Molecular Weight 193.16 g/mol [5]
Appearance Solid[5]
Melting Point 117-122 °C[5]

Table 1: Physicochemical Properties of this compound

The strategic placement of the methoxy, nitro, and acetonitrile groups offers several advantages:

  • Activation by the Nitro Group: The strongly electron-withdrawing nature of the nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[6] This is particularly effective for displacing a leaving group, such as a halogen, at the 2-position, a crucial step in its synthesis.

  • Directing Effect of the Methoxy Group: The methoxy group at the 6-position is an electron-donating group that can influence the regioselectivity of subsequent reactions and contribute to the binding affinity of the final drug molecule.[1]

  • Versatility of the Acetonitrile Group: The acetonitrile moiety is a versatile functional group that can participate in a variety of chemical transformations. It is a key component in the formation of the pyrimidine ring in pyrrolo[2,3-d]pyrimidine synthesis.

Synthesis Protocol: this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor, such as 2-chloro-6-methoxy-3-nitropyridine. The following protocol is a representative procedure based on established chemical principles.

Workflow for the Synthesis of this compound

start Start: 2-chloro-6-methoxy-3-nitropyridine reagents Reagents: - Sodium Cyanide (NaCN) - Solvent (e.g., DMSO or DMF) start->reagents reaction Nucleophilic Aromatic Substitution start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: this compound purification->product characterization Characterization: NMR, IR, Mass Spectrometry product->characterization

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Materials:

  • 2-chloro-6-methoxy-3-nitropyridine[7]

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMSO or DMF.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1-1.5 eq) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • IR Spectroscopy: To identify the characteristic nitrile (C≡N) and nitro (NO₂) functional groups.

  • Mass Spectrometry: To determine the molecular weight of the compound.[4]

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A primary application of this compound is in the construction of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[8] The following is a generalized protocol illustrating this transformation.

Generalized Workflow for Pyrido[2,3-d]pyrimidine Synthesis

start Start: this compound reduction Reduction of Nitro Group start->reduction amino_intermediate 3-Amino-2-(cyanomethyl)-6-methoxypyridine reduction->amino_intermediate cyclization Cyclization with a Formyl Source amino_intermediate->cyclization pyrimidine_core Pyrido[2,3-d]pyrimidine Core Structure cyclization->pyrimidine_core functionalization Further Functionalization (e.g., Halogenation, Coupling Reactions) pyrimidine_core->functionalization final_inhibitor Kinase Inhibitor functionalization->final_inhibitor

Caption: Generalized synthetic route to kinase inhibitors from the title compound.

Detailed Protocol Steps
  • Reduction of the Nitro Group: The nitro group of this compound is first reduced to an amine. This is a critical step to enable the subsequent cyclization. Common reducing agents for this transformation include:

    • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-based Reductants: Such as iron powder in acetic acid or stannous chloride (SnCl₂).[9]

  • Cyclization to form the Pyrido[2,3-d]pyrimidine Core: The resulting 3-amino-2-(cyanomethyl)-6-methoxypyridine is then cyclized to form the bicyclic core. This is typically achieved by reacting the amino-nitrile with a source of a one-carbon unit, such as:

    • Formamide or a derivative: Heating with formamide or dimethylformamide dimethyl acetal (DMF-DMA).

    • Orthoformates: Such as triethyl orthoformate in the presence of an acid catalyst.

  • Further Functionalization: Once the pyrido[2,3-d]pyrimidine core is established, it can be further functionalized to introduce the necessary pharmacophoric elements for kinase inhibition. This often involves:

    • Halogenation: Introduction of a chlorine or bromine atom at a specific position on the pyrimidine ring, which can then be used for cross-coupling reactions.

    • Nucleophilic Substitution: Displacement of a leaving group with a desired amine-containing fragment, a key step in the synthesis of many JAK inhibitors.[10]

Conclusion: A Cornerstone in Kinase Inhibitor Synthesis

This compound is a testament to the power of strategic molecular design. Its carefully orchestrated array of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors. By understanding the underlying chemical rationale, scientists can leverage the unique properties of this compound to accelerate the development of the next generation of kinase inhibitors.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Tofacitinib synthesis. UNL. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]

  • 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3). PubChem. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed. [Link]

  • Nucleophilic substitution of haloalkanes with cyanide ions. chemrevise.org. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]

  • Processes and intermediates for making a jak inhibitor.
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • Nucleophilic substitution reactions with cyanide. YouTube. [Link]

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The Strategic Utility of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in the Synthesis of Fused Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the quest for novel heterocyclic compounds with tailored biological activities and photophysical properties is relentless. Nitrogen-containing fused ring systems, such as pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines, represent a class of "privileged structures" due to their prevalence in a wide array of biologically active molecules.[1][2] 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile emerges as a highly valuable and versatile building block for the synthesis of these complex heterocyclic frameworks. Its strategic placement of functional groups—a methoxy group, a nitro group, and a reactive acetonitrile moiety—on a pyridine core allows for a series of sequential and regioselective transformations. This guide provides an in-depth exploration of the chemical logic behind its use and detailed protocols for its application in the synthesis of medicinally relevant heterocyclic compounds.

Chemical Profile of the Building Block

The synthetic utility of this compound is rooted in the distinct reactivity of its constituent functional groups.

PropertyValue
CAS Number 111795-99-4
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Solid
Melting Point 117-122 °C

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, a key step in many cyclization reactions. The acetonitrile group provides a reactive methylene and a nitrile, both of which can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The methoxy group, an electron-donating group, influences the electronics of the pyridine ring and can be a site for further modification if required.

Synthesis of the Building Block

A logical and efficient synthesis of this compound starts from the commercially available 2-chloro-6-methoxy-3-nitropyridine. The protocol involves a nucleophilic substitution of the activated chlorine atom with a cyanide anion.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established reactivity of activated 2-halopyridines towards nucleophilic displacement.

Reaction Scheme:

Protocol_1 reagents 2-Chloro-6-methoxy-3-nitropyridine + NaCN product This compound reagents->product DMSO, 60-70 °C

A simplified reaction scheme for the synthesis of the title building block.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds with a wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[1] The synthesis of this scaffold from our building block hinges on the reduction of the nitro group to an amine, followed by cyclocondensation with a 1,2-dicarbonyl compound.

Protocol 2: Synthesis of 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2-amine

This protocol outlines the key steps to construct the pyrido[2,3-b]pyrazine core.

Workflow:

Protocol_2_Workflow start This compound reduction Nitro Group Reduction (SnCl2·2H2O, HCl) start->reduction intermediate 2-Amino-6-methoxy-3-aminopyridin-2-yl)acetonitrile reduction->intermediate cyclization Cyclocondensation (Glyoxal) intermediate->cyclization product 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2-amine cyclization->product

Synthetic workflow for the preparation of a pyrido[2,3-b]pyrazine derivative.

Part A: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid is a classic and reliable method for this conversion.[3][4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice and neutralizing with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: The neutralization is exothermic and will generate gas.

  • Extraction: Extract the resulting slurry with ethyl acetate (3 x). The tin salts can sometimes form an emulsion, which can be broken up by filtration through a pad of celite.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile, which can often be used in the next step without further purification.

Part B: Cyclocondensation with Glyoxal

The resulting 2,3-diaminopyridine derivative is now primed for cyclization. Reaction with a 1,2-dicarbonyl compound such as glyoxal will form the pyrazine ring.

Materials:

  • Crude 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile from Part A

  • Glyoxal (40% solution in water)

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the crude 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Glyoxal: Add an aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for 1-2 hours. A precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Outcome and Further Transformations:

The resulting 7-methoxypyrido[2,3-b]pyrazin-2-yl)acetonitrile can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another important class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including anxiolytic, hypnotic, and anti-ulcer properties. The synthesis of this scaffold from our building block involves the initial reduction of the nitro group to a 3-aminopyridine derivative. The subsequent cyclization strategy can vary, but a common approach involves the reaction with an α-haloketone or a related synthon.

Protocol 3: Synthesis of a 2-(Cyanomethyl)imidazo[1,2-a]pyridine Derivative

This protocol demonstrates a potential pathway to an imidazo[1,2-a]pyridine scaffold.

Conceptual Pathway:

Protocol_3_Pathway start This compound reduction Nitro Group Reduction start->reduction intermediate1 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile reduction->intermediate1 cyclization Cyclization intermediate1->cyclization cyclization_partner + α-Haloketone cyclization_partner->cyclization product Substituted 2-(Cyanomethyl)imidazo[1,2-a]pyridine cyclization->product

A conceptual pathway for the synthesis of imidazo[1,2-a]pyridines.

Step 1: Reduction of the Nitro Group

Follow the procedure outlined in Protocol 2, Part A to obtain 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile.

Step 2: Cyclization with an α-Haloketone

The reaction of a 2-aminopyridine with an α-haloketone is a classic method for the synthesis of imidazo[1,2-a]pyridines, known as the Tschitschibabin reaction.

Materials:

  • 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile

  • An α-haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile (1.0 eq) and the α-haloketone (1.1 eq) in ethanol or DMF in a round-bottom flask.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically designed building block that provides a streamlined entry into the synthesis of complex and medicinally relevant heterocyclic systems. The orthogonal reactivity of its functional groups allows for a stepwise and controlled construction of pyrido[2,3-b]pyrazines, imidazo[1,2-a]pyridines, and potentially other related scaffolds. The protocols detailed herein serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space and the generation of diverse compound libraries for biological screening. The true potential of this building block lies in the creativity of the synthetic chemist to further elaborate the resulting heterocyclic cores, leading to the discovery of next-generation therapeutics and functional materials.

References

  • Kutrov, G. P., Kovalenko, N. V., & Volovenko, Yu. M. (2008). Synthesis and Properties of Cyanomethyl Derivatives of Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine, and Imidazo[2,1-b]thiazole. Chemistry of Heterocyclic Compounds, 44(2), 208-213. [Link]

  • Organic Syntheses. (1941). 3-Aminopyridine. Org. Synth., 21, 12. [Link]

  • Organic Syntheses. (1955). 2,3-Diaminopyridine. Org. Synth., 35, 15. [Link]

  • Organic Syntheses. (1963). α-Phenylacetoacetonitrile. Org. Synth., 43, 83. [Link]

  • Organic Syntheses. (1973). 2-Hydroxyimino-2-phenylacetonitrile. Org. Synth., 53, 66. [Link]

  • U.S. Patent No. 3,787,477. (1974).
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  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • Chinese Patent No. CN103342662B. (2015). Method for synthesizing 2-alkylphenylacetonitrile.
  • Chinese Patent No. CN1115755A. (1996).
  • U.S. Patent No. 4,952,697. (1990).
  • Lappin, G. R. (1948). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society, 70(10), 3348-3350. [Link]

  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1950). Cyclization of 2-Aminopyridine Derivatives. II. The Reaction of Substituted 2-Aminopyridines with Ethyl Malonate. The Journal of Organic Chemistry, 15(2), 377-382. [Link]

  • Lappin, G. R. (1951). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry, 16(3), 419-425. [Link]

  • Hamaide, T., Abdellah-El-Hadj, A., & Tessier, M. (2004). Synthesis and some reactions of 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine. Tuberculostatic activity of obtained compounds. Il Farmaco, 59(1), 1-6. [Link]

  • Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5868-5872. [Link]

  • Various Authors. (2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 24, 00007. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6649. [Link]

  • da Silva, A. D., et al. (2014). Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][3][5] diazepinols. Journal of Fluorine Chemistry, 168, 149-156. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 9(1), 1-13. [Link]

  • Dyachenko, V. D., et al. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 26(22), 6939. [Link]

  • Patel, R. B., et al. (2020). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC advances, 10(15), 8963-8973. [Link]

  • Zhou, Y., et al. (2015). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 20(7), 12583-12597. [Link]

  • Li, J., et al. (1998). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 33(10), 754-758. [Link]

  • Abd-El-Aziz, A. S., et al. (2019). Synthesis and biological evaluation of new pyrido [2, 3-b] pyrazine derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(1), 108-119. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of novel pyrido [2, 3-d] pyrimidine derivatives and their evaluation as antimicrobial agents. Molecules, 23(10), 2539. [Link]

  • Bakr, M. F., et al. (2021). Multicomponent synthesis of pyrido [2, 3-b] pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(59), 37459-37471. [Link]

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Experimental protocol for using 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: Strategic Transformation of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile via Catalytic Transfer Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of a Versatile Pyridine Building Block

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure incorporates several key reactive sites: an electron-deficient pyridine core, a synthetically versatile nitro group, a nucleophilic acetonitrile moiety, and a methoxy group susceptible to displacement. The electron-withdrawing nitro group, positioned ortho to the acetonitrile substituent and meta to the methoxy group, critically influences the molecule's reactivity, particularly by activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and enabling facile reduction to the corresponding aniline.[1][2]

This application note provides a detailed, field-proven protocol for a cornerstone transformation: the selective reduction of the aromatic nitro group to an amine via catalytic transfer hydrogenation. This reaction is fundamental as it converts the parent molecule into 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile, a key intermediate for constructing bicyclic and polycyclic heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents. The protocol emphasizes experimental rationale, safety, and robust validation to ensure reliable and reproducible outcomes.

Chemical Profile & Properties

The subject compound is a solid at room temperature with a defined set of physicochemical properties crucial for its handling and use in synthesis.[3][4]

PropertyValueSource
CAS Number 111795-99-4[3][4]
Molecular Formula C₈H₇N₃O₃[3][5]
Molecular Weight 193.16 g/mol [3][4]
Appearance Solid[3][4]
Melting Point 117-122 °C[3][4]
SMILES COc1ccc(c(CC#N)n1)=O[3][4]

Safety & Handling: A Mandate for Precaution

Signal Word: Danger [3][4]

This compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Classifications: Acutely toxic if swallowed (H301) and causes serious eye damage (H318).[3][4] It is classified under Storage Class 6.1C (Combustible, acute toxic category 3).[3][4]

  • Required PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat are mandatory. Work should be conducted within a certified chemical fume hood.

  • Catalyst Handling: The 10% Palladium on Carbon (Pd/C) catalyst is pyrophoric, especially when dry or in the presence of solvents. It should never be allowed to dry completely after being wetted and should not be added to flammable solvents in the presence of air. The filter cake from the reaction workup must be quenched carefully with water and disposed of according to institutional guidelines for heavy metal waste.

Reaction Principle: Catalytic Transfer Hydrogenation

The conversion of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. While direct hydrogenation with H₂ gas is effective, catalytic transfer hydrogenation (CTH) offers significant practical advantages, as it circumvents the need for specialized high-pressure equipment and the handling of flammable hydrogen gas.

In this protocol, ammonium formate (HCOONH₄) serves as the in situ source of hydrogen. In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide. The generated hydrogen is adsorbed onto the palladium surface and subsequently reduces the nitro group in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine.

The choice of methanol as a solvent is strategic: it readily dissolves both the pyridine substrate and the ammonium formate, ensuring a homogeneous reaction mixture, and is relatively inert under the reaction conditions.

Experimental Protocol: Reduction to 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile

This section provides a detailed, step-by-step methodology for the reduction reaction.

Materials & Equipment
  • Reagents:

    • This compound (97% or higher)

    • Ammonium formate (HCOONH₄, 97% or higher)

    • Palladium on Carbon (10% Pd/C, 50% wet basis)

    • Methanol (MeOH, ACS grade or higher)

    • Ethyl Acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Celite® (Diatomaceous earth)

    • Deionized Water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • TLC plates (silica gel 60 F₂₅₄)

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Glassware for column chromatography

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask with Substrate & Solvent B 2. Add Ammonium Formate A->B C 3. Inert Atmosphere (N2 Purge) B->C D 4. Add Pd/C Catalyst (Carefully!) C->D E 5. Heat to Reflux & Monitor by TLC D->E F 6. Cool & Filter through Celite E->F G 7. Concentrate Filtrate F->G H 8. Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: Workflow for the catalytic transfer hydrogenation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.18 mmol, 1.0 eq). Add methanol (25 mL) and stir until all the solid dissolves.

  • Reagent Addition: To the solution, add ammonium formate (1.63 g, 25.9 mmol, 5.0 eq).

  • Inerting: Fit the flask with a reflux condenser and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes. This is a critical safety step to prevent the ignition of hydrogen generated in situ.

  • Catalyst Addition: While maintaining a positive flow of inert gas, carefully add 10% Pd/C (0.10 g, 10% by weight, ~50% wet). The catalyst should be added in one portion. Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition upon contact with the methanol solvent.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

    • Mobile Phase: 40% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Observation: The starting material (nitro compound) will have a higher Rf value than the more polar product (amine). The reaction is complete upon the full consumption of the starting material, typically within 1-3 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Prepare a small plug of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Filter the reaction mixture through the Celite pad under vacuum.

    • Causality Note: Celite prevents the fine Pd/C particles from passing through the filter paper, which is crucial for obtaining a clean product and for safety.

  • Washing: Wash the Celite pad with additional methanol (2 x 15 mL) to ensure all the product is recovered.

  • Quenching: Carefully transfer the Celite pad containing the Pd/C catalyst into a beaker with water to quench its reactivity before disposal.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient elution, starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.

  • Final Product: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile as a solid. Dry under high vacuum.

Data & Expected Results

The following tables summarize the reagent quantities and expected outcomes for the described protocol.

Table of Reagents
ReagentMW ( g/mol )Mass / Vol.Moles (mmol)Equivalents
This compound193.161.00 g5.181.0
Ammonium Formate63.061.63 g25.95.0
10% Pd/C (wet)N/A0.10 gN/A10 wt%
Methanol32.0425 mLN/ASolvent
Expected Product Characteristics
CharacteristicExpected Result
Product Name 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to light brown solid
Expected Yield 75-90%
Purity (Post-Column) >95% (by NMR/LC-MS)

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 3 hours, add another portion of ammonium formate (1-2 eq). If the reaction is still stalled, the catalyst may be inactive. In this case, filter the mixture through Celite, concentrate, and restart the reaction with a fresh batch of catalyst.

  • Streaking on TLC: The product amine is basic and may streak on silica gel. Adding 1-2 drops of triethylamine (Et₃N) to the TLC mobile phase can improve the spot shape.

  • Difficult Purification: If the product co-elutes with impurities, a different solvent system (e.g., dichloromethane/methanol) may be required.

Conclusion

This application note details a robust and scalable protocol for the catalytic transfer hydrogenation of this compound. The method avoids the complexities of high-pressure hydrogenation while providing high yields of the corresponding aminopyridine, a valuable intermediate for further synthetic elaboration. By understanding the rationale behind each step, from the choice of reagents to the safety precautions, researchers can confidently and effectively utilize this protocol in their synthetic campaigns.

References

  • Organic Syntheses. Methoxyacetonitrile Procedure. [Link]

  • PubChem. 6-methoxy-3-nitropyridine-2-acetonitrile Compound Summary. [Link]

  • PubChem. Methoxyacetonitrile Compound Summary. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 1-5. [Link]

  • PubChem. Acetonitrile Compound Summary. [Link]

  • Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60, 14284-14287. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE Procedure. [Link]

  • Wrobel, C., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E, 74(Pt 2), 225–227. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • IUCr. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

  • Bak, J. B., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(43), 14254–14263. [Link]

  • Glinyanaya, N. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4), a key heterocyclic intermediate. The significance of nitropyridine derivatives lies in their utility as versatile building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The nitro group can be readily reduced to an amine for further derivatization, while the methoxy and acetonitrile functionalities offer additional reaction handles.[1] This guide details a robust and scalable three-step synthetic pathway, commencing from the commercially available 2,6-dichloropyridine. The process is designed with a focus on safety, efficiency, process control, and product purity, addressing the specific challenges associated with large-scale chemical manufacturing. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and critical safety considerations to ensure reliable and safe execution by researchers, scientists, and drug development professionals.

Compound Profile and Properties

A thorough understanding of the target compound's properties is fundamental for process development and safe handling.

PropertyValueSource
IUPAC Name (6-Methoxy-3-nitro-2-pyridyl)acetonitrile[2]
CAS Number 111795-99-4[2]
Molecular Formula C₈H₇N₃O₃[2]
Molecular Weight 193.16 g/mol [2]
Appearance Solid[2]
Melting Point 117-122 °C[2]
Hazard Classifications Acute Toxicity 3 (Oral), Serious Eye Damage[2]
Signal Word Danger[2]
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)[2]
Required PPE Eyeshields, Faceshields, Gloves, P2 Respirator Cartridges[2]

Proposed Synthetic Pathway: A Strategic Overview

The selected three-step synthesis is predicated on the principles of atom economy, the use of readily available starting materials, and the logical installation of functional groups to minimize side reactions. The pathway proceeds from 2,6-dichloropyridine through nitration, selective methoxylation, and finally, cyanomethylation.

G A 2,6-Dichloropyridine B Step 1: Nitration (HNO₃, H₂SO₄) A->B Reagents C 2,6-Dichloro-3-nitropyridine B->C Product D Step 2: Selective Methoxylation (NaOMe, MeOH) C->D Reagents E 2-Chloro-6-methoxy-3-nitropyridine D->E Key Intermediate F Step 3: Cyanomethylation (CH₃CN, NaH, DMF) E->F Reagents G This compound F->G Final Product

Caption: Overall three-step synthetic workflow.

Part I: Synthesis of Key Intermediate (2-Chloro-6-methoxy-3-nitropyridine)

Step 1: Nitration of 2,6-Dichloropyridine

Causality and Mechanistic Insight: This step involves the electrophilic aromatic substitution of 2,6-dichloropyridine. The pyridine ring is electron-deficient and generally resistant to electrophilic attack. Therefore, harsh conditions using a mixture of nitric acid and concentrated sulfuric acid (mixed acid) are required. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The nitration occurs preferentially at the 3-position (meta to the nitrogen), which is the least deactivated position. A catalyst, such as sulfamic acid, can be employed to improve yield and reduce the required amounts of nitric and sulfuric acid.[3]

Detailed Scale-Up Protocol (Target: ~316 g):

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a controlled-rate addition funnel. Ensure the reactor is clean and dry.

  • Reagent Charging: Charge the reactor with concentrated sulfuric acid (890 g) and sulfamic acid (1.94 g). Begin stirring and cool the reactor jacket to 5-10 °C.

  • Substrate Addition: Add 2,6-dichloropyridine (296 g, 2.0 mol) to the reactor. Maintain the internal temperature below 20 °C during the addition.

  • Nitrating Agent Addition: Slowly add 30% nitric acid (420 g, 2.0 mol) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 120 °C.[3] This reaction is highly exothermic; precise temperature control is critical to prevent runaway reactions and the formation of byproducts.

  • Reaction: Once the addition is complete, heat the mixture to 110-120 °C and maintain for 30 hours, or until reaction completion is confirmed by HPLC analysis.[3]

  • Work-up (Quench): In a separate, larger vessel (e.g., 10 L), prepare a mixture of crushed ice and water (3 kg). Once the reaction is complete, cool the reactor contents to room temperature. Very slowly and carefully, pour the reaction mixture into the ice/water slurry with vigorous stirring. This quench step is also highly exothermic.

  • Isolation: The product, 2,6-dichloro-3-nitropyridine, will precipitate as a solid. Stir the slurry for 1 hour, then isolate the solid by filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the off-white solid product in a vacuum oven at 40-50 °C to a constant weight.

  • Analysis: Confirm identity and purity (>98%) via HPLC, ¹H NMR, and melting point analysis. Expected yield is approximately 80-85%.[3]

Step 2: Selective Monomethoxylation

Causality and Mechanistic Insight: This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position activates both chloro-substituents towards nucleophilic attack. However, the chlorine at the 6-position is sterically more accessible than the one at the 2-position, which is flanked by the bulky nitro group. This steric hindrance allows for the selective displacement of the 6-chloro group by the methoxide nucleophile when using controlled stoichiometry (one equivalent of sodium methoxide).

Detailed Scale-Up Protocol (Target: ~290 g):

  • Reactor Setup: Use a 3 L jacketed reactor system as described in Step 1.

  • Reagent Preparation: In a separate vessel, carefully prepare a solution of sodium methoxide by adding sodium methoxide powder (92 g, 1.7 mol) to anhydrous methanol (1 L) under a nitrogen atmosphere. Cool the solution to 15 °C.

  • Substrate Addition: Slowly add the dried 2,6-dichloro-3-nitropyridine (328 g, 1.7 mol) from Step 1 to the sodium methoxide solution while maintaining the internal temperature at 15 °C with external cooling.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to 25-30 °C and stir at this temperature for 4-5 hours.[4] Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Work-up (Precipitation): Once the reaction is complete, pour the reaction mixture slowly into a stirred vessel containing 5 L of cold water. The product will precipitate out of the aqueous solution.

  • Isolation & Washing: Filter the resulting slurry to collect the solid product. Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the yellow solid, 2-chloro-6-methoxy-3-nitropyridine, in a vacuum oven at 40-50 °C.

  • Analysis: Characterize the intermediate by HPLC and NMR to confirm purity and identity. Expected yield is typically >85%.

Part II: Synthesis of this compound

Causality and Mechanistic Insight: The final step is another SNAr reaction. The remaining chloro group at the 2-position, activated by the adjacent nitro group, is displaced by the acetonitrile anion (⁻CH₂CN). This nucleophile is generated in situ by treating acetonitrile with a strong, non-nucleophilic base such as sodium hydride (NaH). Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation (Na⁺) and do not interfere with the nucleophile.

Detailed Scale-Up Protocol (Target: ~270 g):

  • Reactor Setup: A 5 L jacketed reactor is required. The system must be scrupulously dried and operated under an inert nitrogen atmosphere. Sodium hydride is highly reactive with moisture and air.

  • Reagent Charging: Charge the reactor with anhydrous DMF (2 L). Add 60% sodium hydride dispersion in mineral oil (68 g, 1.7 mol) to the DMF. Caution: NaH can be pyrophoric. Handle only under inert gas.

  • Nucleophile Generation: Cool the suspension to 0-5 °C. Slowly add anhydrous acetonitrile (87 g, 2.1 mol, ~1.25 eq) dropwise, keeping the temperature below 10 °C. Hydrogen gas will evolve during this step; ensure adequate ventilation to a safe scrubbing system. Stir for 1 hour at 0-5 °C after addition is complete.

  • Substrate Addition: Dissolve the intermediate from Step 2, 2-chloro-6-methoxy-3-nitropyridine (280 g, 1.4 mol), in anhydrous DMF (500 mL). Add this solution slowly to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until HPLC indicates the disappearance of the starting material.

  • Work-up (Quench): Cool the reactor back to 0-5 °C. Very carefully and slowly, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold water dropwise. This will neutralize any unreacted NaH and is highly exothermic. Monitor for gas evolution.

  • Extraction: Transfer the quenched mixture to a larger separation funnel. Add ethyl acetate (2 L) and water (2 L). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 1 L).

  • Washing: Combine the organic layers and wash with brine (2 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Process Flow, Purification, and Control

A successful scale-up hinges on well-defined process controls and an efficient purification strategy.

G cluster_0 Process Workflow A Charge Reactor (DMF, NaH) B Add Acetonitrile (0-5 °C, H₂ evolution) A->B C Add Substrate Solution (0-5 °C) B->C D Reaction (RT, 12-16h) C->D E In-Process Control (IPC) (HPLC/TLC) D->E E->D Continue Reaction F Quench (aq. NH₄Cl, 0-5 °C) E->F Reaction Complete G Extraction (EtOAc/Water) F->G H Wash & Dry (Brine, MgSO₄) G->H I Concentration (Rotary Evaporator) H->I J Crude Product I->J K Recrystallization (e.g., Isopropanol/Water) J->K L Filtration & Drying K->L M Final Product (Purity >97%) L->M

Caption: Detailed process flow for the final cyanomethylation step.

Purification by Recrystallization

The crude solid product can be purified to >97% by recrystallization.

  • Transfer the crude solid to a clean, appropriately sized vessel.

  • Add a suitable solvent, such as isopropanol, and heat the mixture with stirring until the solid completely dissolves.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Critical Process Parameters
StepParameterTarget RangeJustification
Nitration Temperature110-120 °CEnsures sufficient reaction rate without excessive decomposition.[3]
Reagent Equivalents (HNO₃)1.0 - 1.2 eqControls nitration and minimizes dinitration or oxidation.
Methoxy. Temperature15-30 °CProvides selectivity for mono-substitution at the 6-position.[4]
Reagent Equivalents (NaOMe)1.0 - 1.05 eqPrevents di-substitution.
Cyanometh. Temperature (Addition)0-10 °CControls exothermic reaction of NaH with acetonitrile and substrate.
Water Content< 500 ppmEssential for the stability and reactivity of sodium hydride.
IPC Check (SM)< 1%Ensures complete conversion before difficult work-up.

Safety and Hazard Analysis

Strict adherence to safety protocols is non-negotiable.

Reagent/SolventKey HazardsRecommended Precautions
Nitric Acid Severe skin burns and eye damage, strong oxidizer.Use in a fume hood, wear acid-resistant gloves, splash goggles, and a face shield.
Sulfuric Acid Severe skin burns and eye damage.Same as nitric acid. Always add acid to water, never the reverse.
Sodium Methoxide Flammable solid, causes severe skin burns and eye damage.Handle under inert gas, avoid contact with water, wear appropriate PPE.
Sodium Hydride Flammable solid, reacts violently with water to produce flammable hydrogen gas, can be pyrophoric.Handle strictly under an inert atmosphere (N₂ or Ar), use non-sparking tools, have a Class D fire extinguisher ready.
Acetonitrile Highly flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin, causes eye irritation.[5][6]Use in a well-ventilated area, keep away from ignition sources, use grounded equipment to prevent static discharge.[7]
DMF Combustible liquid, reproductive toxin.Avoid inhalation and skin contact, use in a well-ventilated area.

Waste Disposal: All waste streams must be handled according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers. Quenched sodium hydride waste must be handled with extreme care.[5][6]

References

  • ACETONITRILE 1606. (1998). CDC/NIOSH. [Online]. Available: [Link]

  • Acetonitrile Material Safety Data Sheet (MSDS). (2011). Charles River. [Online]. Available: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (N.D.). PubMed Central (PMC). [Online]. Available: [Link]

  • Process for the purification and recovery of acetonitrile. (N.D.). Google Patents. [Online].
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5693. [Online]. Available: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2025). IUCr. [Online]. Available: [Link]

  • Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor. (N.D.). Google Patents. [Online].
  • Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. (N.D.). Google Patents. [Online].
  • Preparing method of 2,6-dichloro-3-nitropyridine. (N.D.). Google Patents. [Online].

Sources

Application Notes and Protocols for the Derivatization of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Cyanomethyl)-6-methoxy-3-nitropyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The title compound, 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile, represents a highly versatile starting material for the construction of diverse chemical libraries. Its strategic functionalization allows for the exploration of chemical space in three key regions: the C6 position via nucleophilic aromatic substitution, the C3 position through reduction of the nitro group, and the C2 position by leveraging the reactivity of the cyanomethyl moiety.

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.[3][4] This intrinsic reactivity, combined with the distinct chemical handles at three different positions, makes this scaffold an ideal starting point for generating a library of compounds with diverse pharmacophores, crucial for identifying novel therapeutic agents. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed protocols and mechanistic insights to empower researchers in their library synthesis endeavors.

Core Derivatization Strategies: A Three-Pronged Approach

The derivatization of this compound can be systematically approached by targeting its three principal functional groups. The following sections will detail the experimental rationale and provide step-by-step protocols for each of these transformations.

Diagram of Derivatization Pathways

G cluster_0 C6 Position Derivatization cluster_1 C3 Position Derivatization cluster_2 C2-Acetonitrile Derivatization main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar nitro_reduction Nitro Group Reduction main->nitro_reduction acetonitrile_rxn Acetonitrile Reactions main->acetonitrile_rxn amines Amines (R-NH2) snar->amines Primary/Secondary Amines thiols Thiols (R-SH) snar->thiols Thiolates alcohols Alcohols (R-OH) snar->alcohols Alkoxides amino_pyridine 2-(6-Methoxy-3-aminopyridin-2-yl)acetonitrile nitro_reduction->amino_pyridine e.g., H2, Pd/C hydrolysis Hydrolysis acetonitrile_rxn->hydrolysis Acid/Base alkylation Alkylation acetonitrile_rxn->alkylation Base, R-X condensation Condensation acetonitrile_rxn->condensation e.g., DMFDMA

Caption: Derivatization strategies for the scaffold.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The methoxy group at the C6 position, being ortho to the activating nitro group, is a suitable leaving group for nucleophilic aromatic substitution (SNAr).[5] This reaction allows for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the library.

Mechanistic Insight

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[6] The nucleophile first attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group (methoxide) is expelled, and the aromaticity of the pyridine ring is restored.

Diagram of SNAr Mechanism

SNAr_Mechanism start Start intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile (Nu-) product Product intermediate->product Elimination of Leaving Group (MeO-) Enaminonitrile_Formation start 2-(Pyridin-2-yl)acetonitrile enaminonitrile Enaminonitrile Intermediate start->enaminonitrile + DMFDMA, Δ dmf_dma DMFDMA pyrazole Pyrazolylpyridine enaminonitrile->pyrazole + Hydrazine, Δ hydrazine Hydrazine

Sources

Potential use of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Potential Use of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile in Kinase Inhibitor Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Building Block in Kinase Inhibitor Discovery

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. The human kinome, with its vast and intricate network of signaling pathways, presents a rich landscape for therapeutic intervention. However, the conserved nature of the ATP-binding site across hundreds of kinases poses a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[1][2] This challenge has driven the exploration of "privileged scaffolds"—core molecular frameworks that can be systematically decorated to generate libraries of potent and selective inhibitors against various kinase targets.[3][4]

Among these, the pyrido[2,3-d]pyrimidine scaffold is a cornerstone of many clinically successful kinase inhibitors.[5][6] Its structure mimics the adenine core of ATP, enabling effective competition at the enzyme's active site. The strategic synthesis of these scaffolds requires versatile and highly functionalized starting materials. This guide focuses on one such critical precursor: This compound .

This compound is a powerful building block due to its trifecta of reactive sites:

  • An activated methylene group (adjacent to the nitrile) poised for condensation reactions.

  • A nitro group that serves as a masked amine, unlockable via reduction for subsequent cyclization.

  • A methoxy group on the pyridine ring which can be a site for later-stage nucleophilic aromatic substitution to modulate solubility and target engagement.

This application note provides a comprehensive overview of the synthetic utility of this compound, detailing a robust protocol for its conversion into a core pyrido[2,3-d]pyrimidine scaffold and discussing its broader applications in the generation of diverse kinase inhibitor libraries.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Chemical Name This compound
CAS Number 111795-99-4
Molecular Formula C₈H₇N₃O₃[7]
Molecular Weight 193.16 g/mol [7]
Appearance Solid
Melting Point 117-122 °C
Solubility Soluble in common organic solvents like DMSO and DMF.

Synthetic Strategy: A Stepwise Approach to the Pyrido[2,3-d]pyrimidine Core

The transformation of this compound into a functionalized pyrido[2,3-d]pyrimidine scaffold is a well-established synthetic sequence. The overarching strategy involves building the pyrimidine ring onto the pyridine core, followed by an intramolecular cyclization to form the fused pyridone ring.

The general workflow is depicted below. This multi-step process begins with the activation of the acetonitrile methylene group, followed by condensation with a suitable C1 or N-C-N synthon (e.g., guanidine). Subsequent reduction of the nitro group to an amine is the critical step that sets the stage for the final, ring-closing cyclization.

G A This compound B Step 1: Condensation (e.g., with DMF-DMA, then Guanidine) A->B Reagents C Intermediate: Substituted 4-Aminopyrimidine B->C D Step 2: Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) C->D Reduction E Intermediate: 5-Amino-4-aminopyrimidine derivative D->E F Step 3: Intramolecular Cyclization (Thermal or Acid-catalyzed) E->F Cyclization G Core Scaffold: Pyrido[2,3-d]pyrimidine F->G H Step 4: Further Functionalization (e.g., Suzuki Coupling, SNAr) G->H Derivatization I Diverse Kinase Inhibitor Library H->I

Caption: General Synthetic Workflow to Pyrido[2,3-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-methoxy-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine scaffold from this compound.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The starting material is classified as acutely toxic if swallowed and causes serious eye damage.

Part 1: Synthesis of N'-(2-cyano-1-(6-methoxy-3-nitropyridin-2-yl)vinyl)-N,N-dimethylformimidamide

Causality: This first step activates the methylene group of the acetonitrile by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a reactive enamine intermediate, which is primed for subsequent reaction with a nucleophile to build the pyrimidine ring.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To a solution of this compound in anhydrous toluene, add DMF-DMA.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Part 2: Synthesis of 4-amino-5-(6-methoxy-3-nitropyridin-2-yl)pyrimidine

Causality: This step involves a cyclocondensation reaction. The enamine intermediate from Part 1 reacts with guanidine. The guanidine acts as the N-C-N component, reacting with the enamine and the nitrile group to form the six-membered pyrimidine ring.

  • Materials & Reagents:

    • Crude product from Part 1 (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium ethoxide (1.3 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

    • Add the crude enamine from Part 1 to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours. Monitor by TLC.

    • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture in vacuo. Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrimidine derivative.

Part 3: Synthesis of 5-(3-amino-6-methoxypyridin-2-yl)pyrimidin-4-amine

Causality: The reduction of the nitro group to a primary amine is the pivotal step that enables the final ring closure. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials & Reagents:

    • Product from Part 2 (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Suspend the pyrimidine derivative from Part 2 in methanol in a hydrogenation vessel.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

    • Monitor the reaction until hydrogen uptake ceases (typically 4-8 hours).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the diamine product, which should be used immediately in the next step due to its potential instability.

Part 4: Synthesis of 2-Methoxy-pyrido[2,3-d]pyrimidin-4-amine Core

Causality: This is the final ring-forming step. An intramolecular cyclization occurs between the newly formed amine on the pyridine ring and a suitable electrophilic center, which in many related syntheses is formed by reacting with an acid anhydride or similar reagent to close the ring into a pyridone. For this example, we will assume a cyclization that forms the pyridone ring directly.

  • Materials & Reagents:

    • Crude diamine from Part 3 (1.0 eq)

    • Formic acid or Triethyl orthoformate

    • Acetic acid (as solvent)

  • Procedure:

    • Dissolve the crude diamine from Part 3 in a mixture of acetic acid and triethyl orthoformate.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with a small amount of cold ethanol, and then diethyl ether.

    • Dry the product under vacuum to yield the final pyrido[2,3-d]pyrimidine scaffold.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundStepExpected YieldAnalytical Data (Hypothetical)
Enamine Intermediate 1>90% (crude)¹H NMR: Appearance of a new vinyl proton singlet (~8.0 ppm) and two singlets for the N(CH₃)₂ group (~3.1-3.2 ppm).
Aminopyrimidine 260-75%MS (ESI+): [M+H]⁺ peak corresponding to the molecular weight. ¹H NMR: Signals for pyrimidine and pyridine protons.
Diamine Intermediate 3>95% (crude)MS (ESI+): [M+H]⁺ peak showing a mass decrease of 30 amu (loss of O₂, gain of H₂).
Final Scaffold 470-85%¹³C NMR: Appearance of carbonyl carbon (~160-170 ppm). MS (ESI+): [M+H]⁺ peak for the final product.

Application in Kinase Inhibitor Design

The synthesized pyrido[2,3-d]pyrimidine core is not an inhibitor itself but a versatile platform for creating them. The different positions on the scaffold can be functionalized to achieve desired potency and selectivity.

  • Hinge-Binding: The pyrimidine nitrogen and the exocyclic amine typically form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • Selectivity Pockets: Substituents introduced at other positions (e.g., by replacing the methoxy group or functionalizing other positions) can extend into selectivity pockets, allowing for differentiation between kinases.[8][9][10]

The ultimate goal is to develop a compound that selectively inhibits a target kinase, thereby modulating a specific signaling pathway implicated in disease.

G cluster_0 Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Domain Intracellular Kinase Domain Substrate Substrate Protein Kinase_Domain->Substrate phosphorylates ADP ADP Phospho_Substrate Phosphorylated Substrate (Active) Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase_Domain Binds to ATP Pocket ATP ATP ATP->Kinase_Domain

Caption: Inhibition of a Kinase Signaling Pathway.

Once novel inhibitors are synthesized, their efficacy and selectivity must be determined. Kinome-wide profiling is an essential tool for this, where the compound is screened against a large panel of kinases to identify its primary targets and potential off-targets.[1][11][12] This data is critical for lead optimization and predicting potential clinical outcomes.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology.
  • Bara, T., et al. (2018). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Klaeger, S., et al. (2016). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. PLoS One. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Schaefer, S. A., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Duncan, J. S., et al. (2012). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • ResearchGate. Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate. [Link]

  • Chemexpress. CAS 111795-99-4 | this compound. Chemexpress. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Organic Syntheses. Methoxyacetonitrile. Organic Syntheses. [Link]

  • Alkali Scientific. 6-Methoxy-3-nitropyridine-2-acetonitrile, 1 X 1 g (701513-1G). Alkali Scientific. [Link]

  • Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago. [Link]

  • Google Patents. Substituted acetonitriles and their synthesis.
  • National Institutes of Health. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. National Institutes of Health. [Link]

  • National Institutes of Health. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. National Institutes of Health. [Link]

  • National Institutes of Health. 2-Methoxy-4,6-diphenylnicotinonitrile. National Institutes of Health. [Link]

  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (typically a halide) from the 2-position of a substituted pyridine ring by the anion of acetonitrile. The electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack.[1][2]

The general reaction scheme is as follows:

Low_Yield_Workflow start Low or No Product Yield check_base Is the base strong enough? (e.g., NaH, t-BuOK, LDA) start->check_base check_anhydrous Are reaction conditions strictly anhydrous? check_base->check_anhydrous Yes use_stronger_base Action: Use a stronger base (NaH, t-BuOK) check_base->use_stronger_base No check_temp Is the temperature profile optimized? check_anhydrous->check_temp Yes ensure_dry Action: Dry all reagents and solvents; use inert atmosphere check_anhydrous->ensure_dry No check_solvent Is a polar aprotic solvent being used? (THF, DMF, DMSO) check_temp->check_solvent Yes optimize_temp Action: Optimize temperature profile (e.g., initial cooling, then gradual warming) check_temp->optimize_temp No change_solvent Action: Switch to a suitable polar aprotic solvent check_solvent->change_solvent No end Improved Yield check_solvent->end Yes use_stronger_base->end ensure_dry->end optimize_temp->end change_solvent->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these side products and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the overall yield. Common side reactions include self-condensation of acetonitrile, hydrolysis, and reactions involving the nitro group.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Dark, tar-like material Polymerization or self-condensation of acetonitrile, especially at higher temperatures or with excess base.1. Maintain a low temperature during the deprotonation of acetonitrile. 2. Add the acetonitrile/base mixture slowly to the solution of the pyridine substrate. 3. Use a slight excess of acetonitrile (e.g., 1.1-1.5 equivalents) rather than a large excess.
2-Methoxy-5-nitropyridine Reaction of the starting material with any residual nucleophilic species (e.g., hydroxide if the base is not completely anhydrous).1. Ensure strictly anhydrous conditions. 2. Use a non-nucleophilic base like NaH.
Hydrolysis of nitrile to amide or carboxylic acid Presence of water during the reaction or, more commonly, during workup.1. Use anhydrous solvents and reagents. 2. Perform the workup under neutral or slightly acidic conditions, avoiding strong bases if possible.
Issue 3: Difficult Purification

Q3: I am having trouble purifying my product. What is the best way to isolate pure this compound?

A3: Purification can be challenging due to the polarity of the product and the potential for closely-eluting impurities.

Recommended Purification Protocol:

  • Workup:

    • Quench the reaction carefully with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), at a low temperature. Avoid using strong acids, which could hydrolyze the nitrile.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the most effective method for purification.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1). The optimal solvent system should be determined by TLC analysis.

    • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate) if the product is not UV-active, although the nitro-aromatic system should be visible under UV light.

  • Recrystallization:

    • If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.

    • Solvent Selection: Test various solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane, to find a suitable solvent for recrystallization.

Frequently Asked Questions (FAQs)

Q4: Can I use a different leaving group on the pyridine ring besides chlorine?

A4: Yes, other leaving groups can be used. The reactivity in SNAr reactions generally follows the order F > Cl > Br > I. A 2-fluoro-6-methoxy-3-nitropyridine would likely be more reactive, potentially allowing for milder reaction conditions. However, 2-chloro-6-methoxy-3-nitropyridine is often more readily available and cost-effective. [3][4] Q5: Is it possible to perform this reaction at a larger scale? What are the key considerations?

A5: Scaling up this reaction requires careful consideration of heat management and reagent addition.

  • Heat Transfer: The deprotonation of acetonitrile with a strong base like NaH is exothermic. On a larger scale, efficient stirring and external cooling are critical to maintain temperature control and prevent runaway reactions.

  • Reagent Addition: The addition of the strong base to acetonitrile, and the subsequent addition of the starting material, should be done slowly and in a controlled manner to manage the exotherm.

  • Workup: Quenching a large-scale reaction needs to be done cautiously to control gas evolution (if using NaH) and any temperature increase.

Q6: What are the main safety precautions for this synthesis?

A6:

  • Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. Handle it in an inert atmosphere and in a fume hood. Potassium tert-butoxide is corrosive and hygroscopic.

  • Solvents: Anhydrous THF can form peroxides. Use freshly opened bottles or test for and remove peroxides before use. DMF and DMSO have specific handling requirements.

  • Cyanide: Although acetonitrile is the cyanide source here, it is important to be aware of the potential for hydrolysis to release cyanide under certain conditions, though this is less of a concern than with inorganic cyanides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]

  • Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available from: [Link]

  • Organic Syntheses. methoxyacetonitrile. Available from: [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available from: [Link]

  • National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

  • National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • Matrix Fine Chemicals. 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8. Available from: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • National Institutes of Health. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]

  • PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]

  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available from: [Link]

  • Google Patents. Process for the purification and recovery of acetonitrile.
  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Google Patents. Synthesis method of pyridylacetonitrile.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Knowledge at UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Available from: [Link]

  • Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Available from: [Link]

  • Google Patents. Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].

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Technical Support Center: Purification of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to assist you in your experimental work.

Introduction

This compound is a key intermediate in various synthetic pathways. Its molecular structure, featuring a polar nitropyridine ring, a basic nitrogen atom, and a reactive acetonitrile moiety, presents a unique set of purification challenges. Common issues include the removal of starting materials, side-products from competing reactions, and degradation products. This guide will equip you with the knowledge to anticipate and overcome these obstacles, ensuring the high purity of your final compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield of Isolated Product After Purification

Question: After performing column chromatography, I'm observing a significantly lower yield than expected based on the crude reaction analysis. What could be the cause?

Answer:

Low recovery after chromatographic purification can stem from several factors related to the physicochemical properties of your compound. This compound is a polar and basic compound, which can lead to strong interactions with the stationary phase, particularly silica gel.

  • Irreversible Adsorption on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong, sometimes irreversible, adsorption onto the acidic silanol groups of standard silica gel. This is a common issue with nitrogen-containing heterocyclic compounds.

  • Streaking and Broad Elution: This strong interaction often results in significant tailing or "streaking" of the compound on the column, leading to broad fractions that may be contaminated with impurities. To obtain pure fractions, you might be discarding mixed fractions, thereby reducing the overall yield.

  • On-Column Degradation: Although less common, the acidic nature of silica gel can potentially promote the hydrolysis of the nitrile group to the corresponding amide, especially if the solvent system contains water.

Recommended Solutions:

  • Deactivation of Silica Gel: Before loading your sample, flush the silica gel column with your eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic silanol groups and minimize strong adsorption of your basic compound.[1]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, basic alumina can be used.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently soluble in a reverse-phase compatible solvent system (e.g., acetonitrile/water or methanol/water), this can be an excellent method to avoid the issues associated with silica.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of polar compounds that are poorly retained in reverse-phase chromatography.[3][4]

Problem 2: Presence of an Impurity with a Higher Molecular Weight in the Final Product

Question: My final product shows a persistent impurity with a mass corresponding to the starting material plus a methoxy group. What is this and how can I remove it?

Answer:

This impurity is likely a result of a side reaction involving the displacement of a leaving group by a methoxide source used in the synthesis or workup. The methoxy group on the pyridine ring can be susceptible to nucleophilic substitution, particularly if there are activating groups present.

Potential Side Reactions:

  • Reaction with Methoxide: If your synthesis involves the use of sodium methoxide or methanol as a solvent under basic conditions, there is a possibility of a competing reaction where another methoxy group is added to the pyridine ring.

Recommended Purification Strategies:

  • Optimize Chromatographic Conditions: A slight modification of your chromatography eluent system may be sufficient to resolve this impurity. A shallower gradient or the use of a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.

  • Recrystallization: This is often the most effective method for removing closely related impurities. The choice of solvent is critical.

Solvent SystemRationale
Methanol/EtherMethanol can dissolve the polar compound, and the gradual addition of a less polar solvent like diethyl ether can induce crystallization.[5]
Ethanol or AcetoneThese are common solvents for the recrystallization of nitropyridines.[6]
Ethyl Acetate/HexaneA polar solvent to dissolve the compound, followed by a non-polar anti-solvent to promote crystal formation.

Experimental Protocol: Recrystallization

  • Dissolve the impure solid in a minimum amount of a hot, suitable solvent (e.g., ethanol or acetone).

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, you can place the flask in an ice bath for 30-60 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Problem 3: The Purified Compound Shows Signs of Degradation Over Time

Question: My purified this compound, which was initially a clean solid, has started to change color and show impurities on re-analysis. Why is this happening and how can I prevent it?

Answer:

The stability of nitropyridine derivatives can be compromised under certain conditions. The presence of both a nitro group and a methoxy group on the pyridine ring can influence its electronic properties and reactivity.

Potential Degradation Pathways:

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of trace amounts of acid or base and water.[7][8]

  • Reactivity of the Nitro Group: Aromatic nitro groups can be sensitive to light and may undergo photochemical reactions. While generally stable, the nitro group can be reduced in the presence of certain reagents.

  • Instability in Solution: The compound may be less stable in certain solvents, especially over prolonged periods.

Recommendations for Storage and Handling:

  • Storage Conditions: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice for Storage: If you need to store the compound in solution, use a dry, aprotic solvent and store it at low temperatures. Avoid prolonged storage in protic solvents like methanol or ethanol.

  • pH Considerations: Avoid strongly acidic or basic conditions during workup and purification to minimize hydrolysis of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis of this compound?

A1: Based on common synthetic routes for related compounds, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-6-methoxy-3-nitropyridine or the cyanide source.

  • Hydrolysis Products: The corresponding amide or carboxylic acid formed from the hydrolysis of the nitrile group.

  • Over-methylation/Alkylation Products: If methylating agents are used, there's a possibility of N-methylation of the pyridine ring.

  • Positional Isomers: Depending on the synthetic route, other isomers of the nitropyridine may be formed.

Q2: Can I use normal phase HPLC for purity analysis?

A2: Yes, but with caution. The basicity of the pyridine nitrogen can cause peak tailing on standard silica-based columns. It is advisable to use a mobile phase containing a basic additive like triethylamine (0.1%) to obtain symmetrical peak shapes. A more robust method would be reverse-phase HPLC with a C18 column.

Q3: What is the expected appearance and melting point of pure this compound?

A3: The pure compound is expected to be a solid. The reported melting point is in the range of 117-122 °C.[9][10] Any significant deviation from this range or a broad melting point suggests the presence of impurities.

Q4: Is this compound sensitive to moisture?

A4: While the compound itself is not exceptionally hygroscopic, the presence of moisture can promote the hydrolysis of the nitrile group, especially under non-neutral pH conditions.[7] Therefore, it is best to handle and store the compound in a dry environment.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid If Impure recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Recrystallization Fails check_purity_recryst Check Purity recrystallization->check_purity_recryst select_column Select Stationary Phase chromatography->select_column pure_product Pure Product check_purity_recryst->pure_product Pure troubleshoot_recryst Troubleshoot Recrystallization (Different Solvents) check_purity_recryst->troubleshoot_recryst Impure troubleshoot_recryst->chromatography silica Silica Gel (with basic modifier) select_column->silica alumina Alumina (Neutral/Basic) select_column->alumina reverse_phase Reverse Phase (C18) select_column->reverse_phase run_column Run Column & Collect Fractions silica->run_column alumina->run_column reverse_phase->run_column check_fractions Check Fraction Purity run_column->check_fractions check_fractions->run_column Mixed Fractions combine_pure Combine Pure Fractions & Evaporate check_fractions->combine_pure Pure Fractions combine_pure->pure_product

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue issue issue start->issue streaking Streaking / Tailing issue->streaking Symptom poor_separation Poor Separation of Impurities issue->poor_separation Symptom low_recovery Low Recovery issue->low_recovery Symptom solution1 Add Basic Modifier (e.g., Triethylamine) streaking->solution1 Solution solution2 Change Stationary Phase (Alumina / Reverse Phase) streaking->solution2 Solution poor_separation->solution2 Solution solution3 Optimize Eluent System (Change Polarity / Solvents) poor_separation->solution3 Solution solution4 Check for Irreversible Adsorption low_recovery->solution4 Cause solution4->solution1 Solution solution4->solution2 Solution

Caption: A flowchart for troubleshooting common issues in column chromatography.

References

  • Gruber, W. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1191. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US2570794A - Purification of organic nitriles.
  • Organic Syntheses. (1956). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubMed Central. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • PubMed. (1982). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile. This molecule is a valuable intermediate in medicinal chemistry and materials science, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, activated by the ortho-nitro group, facilitates the displacement of a suitable leaving group at the 2-position by the anion of acetonitrile.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established mechanistic principles and practical laboratory experience to help you navigate the challenges of this synthesis.

The primary synthetic route involves the reaction of a precursor like 2-chloro-6-methoxy-3-nitropyridine with an acetonitrile anion, generated in situ using a strong, non-nucleophilic base. While straightforward in principle, the reaction is sensitive to conditions, and several side reactions can compromise yield and purity.

Overall Reaction Scheme

Caption: General synthesis pathway for the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the desired product. What are the most common causes?

A1: This is a frequent issue in moisture- and air-sensitive reactions. The root cause often lies with the reagents, reaction setup, or conditions. The key is the efficient generation of the acetonitrile anion, which requires a sufficiently strong base and strictly anhydrous conditions.

Causality and Expert Insights: The pKa of acetonitrile is approximately 25 (in DMSO), meaning a very strong base is required for deprotonation. Sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂) are common choices. Any protic impurity, especially water, will quench the base or the acetonitrile anion, halting the reaction. Furthermore, the pyridine ring's reactivity is highly dependent on the electronic effects of its substituents. While the nitro group is strongly activating, any issues with the leaving group's ability can hinder the substitution.[3]

Troubleshooting Protocol:

Potential Cause Diagnostic Check Recommended Solution
Inactive Base Did you use a fresh bottle of NaH? Was the LDA freshly prepared or properly titrated? Old NaH is often coated with inactive NaOH/Na₂CO₃.Use NaH from a freshly opened container or wash it with anhydrous hexane to remove mineral oil and surface oxides. Prepare LDA fresh before use.
Wet Solvent/Reagents Are your solvents certified anhydrous? Was the acetonitrile distilled over a drying agent?Use freshly distilled, anhydrous solvents (e.g., THF from sodium/benzophenone). Dry acetonitrile over CaH₂. Ensure all glassware is oven- or flame-dried under vacuum or inert gas.
Insufficient Temperature What was the reaction temperature?While anion generation is often done at 0 °C, the SNAr step may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor by TLC to find the optimal temperature.
Poor Leaving Group Are you using a 2-chloro or 2-fluoro precursor?For SNAr reactions, fluoride is often a better leaving group than chloride because the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative fluorine atom.[3] If using a chloro-precursor, higher temperatures may be needed.
Q2: The reaction mixture turned a deep red/purple color after adding the base and starting material. Is this a sign of decomposition?

A2: No, this is typically a positive sign. The intense color is characteristic of the formation of a "Meisenheimer complex," which is the key intermediate in the SNAr mechanism.

Expertise & Mechanistic Explanation: The nucleophilic attack of the acetonitrile anion on the electron-deficient pyridine ring temporarily breaks the ring's aromaticity. This creates a resonance-stabilized anionic σ-complex, known as the Meisenheimer complex.[2] The extensive delocalization of the negative charge across the ring and into the nitro group results in a chromophore that absorbs visible light, producing a deep color. The formation of this color indicates that the initial, and often rate-determining, nucleophilic addition step is occurring. The color will typically fade as the leaving group is expelled and aromaticity is restored to form the final product.

Meisenheimer_Complex reagents Reactants intermediate Meisenheimer Complex(Colored Intermediate) reagents->intermediate 1. Nucleophilic Attack (Slow, Rate-Determining) product Product intermediate->product 2. Leaving Group Expulsion (Fast, Aromaticity Restored)

Caption: Logical flow of the SNAr mechanism.
Q3: My purified product is contaminated with a significant amount of 6-hydroxy-3-nitropyridin-2-yl)acetonitrile. What caused this side reaction?

A3: This byproduct results from the hydrolysis of the methoxy group. This is a common side reaction in reactions involving pyridines with alkoxy groups, especially when strong bases or acidic workup conditions are used.

Causality and Prevention: The methoxy group at the 6-position is susceptible to nucleophilic attack, particularly if activated by the adjacent ring nitrogen and the nitro group. While hydroxide (from trace water reacting with the strong base) is a weaker nucleophile than the acetonitrile anion, at elevated temperatures or over long reaction times, it can displace the methoxy group. Alternatively, acidic conditions during the aqueous workup can protonate the ring nitrogen, making the methoxy group more susceptible to hydrolysis.[4][5]

Preventative Measures:

  • Strictly Anhydrous Conditions: The most critical step is to minimize the amount of water in the reaction. This reduces the formation of hydroxide ions. Use thoroughly dried solvents and reagents.

  • Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor progress by TLC to avoid unnecessarily long reaction times.

  • Neutral Workup: Quench the reaction carefully with a neutral or slightly acidic solution (e.g., saturated aqueous NH₄Cl) at low temperature. Avoid using strong acids for neutralization.

Q4: The mass spectrum of my crude product shows a peak corresponding to the hydrolysis of the nitrile group to an amide. How do I avoid this?

A4: Hydrolysis of the nitrile to the corresponding primary amide or even the carboxylic acid is a well-known side reaction, typically promoted by the presence of water under either strongly basic or acidic conditions during the reaction or workup.[6][7]

Expertise & Troubleshooting Workflow:

Nitrile_Hydrolysis_Workflow start Problem: Nitrile Hydrolysis Detected check_reaction 1. Check Reaction Conditions start->check_reaction check_workup 2. Check Workup Procedure start->check_workup solution_anhydrous Solution: Ensure Strict Anhydrous Conditions check_reaction->solution_anhydrous Is water present? solution_inert Solution: Use Inert Atmosphere (N₂, Ar) check_reaction->solution_inert Is air (moisture) excluded? solution_neutral Solution: Neutralize Carefully (e.g., sat. NH₄Cl) at 0 °C check_workup->solution_neutral Is workup pH too high/low? solution_short_contact Solution: Minimize Contact Time with Aqueous Phase check_workup->solution_short_contact Is extraction prolonged?

Caption: Troubleshooting workflow for nitrile hydrolysis.

Preventative Measures:

  • Reaction: As with preventing methoxy group hydrolysis, ensuring the reaction is completely anhydrous is the primary defense. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Workup: When quenching the reaction, do so at a low temperature (0 °C). Use a buffered or neutral solution. During extraction, minimize the time the organic layer is in contact with the aqueous phase.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and precursor.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Acetonitrile (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Preparation: Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully via cannula each time. Dry the NaH under a stream of nitrogen.

  • Anion Formation: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous THF via syringe. To this suspension, add the anhydrous acetonitrile (2.0 eq) dropwise over 15 minutes. A vigorous evolution of H₂ gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • SNAr Reaction: Dissolve the 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring slurry of the acetonitrile anion at 0 °C.

  • Monitoring: After the addition, allow the reaction to warm slowly to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane). Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by either recrystallization or flash column chromatography.

Purification Recommendations:

Method Solvent System Expected Outcome
Recrystallization Isopropanol, Ethanol, or Ethyl Acetate/Hexane mixtureYields a crystalline solid. The melting point should be in the range of 117-122 °C.[8]
Column Chromatography Silica GelEluent: Gradient of 10% to 40% Ethyl Acetate in Hexane.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1065. [Link]

  • Terpstra, J. W., & Chupp, J. P. (1987). A convenient synthesis of 2-substituted-3-nitropyridines. The Journal of Organic Chemistry, 52(12), 2651–2653. [Link]

  • O'Connor, C. (1970). The hydrolysis of cyanides, amides, and esters. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikimedia Foundation. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The SNAr Mechanism. Chemistry Steps. [Link]

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Technical Support Center: Stability of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound in various solvents. As a molecule with a unique combination of functional groups—a methoxy group, a nitro group on a pyridine ring, and an acetonitrile side chain—its stability can be influenced by a variety of experimental conditions. This document will walk you through understanding potential degradation pathways, designing robust stability studies, and interpreting your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might influence its stability?

The key functional groups that can affect the stability of this molecule are:

  • Nitropyridine ring: The nitro group is a strong electron-withdrawing group, which can make the pyridine ring susceptible to nucleophilic attack. The pyridine nitrogen itself can also be a site for reactions.

  • Methoxy group: Ether linkages, such as the methoxy group, can be susceptible to cleavage under strong acidic conditions.

  • Acetonitrile group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, particularly under strong acidic or basic conditions. The methylene bridge (the -CH2- group) adjacent to the nitrile and the pyridine ring is activated and could be susceptible to oxidation.

Q2: I am seeing a new peak in my HPLC analysis after storing my sample in a protic solvent like methanol. What could be the cause?

A new peak in your HPLC chromatogram after storage in a protic solvent like methanol could indicate a few potential degradation pathways. One possibility is solvolysis, where the solvent molecule itself acts as a nucleophile. Given the structure of your compound, the electron-deficient pyridine ring could be susceptible to nucleophilic attack. Another possibility is that the protic solvent is facilitating the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if there are trace amounts of acid or base present. It is recommended to analyze the new peak by mass spectrometry (MS) to determine its molecular weight and elucidate its structure.[1][2]

Q3: Can I use elevated temperatures to accelerate my stability studies for this compound?

Yes, using elevated temperatures is a common practice in forced degradation studies to accelerate the degradation process and predict long-term stability.[3] However, it is crucial to use temperatures that are relevant to your intended storage and use conditions. For this compound, which is a solid with a melting point of 117-122 °C, starting with temperatures around 40-60 °C would be a reasonable approach. It is important to monitor the degradation at several time points to establish a degradation kinetic profile. Be aware that excessively high temperatures can lead to degradation pathways that are not relevant to room temperature storage.

Q4: What is the best way to prepare a stock solution of this compound for stability studies?

The choice of solvent for your stock solution is critical. Given the potential for reactivity, a non-polar aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) is a good starting point. It is advisable to prepare stock solutions fresh whenever possible. If storage is necessary, store the solution at a low temperature (e.g., -20 °C) and protected from light to minimize degradation. Always perform a baseline analysis (e.g., HPLC) immediately after preparation to serve as a reference for your stability time points.

Part 2: Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid degradation in acidic solutions The nitro group on the pyridine ring can be susceptible to reduction in the presence of certain acids and trace metals. The methoxy group can also be cleaved under strong acidic conditions.Buffer the solution to a pH closer to neutral if your experimental conditions allow. Use high-purity solvents and reagents to minimize trace metal contamination. Consider using a milder acid if pH adjustment is necessary.
Discoloration of the sample upon exposure to light Nitropyridine compounds can be photolabile, leading to decomposition upon exposure to UV or visible light.Protect your samples from light by using amber vials or wrapping your containers in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines to understand the light sensitivity of the compound.[4]
Inconsistent results between experimental repeats This could be due to variations in solvent purity, water content, or exposure to atmospheric oxygen.Use solvents from the same batch and of the highest purity available. For reactions sensitive to water, use anhydrous solvents. If oxidation is suspected, degas your solvents and consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple degradation products The compound has several reactive sites, and complex degradation profiles can occur under harsh stress conditions (e.g., strong acid/base, high temperature, strong oxidant).Employ a gradient HPLC method to ensure good separation of all degradation products.[1] Use a mass spectrometer detector (LC-MS) to identify the major degradation products and propose degradation pathways.[4]

Part 3: Experimental Protocols

Protocol 1: General Stability Study in Different Solvents

This protocol outlines a general approach to assess the stability of this compound in a selection of common laboratory solvents.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Sample Preparation:

    • For each solvent to be tested (ACN, MeOH, Water, DMSO, PBS, 0.1 M HCl, 0.1 M NaOH), prepare a 10 µg/mL solution from the stock solution.

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze each sample by HPLC to determine the initial purity and peak area of the parent compound. This will serve as your T0 reference.

  • Storage Conditions: Store the prepared solutions under the desired conditions. It is recommended to test at both room temperature (25 °C) and an elevated temperature (e.g., 40 °C). Protect all samples from light.

  • Time Point Analysis: Analyze the samples at predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T0.

    • Identify and quantify any new peaks that appear in the chromatogram.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

Data Summary Table:

Solvent Condition % Remaining at 24h % Remaining at 1 week Major Degradants (m/z)
Acetonitrile25 °C
Acetonitrile40 °C
Methanol25 °C
Methanol40 °C
Water25 °C
Water40 °C
DMSO25 °C
DMSO40 °C
PBS (pH 7.4)25 °C
PBS (pH 7.4)40 °C
0.1 M HCl25 °C
0.1 M NaOH25 °C
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method, and characterize the degradation products using LC-MS.

Part 4: Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock in ACN B Dilute to 10 µg/mL in Test Solvents (ACN, MeOH, H2O, DMSO, PBS, HCl, NaOH) A->B C T0 HPLC Analysis (Baseline) B->C D Store Samples (25°C & 40°C, protected from light) C->D E Time Point HPLC Analysis (2, 4, 8, 24, 48h, 1 week) D->E F LC-MS Analysis of Degradants E->F If degradation > 5% G Calculate % Remaining E->G H Identify Degradation Products G->H I Propose Degradation Pathways H->I Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions cluster_photo Photolytic Conditions Parent This compound Nitrile_Hydrolysis Formation of Carboxylic Acid/Amide Parent->Nitrile_Hydrolysis H+ Nitrile_Hydrolysis_Base Formation of Carboxylate Parent->Nitrile_Hydrolysis_Base OH- Oxidation Oxidation of Methylene Bridge Parent->Oxidation [O] Photodegradation Complex Degradation Products Parent->Photodegradation

Caption: Potential degradation pathways for this compound under stress conditions.

References

  • Development of forced degradation and stability indic
  • Biotic Degrad
  • Degradation of acetonitrile residues using oxid
  • (PDF)
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Organic Process Research & Development - ACS Public
  • 6-Methoxy-3-nitropyridine-2-acetonitrile 97 111795-99-4 - Sigma-Aldrich.
  • An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine - Benchchem.
  • 6-Methoxy-3-nitropyridine-2-acetonitrile 97 111795-99-4 - Sigma-Aldrich.
  • 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3) - PubChemLite.
  • Analytical Techniques In Stability Testing | Separ
  • Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem - NIH.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchG
  • Acetonitrile | CH3CN | CID 6342 - PubChem - NIH.
  • Analytical Methods for Stability Assessment of Nitr
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.

Sources

Overcoming solubility issues with 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical challenges requires a blend of deep theoretical knowledge and practical, hands-on expertise. As a Senior Application Scientist, my goal is to bridge that gap for you. The compound 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS No. 111795-99-4) presents a unique molecular structure—a pyridine ring substituted with a polar nitro group, a moderately polar methoxy group, and a nitrile functional group—that dictates its solubility behavior.[1][2] This guide is structured to be your partner at the bench, providing direct answers, robust protocols, and the rationale behind each step to empower you to overcome solubility hurdles in your critical research.

Technical Support Center: this compound

This center is divided into two main sections:

  • Troubleshooting Guide: For immediate, problem-oriented solutions when you're facing an issue in the lab right now.

  • Frequently Asked Questions (FAQs): For a deeper understanding of the compound's properties and the principles governing its solubility.

Troubleshooting Guide

Q1: My compound, this compound, is not dissolving in my chosen solvent. What are my immediate first steps?

When initial dissolution fails, a systematic approach is crucial. Avoid random trial and error, which can waste valuable material. Follow this troubleshooting workflow.

start Initial Dissolution Failure step1 Step 1: Verify Compound & Solvent - Confirm CAS No. 111795-99-4 - Check solvent purity & dryness start->step1 step2 Step 2: Apply Gentle Energy - Vortex vigorously for 2-3 mins - Sonicate in a water bath for 5-10 mins step1->step2 step3 Step 3: Introduce Controlled Heat - Warm to 30-40°C with stirring - Monitor for color change (degradation) step2->step3 step4 Step 4: Re-evaluate Solvent Choice - Is the solvent polarity appropriate? - Consult Solvent Properties Table step3->step4 step5 Execute Systematic Solvent Screening (See Protocol 1) step4->step5 No step6 Consider Co-Solvent System - e.g., DMSO/Water, DMF/Ethanol step4->step6 Partially success SOLUBILIZED Proceed with experiment step4->success Yes, dissolves step5->success step6->success

Caption: Initial troubleshooting workflow for dissolution failure.

Causality Explained:

  • Energy Input (Vortexing, Sonication): These methods increase the kinetic energy of the system, helping to break the intermolecular bonds within the crystal lattice of the solid compound, a key step in the solubilization process.[3]

  • Heating: Solubility is generally an endothermic process for solids in liquids. Applying gentle heat increases the kinetic energy further and can significantly shift the dissolution equilibrium, allowing more solute to dissolve. However, the nitro-group on the pyridine ring can be heat-sensitive, so monitoring for degradation (e.g., a color change to dark brown or black) is essential.

  • Solvent Choice: The principle of "like dissolves like" is paramount.[4] This compound has both polar (nitro, nitrile) and non-polar (aromatic ring) characteristics. A solvent that can effectively interact with both parts of the molecule is ideal. If a non-polar solvent like hexane was chosen, failure is expected. A more polar solvent is a better starting point.

Q2: The compound dissolved in DMSO, but it crashed out when I diluted it into my aqueous buffer for a cell-based assay. What happened?

This is a classic problem of solvent shifting, where a compound soluble in a strong organic solvent precipitates when the solution's polarity is drastically increased by adding an aqueous medium.

Immediate Solutions:

  • Lower the Stock Concentration: Remake your DMSO stock at a lower concentration. This will result in a lower final DMSO percentage in your aqueous solution, which may be below the precipitation threshold.

  • Use an Intermediate Co-solvent: Before diluting into the final aqueous buffer, try a 1:1 serial dilution of your DMSO stock with a less non-polar, water-miscible solvent like ethanol or acetonitrile. This creates a gentler polarity transition.

  • Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant like Tween-80 or Pluronic F-68 to your final aqueous buffer. Surfactants can form micelles that encapsulate the compound, keeping it in solution.[5]

cluster_prep Preparation Workflow cluster_problem The Problem cluster_solution Troubleshooting Path stock High Conc. Stock in 100% DMSO mix Direct Dilution (e.g., 1:1000) stock->mix buffer Aqueous Buffer (e.g., PBS, Media) buffer->mix precipitate PRECIPITATION (Compound Crashes Out) mix->precipitate dilute_stock Option 1: Lower Stock Conc. precipitate->dilute_stock cosolvent Option 2: Intermediate Dilution (e.g., with Ethanol) precipitate->cosolvent surfactant Option 3: Add Surfactant to Buffer precipitate->surfactant final Clear Working Solution dilute_stock->final cosolvent->final surfactant->final

Caption: Logic flow for troubleshooting aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Specific, quantitative public solubility data for this compound is limited.[6] However, based on its chemical structure and the properties of similar nitropyridine compounds, we can make well-grounded predictions.[4]

  • Insoluble in Water: The molecule is predominantly organic and lacks easily ionizable groups for significant pH-mediated solubility.

  • Insoluble in Non-polar Solvents: Unlikely to dissolve in solvents like hexanes or toluene.

  • Soluble in Polar Aprotic Solvents: Expected to be soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

  • Sparingly to Moderately Soluble in Other Organic Solvents: Likely shows some solubility in acetone, ethyl acetate, acetonitrile, methanol, and ethanol. The exact concentration will need to be determined experimentally.

Q2: How should I experimentally determine the solubility of this compound?

A systematic solvent screening is the most efficient method. See Protocol 1 below for a detailed, step-by-step guide to determine an approximate solubility value in various common laboratory solvents.

Q3: Are there advanced methods to improve solubility if standard techniques are insufficient?

Yes, for challenging cases, particularly in drug development contexts, several advanced formulation strategies can be employed.[7] These typically require specialized equipment and expertise:

  • Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix (e.g., PVP, PEGs) at a molecular level.[3] This is often achieved through methods like hot-melt extrusion or spray drying, which prevent the crystalline lattice from forming, thereby enhancing dissolution.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size dramatically increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][5] Techniques include jet milling or high-pressure homogenization.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound resides within the cyclodextrin's core, presenting a hydrophilic exterior to the aqueous solvent.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Estimation

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound (solid)[1]

  • Analytical balance

  • A panel of solvents (see table below)

  • 2 mL glass vials with screw caps

  • Vortex mixer and bath sonicator

Procedure:

  • Preparation: Weigh out approximately 2 mg of the compound into a pre-labeled 2 mL glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This represents an initial concentration of ~20 mg/mL.

  • Agitation: Cap the vial tightly and vortex vigorously for 2 minutes. Observe for dissolution. If not fully dissolved, place the vial in a bath sonicator for 10 minutes.

  • Observation: After agitation, visually inspect the vial against a dark background.

    • If Clear: The compound is soluble at ≥20 mg/mL. You can optionally add more compound to find the saturation point.

    • If Undissolved Solid Remains: The compound is not fully soluble at 20 mg/mL.

  • Titration (if needed): If the solid remains, add another 100 µL of the solvent (total volume 200 µL, concentration now ~10 mg/mL). Repeat step 3.

  • Continue Titration: Continue adding solvent in 100-200 µL increments, recalculating the concentration each time, until the solid fully dissolves. The concentration at which it dissolves is your approximate solubility.

  • Record Results: Document your findings for each solvent tested in a table.

Recommended Solvent Panel & Properties

SolventPolarity IndexDielectric Constant (20°C)TypeExpected Role
Water10.280.1Polar ProticNegative Control
Methanol5.132.7Polar ProticPossible Solubility
Ethanol4.324.5Polar ProticPossible Solubility
Acetonitrile5.837.5Polar AproticLikely Solubility[8]
Acetone5.120.7Polar AproticLikely Solubility
Ethyl Acetate4.46.0Moderately PolarPossible Solubility
Dichloromethane (DCM)3.19.1Non-polarUnlikely Solubility
DMSO7.246.7Polar AproticHigh Solubility
Toluene2.42.4Non-polarNegative Control

Data sourced from various chemical reference materials.[9]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

Objective: To prepare a final aqueous solution of the compound for biological assays with a final DMSO concentration of ≤0.5%.

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved using vortexing or brief sonication.

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution. This requires 1 µL of the stock solution.

  • Pre-fill Aqueous Buffer: Add the final volume of your aqueous buffer (e.g., 999 µL of cell culture media) to your final tube.

  • Perform Dilution: While vortexing the tube of aqueous buffer at a medium speed, add the calculated volume (1 µL) of the DMSO stock solution directly into the vortex. This rapid mixing is critical to prevent localized high concentrations that can cause precipitation.

  • Final Inspection: After addition, cap the tube and continue vortexing for another 10-15 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate. If precipitate is observed, refer to the troubleshooting guide (Q2).

References

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3). PubChemLite. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available from: [Link]

  • Methoxyacetonitrile. PubChem. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • An overview on Common Organic Solvents and their Toxicity. International Journal of Applied Research. Available from: [Link]

  • Acetonitrile. PubChem. Available from: [Link]

  • This compound. AobChem. Available from: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4).[1][2] This molecule is a valuable intermediate in medicinal chemistry and drug development, often utilized in the construction of more complex heterocyclic systems. Its synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, is robust yet sensitive to specific experimental parameters.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting, mechanistic insights, and data-driven optimization strategies to help you navigate common challenges and achieve high-yield, high-purity results.

Core Synthesis Pathway & Mechanism

The most direct and common route to synthesize this compound involves the reaction of a 2-halo-6-methoxy-3-nitropyridine with a cyanide salt. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Mechanism: A Step-by-Step View

The efficiency of this synthesis is rooted in the electronic properties of the pyridine ring. The ring nitrogen and the powerful electron-withdrawing nitro (-NO₂) group at the C-3 position synergistically activate the C-2 position for nucleophilic attack.[3][4] This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[5]

The mechanism involves two key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electron-deficient carbon atom at the C-2 position, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group and the ring nitrogen.[6]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (e.g., Cl⁻). This step is typically fast.

Caption: Mechanism of SNAr for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Answer: A low yield in this SNAr reaction is typically traced back to one of four key areas: the leaving group, the nucleophile's reactivity, the reaction conditions, or the purity of the starting material.

Troubleshooting Checklist:

  • Assess Your Leaving Group: The nature of the leaving group (LG) at the C-2 position is critical. For SNAr reactions, the typical reactivity order is F > Cl ≈ Br > I.[3] While 2-chloro-6-methoxy-3-nitropyridine is the most common and cost-effective starting material, if you are using a bromo or iodo analog, you may need more forcing conditions (higher temperature or longer reaction time).

  • Verify Nucleophile & Reagent Quality:

    • Cyanide Source: Use a high-purity, dry cyanide salt (e.g., NaCN or KCN). Potassium cyanide is often less effective than sodium cyanide.[7] The salt should be finely powdered to maximize its surface area and solubility.

    • Anhydrous Conditions: Moisture is detrimental. It can hydrolyze the product nitrile to an amide and react with the cyanide nucleophile. Ensure your solvent is anhydrous and consider running the reaction under an inert atmosphere (Nitrogen or Argon).[8]

  • Optimize Reaction Conditions: The interplay between solvent and temperature is paramount.

    • Solvent Choice: A polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are superior choices as they effectively dissolve the cyanide salt and stabilize the charged Meisenheimer intermediate. Acetonitrile is a viable but sometimes less effective alternative.

    • Temperature Control: This reaction is highly activated but may still require heat to proceed at a reasonable rate. Start at a moderate temperature (e.g., 50 °C) and gradually increase if the reaction is sluggish. Monitor the reaction closely, as excessive heat (>100 °C) can lead to degradation and dark, polymeric side products.[9]

Troubleshooting_Yield start Low or No Yield Observed q1 Is the Cyanide Salt Dry and Finely Powdered? start->q1 sol1 Dry salt in vacuo. Grind gently before use. q1->sol1 No q2 Is the Solvent Polar Aprotic (DMSO/DMF)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to Anhydrous DMSO or DMF. q2->sol2 No q3 Has Temperature Been Optimized (50-80 °C)? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Gradually increase heat while monitoring by TLC. q3->sol3 No end_node Consider Starting Material Purity & Leaving Group q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Decision tree for troubleshooting low reaction yield.
Question 2: My reaction mixture turned dark brown/black, and purification is difficult. What happened?

Answer: Dark coloration is a common sign of decomposition. This can be caused by excessive heat, prolonged reaction times, or the presence of impurities. The resulting polymeric materials can make purification by column chromatography challenging.

Prevention Strategies:

  • Monitor Rigorously: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting material. Do not let the reaction run for an extended period after the starting material is gone.

  • Temperature Management: Avoid exceeding 80-90 °C unless absolutely necessary. If the reaction requires higher temperatures to proceed, accept that some yield may be lost to degradation.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.

Question 3: I've isolated my product, but it contains an impurity with a mass of +18 amu. What is it?

Answer: An impurity with a mass increase of 18 (the mass of water) almost certainly corresponds to 2-(6-methoxy-3-nitropyridin-2-yl)acetamide , the product of nitrile hydrolysis.[8]

Cause and Prevention:

  • Cause: This occurs when the nitrile group is exposed to water under either acidic or basic conditions, which can happen during an aqueous work-up or on silica gel during chromatography.

  • Prevention:

    • During Work-up: When quenching the reaction, use cold water and perform extractions quickly. Neutralize the aqueous layer to a pH of ~7 before extraction.

    • During Purification: If hydrolysis on silica gel is suspected, you can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5%). Alternatively, purification by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be an effective, non-hydrolytic alternative.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization
ParameterStarting PointOptimization RangeRationale & Key Considerations
Leaving Group Chlorine (Cl)F, Cl, BrChlorine offers a good balance of reactivity and cost. Fluorine is more reactive but the starting material is less common.[3]
Cyanide Source Sodium Cyanide (NaCN)NaCN, KCN, CuCNNaCN is generally preferred for its reactivity and solubility in polar aprotic solvents. Use 1.2 equivalents.
Solvent Anhydrous DMSODMSO, DMFThese solvents are critical for dissolving the cyanide salt and stabilizing the SNAr intermediate. Ensure <50 ppm water content.
Temperature 60 °C40 - 80 °CProvides sufficient activation energy. Monitor by TLC to avoid overheating and decomposition.
Reaction Time 4 hours2 - 8 hoursReaction progress should be tracked to prevent the formation of degradation byproducts from over-exposure to heat.
Detailed Synthesis Protocol (Starting Point)
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-6-methoxy-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of substrate). Stir the mixture to dissolve the starting material. Add finely powdered sodium cyanide (1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction's progress every hour using TLC (Typical eluent: 30% Ethyl Acetate in Hexane). The product should have a lower Rf than the starting material.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (10x the volume of DMSO). A precipitate (the crude product) should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude product under vacuum. Purify either by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. [Online PDF].
  • Benchchem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. [Online PDF].
  • Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine?.
  • ResearchGate. (2024). Molecular Modeling and Computational Study of SNAr Reactions in Dinitropyridines.
  • Nottingham, M. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution. ResearchGate.
  • Organic Syntheses. (n.d.). methoxyacetonitrile.
  • PubChem. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile.
  • ChemExpress. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile.
  • Benchchem. (2025). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. [Online PDF].
  • Benchchem. (2025). Degradation of 6-Methoxy-2-nitropyridin-3-amine and prevention. [Online PDF].
  • Aobchem. (n.d.). This compound.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with nitropyridines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and manipulation of these important chemical building blocks. Drawing from established chemical principles and field-proven insights, this resource aims to be a trustworthy companion in your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1][2][3] This enhanced reactivity is a cornerstone of nitropyridine chemistry, but it is not without its challenges.

Question 1: My SNAr reaction on a chloronitropyridine is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a slow or incomplete SNAr reaction. Let's break down the possibilities and their solutions:

  • Insufficient Activation: The position of the nitro group is critical. SNAr reactions are significantly faster when the nitro group is ortho or para to the leaving group (e.g., a halogen).[2][3] This is because the anionic intermediate (Meisenheimer complex) is stabilized through resonance, with the negative charge being delocalized onto the nitro group's oxygen atoms.[1][3] If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction will be much slower or may not occur at all under standard conditions.[3]

    • Solution: If your starting material has a meta relationship between the nitro group and the leaving group, you may need to employ more forcing conditions, such as higher temperatures or stronger, more reactive nucleophiles. However, be aware that this can lead to side reactions.

  • Weak Nucleophile: The nucleophilicity of your reagent is a key driver of the reaction rate. If your nucleophile is weak, the initial attack on the electron-deficient ring will be slow.

    • Solution:

      • Increase Nucleophilicity: If using an alcohol or amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, K2CO3, or an organic base like triethylamine) to generate the more potent alkoxide or amide.[1]

      • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it can solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.

  • Poor Leaving Group: While halogens are common leaving groups, their reactivity follows the order F > Cl > Br > I for SNAr reactions. This is counterintuitive to SN1 and SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electron-withdrawing group that makes the carbon atom more electrophilic.[2]

    • Solution: If you have a choice of starting material, a fluoro- or chloro-nitropyridine will generally be more reactive than its bromo- or iodo- counterpart in SNAr.

  • Reaction Conditions:

    • Temperature: Many SNAr reactions proceed smoothly at room temperature, but some may require gentle heating to overcome the activation energy barrier.[1]

    • Concentration: Ensure your reaction is not too dilute.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of the chloronitropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., ethanol, DMF, or DMSO), add the amine nucleophile (1.1–2.0 eq.).[1]

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5–2.5 eq.) to liberate the free amine.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50–80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, perform an appropriate aqueous workup and purify the product by recrystallization or column chromatography.

Question 2: I am observing multiple products in my SNAr reaction. What could be the cause?

Answer:

The formation of multiple products can arise from several issues:

  • Competitive Nucleophilic Attack: If your nucleophile has multiple nucleophilic sites, you may see a mixture of products.

  • Reaction with the Nitro Group: While generally stable, under certain conditions, strong nucleophiles can interact with the nitro group, leading to side products.

  • Di-substitution: If your starting nitropyridine has more than one leaving group, you might be getting a mixture of mono- and di-substituted products.

    • Solution:

      • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure only the desired site reacts.

      • Control Stoichiometry: For di-substitution, carefully controlling the stoichiometry of the nucleophile (using closer to 1.0 equivalent) and reaction time can favor the mono-substituted product.

      • Purification: Careful purification by column chromatography is often necessary to separate the desired product from byproducts.

Section 2: Reduction of the Nitro Group

The reduction of a nitropyridine to its corresponding aminopyridine is a fundamental transformation. However, the choice of reducing agent and reaction conditions is crucial to avoid side reactions and achieve a high yield.

Question 3: My reduction of a nitropyridine to an aminopyridine is giving a low yield or a complex mixture of products. What's going wrong?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species.[4] Incomplete reduction or side reactions involving these intermediates can lead to complex product mixtures. Here are some common pitfalls and their solutions:

  • Choice of Reducing Agent: The choice of reducing agent is critical and depends on the other functional groups present in your molecule.

    • Catalytic Hydrogenation (H2, Pd/C): This is a very common and often clean method.[5] However, it is not very chemoselective and can reduce other functional groups like alkenes, alkynes, and benzyl ethers. It can also cause dehalogenation of aryl halides (Cl, Br, I).[5]

    • Raney Nickel: This is a good alternative to Pd/C if you want to avoid dehalogenation of aryl halides.[5]

    • Metal/Acid Systems (Fe/HCl, SnCl2/HCl, Zn/AcOH): These are classic methods that are often more chemoselective than catalytic hydrogenation.[5] They are generally tolerant of other reducible functional groups. However, the strongly acidic conditions can be problematic for acid-sensitive functional groups. The workup can also be tedious due to the formation of metal salts.

    • Sodium Sulfide (Na2S): This reagent can be useful for selectively reducing one nitro group in the presence of another and is compatible with substrates that are sensitive to hydrogenation or acidic conditions.[5]

    • Lithium Aluminum Hydride (LiAlH4): This reagent is generally not suitable for the reduction of aromatic nitro compounds as it can lead to the formation of azo products.[5]

  • Over-reduction or Side Reactions: Aggressive reducing agents or harsh conditions can lead to unwanted side reactions.

  • Incomplete Reaction: Insufficient reducing agent, deactivated catalyst, or inadequate reaction time can lead to incomplete conversion.

Troubleshooting Table for Nitropyridine Reduction

Problem Possible Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time, temperature, or amount of reducing agent. Ensure catalyst (if used) is active.
Product degradationUse milder conditions or a more selective reducing agent.
Complex MixtureNon-selective reductionChoose a more chemoselective reducing agent (e.g., Fe/HCl instead of H2/Pd/C if other reducible groups are present).
Formation of intermediatesEnsure the reaction goes to completion.
Starting Material RecoveredDeactivated catalystUse fresh catalyst.
Insufficient reducing agentIncrease the equivalents of the reducing agent.

Experimental Protocol: Reduction of a Nitropyridine using Iron in Acetic Acid

  • In a round-bottom flask, suspend the nitropyridine (1.0 eq.) and iron powder (3.0–5.0 eq.) in glacial acetic acid.

  • Heat the mixture with stirring (e.g., 80–100 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the excess iron.

  • Carefully neutralize the filtrate with a base (e.g., saturated NaHCO3 or NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Nitropyridines can be challenging substrates in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-deficient nature of the ring and the potential for the nitro group to interfere with the catalyst can lead to complications.

Question 4: I'm having trouble with a Suzuki-Miyaura coupling of my bromo-nitropyridine. The yield is low and I see a lot of side products. What should I try?

Answer:

Low yields in Suzuki couplings with nitropyridines can be due to several factors:

  • Catalyst Inhibition: The nitro group can potentially oxidize the Pd(0) catalyst, leading to deactivation. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalytic activity.

  • Deborylation of Boronic Acid: Pyridinylboronic acids can be prone to hydrolysis (deborylation), especially under the basic reaction conditions.[6]

  • Homocoupling: Homocoupling of the boronic acid is a common side reaction.[7]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.[8]

Troubleshooting Suzuki-Miyaura Couplings of Nitropyridines

Problem Possible Cause Suggested Solution
Low ConversionCatalyst deactivationUse a more robust catalyst system (e.g., a pre-catalyst with a sterically hindered phosphine ligand like SPhos or XPhos). Ensure rigorous degassing of solvents to remove oxygen.[6][9]
Poor solubilityTry a different solvent system (e.g., dioxane/water, toluene/water, or DMF).[8][9]
DeborylationHydrolysis of boronic acidUse an excess of the boronic acid (1.2–1.5 eq.).[6] Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
HomocouplingSide reaction of boronic acidOptimize the reaction temperature and time. A lower temperature may reduce homocoupling.
DehalogenationReductive cleavage of C-Br bondThis can be a side reaction. A milder base or different catalyst system might help.

Question 5: My Buchwald-Hartwig amination of a chloro-nitropyridine is not working. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several parameters, especially with challenging substrates like chloro-nitropyridines.[10][11]

  • Ligand Choice: The choice of phosphine ligand is arguably the most critical factor. For electron-deficient heteroaryl chlorides, sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote the difficult oxidative addition step.[12]

  • Base Selection: The base is crucial for deprotonating the amine and facilitating the catalytic cycle. Common bases include NaOtBu, KOtBu, and Cs2CO3. Strong bases like NaOtBu are often required for less reactive aryl chlorides. However, be cautious as some functional groups are not compatible with strong bases.[12][13]

  • Solvent: Toluene, dioxane, and THF are common solvents.[13][14] Ensure the solvent is anhydrous and degassed.

  • Catalyst Precursor: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2.[13]

  • Side Reactions: The nitro group is generally tolerated in Buchwald-Hartwig aminations, but under certain conditions, it could be reduced by the phosphine ligand or other components in the reaction mixture.

Workflow for Troubleshooting a Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low or No Product ligand Screen Ligands (e.g., BrettPhos, RuPhos) start->ligand Initial Step base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base solvent Change Solvent (Toluene, Dioxane) base->solvent temp Optimize Temperature solvent->temp precatalyst Use a Pre-catalyst temp->precatalyst success Successful Reaction precatalyst->success

Caption: A systematic workflow for troubleshooting a challenging Buchwald-Hartwig amination reaction.

Section 4: Purification and Stability

Question 6: I'm struggling to purify my nitropyridine-containing product. What are some common issues and solutions?

Answer:

Purification of nitropyridines can be challenging due to their polarity and potential for degradation.

  • Column Chromatography:

    • Tailing: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing.

      • Solution: Add a small amount of a basic modifier like triethylamine (0.1–1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica.

    • Decomposition on Silica: Some nitropyridines may be unstable on silica gel.

      • Solution: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase column. Minimize the time the compound spends on the column by using a faster flow rate and a steep solvent gradient.

  • Recrystallization: This can be an excellent method for obtaining high-purity material.

    • Solvent Selection: The key is to find a solvent or solvent system where your compound is soluble at high temperatures but poorly soluble at room temperature or below.[7] A screening of common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene) is a good starting point.

  • Stability: Nitropyridines can be sensitive to light, heat, and strong acids or bases.[15]

    • Storage: Store nitropyridine compounds in a cool, dark, and dry place.[15] For long-term storage, refrigeration is advisable.[15]

Section 5: Safety Considerations

Question 7: What are the primary safety precautions I should take when working with nitropyridines?

Answer:

Nitropyridine compounds should be handled with care, as they can be hazardous.

  • Toxicity: Many nitroaromatic compounds are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[16][17] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[18][19][20]

  • Thermal Stability: Some nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. Avoid excessive heating unless you have information on the thermal stability of your specific compound.

  • Disposal: Dispose of all waste containing nitropyridines according to your institution's hazardous waste disposal procedures.[16]

Always consult the Safety Data Sheet (SDS) for the specific nitropyridine you are working with before starting any experiment.[18][19]

References

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024). Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025). Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). Retrieved from [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. (2014). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Retrieved from [Link]

  • Activating And Deactivating Groups. (n.d.). Retrieved from [Link]

  • Nitropyridines: Synthesis and reactions - ResearchGate. (2025). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Activating and Deactivating Groups - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. (n.d.). Retrieved from [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Cross-Coupling Chemistry. (n.d.). Retrieved from [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. (n.d.). Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (2025). Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - ResearchGate. (2019). Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.). Retrieved from [Link]

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Technical Support Center: Purification of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS No. 111795-99-4). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate and require methods to ensure its purity for downstream applications. High purity is paramount as even minor impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological data.[1] This document provides practical, field-tested advice in a direct question-and-answer format to troubleshoot common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling, properties, and analysis of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties is the first step in designing a purification strategy. The compound is typically a solid at room temperature. Key data is summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[2]
Molecular Weight 193.16 g/mol
Appearance Solid
Melting Point 117-122 °C
CAS Number 111795-99-4[3]

Q2: What are the most common impurities I should expect?

Impurities are almost always a direct result of the synthetic route used. A common synthesis involves the reaction of a 2-chloro-6-methoxy-3-nitropyridine precursor with a cyanide source.[4][5] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-6-methoxy-3-nitropyridine.

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions, especially at elevated temperatures.

  • Isomeric Impurities: Depending on the nitration strategy of the pyridine ring, other positional isomers of the nitro group might be present, although the directing effects of the substituents make the 3-nitro product dominant.[6][7]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., acetonitrile, acetone, ethyl acetate) may be retained in the crude product.[4][8]

Q3: How should I properly store this compound to prevent degradation?

To maintain integrity, this compound should be stored in a cool, dark, and dry place. For compounds with reactive functional groups like a nitro group, storage at 2-8°C is often recommended to minimize degradation over time.[9][10] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q4: Which analytical techniques are most effective for purity assessment?

A multi-technique approach is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is a good starting point.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structural identity of the main component and identifying organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities detected in HPLC (LC-MS).[2]

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: My final product is an off-color oil or a sticky solid with a broad melting point range.

  • Underlying Cause: This is a classic sign of significant impurities, most commonly residual solvent or unreacted starting materials which can depress the melting point. The discoloration may indicate the presence of thermally unstable byproducts.

  • Troubleshooting Steps:

    • Initial Analysis: First, obtain an HPLC or ¹H NMR spectrum of your crude material. The NMR will immediately reveal the presence of high levels of residual solvent.

    • Solvent Removal: If solvent is present, re-dissolve the material in a low-boiling-point solvent like dichloromethane (DCM), and re-concentrate under high vacuum, possibly with gentle heating (not exceeding 40-50°C to avoid degradation).

    • Primary Purification: An oily residue suggests that direct recrystallization may fail. The best approach is to subject the crude material to flash column chromatography on silica gel.[12][13] This is highly effective at separating the desired product from both more polar and less polar impurities.

Issue 2: My HPLC analysis shows several impurity peaks that are very close to my main product peak.

  • Underlying Cause: These are likely structurally related impurities, such as positional isomers or byproducts from a minor side reaction, which have very similar polarity to your target compound.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Before attempting preparative purification, optimize your analytical HPLC method to maximize the resolution between your product and the impurities. Try a shallower gradient or even an isocratic elution.[12] Test different mobile phase modifiers (e.g., switching from formic acid to trifluoroacetic acid) or a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

    • Refine Column Chromatography: For preparative flash chromatography, use the optimized solvent system from your TLC/HPLC analysis. Employ a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column; this often improves separation.[13]

    • Consider Recrystallization: If chromatography fails to resolve the impurities, recrystallization is the next logical step. This technique purifies based on differential solubility, which can sometimes separate compounds that co-elute in chromatography.

Issue 3: My product yield drops dramatically after recrystallization.

  • Underlying Cause: This is typically due to one of two factors: (1) the chosen solvent is too good at dissolving the product even at low temperatures, or (2) premature crystallization occurred during a hot filtration step.

  • Troubleshooting Steps:

    • Solvent System Selection: The ideal recrystallization solvent dissolves your compound completely at its boiling point but very poorly at 0-4°C.[13] Test a range of solvents on a small scale. If a single solvent is not ideal, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" solvent at reflux, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then allow to cool.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer, larger crystals.[13]

    • Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it and perform a second recrystallization ("second crop") to recover more product. Check the purity of this second crop by HPLC to determine if it can be combined with the first.

Section 3: Standard Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for initial purification of a crude reaction mixture.[12][13]

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and gives the product a retention factor (Rf) of ~0.25-0.35. A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or Acetone).

    • Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the selected mobile phase. Ensure the silica bed is compact and level.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the silica bed.

    • Begin eluting with the mobile phase, applying positive pressure.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

    • Confirm purity using HPLC and/or NMR.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Sample Loading Dry Loading Recommended
Monitoring TLC with UV visualization (254 nm)
Protocol 2: Purification by Recrystallization

This technique is excellent for removing minor impurities from a solid product, often after initial chromatographic purification.[9][13]

  • Solvent Selection: On a small scale, test the solubility of your partially purified product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). Find a solvent that requires heating to dissolve the compound.

  • Dissolution:

    • Place the solid material in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to reflux with stirring.

    • Continue adding the solvent in small portions until the solid is just completely dissolved. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[13]

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Purification Strategy Workflow

The following diagram outlines a logical workflow for diagnosing and purifying your crude this compound.

PurificationWorkflow cluster_start Initial Analysis cluster_assess Purity Assessment cluster_purify Purification Path cluster_end Final Product start Crude Product assess Assess Purity (TLC / HPLC / NMR) start->assess chrom Flash Column Chromatography assess->chrom Multiple impurities or oily product recrys Recrystallization assess->recrys Solid with minor impurities final_check Final Purity Check (>98% by HPLC) chrom->final_check recrys->final_check final_check->chrom Fail product Pure Product final_check->product Pass

Sources

Technical Support Center: Stability and Storage of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (CAS 111795-99-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically between 2-8°C, as suggested for similar nitropyridine derivatives.[4] An inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidative degradation.

Q2: How stable is this compound in solution?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. It is advisable to always use freshly prepared solutions. If storage in solution is unavoidable, use a dry, aprotic solvent and store at low temperatures (2-8°C) for the shortest possible duration. Protic solvents and the presence of acidic or basic impurities can promote degradation.[5]

Q3: What are the primary degradation pathways for this compound?

Based on its chemical structure, which includes a nitropyridine ring and a cyanomethyl group, the two most probable degradation pathways are photodegradation and hydrolysis.[5]

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[6][7][8] This can lead to complex reactions, including the reduction of the nitro group or cleavage of the ring.

  • Hydrolysis: The nitrile (cyanomethyl) group can be hydrolyzed to form a primary amide and subsequently a carboxylic acid.[9][10] This process is catalyzed by the presence of water and is significantly accelerated by acidic or basic conditions.[9][11]

Q4: Are there any materials or chemicals that are incompatible with this compound?

Yes. Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[3][12]

  • Strong acids and bases can catalyze the hydrolysis of the nitrile group.[9]

  • Reducing agents can reduce the nitro group.[4]

  • Strong oxidizing agents may react with the pyridine ring or the acetonitrile side chain.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results or loss of potency.
  • Symptom: You observe varying product yields, purity, or biological activity between different experimental batches using the same lot of the compound.

  • Possible Cause: Degradation of the starting material due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Before each experiment, re-analyze the purity of your starting material using a suitable analytical method like HPLC or NMR to confirm its integrity.[4]

    • Standardize Storage: Ensure all batches of the compound are stored under the recommended conditions (solid form, 2-8°C, protected from light and moisture).[4]

    • Use Fresh Solutions: Prepare solutions immediately before use. If you must store a solution, perform a small-scale stability test by monitoring its purity by HPLC over your intended storage period.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Symptom: When analyzing your sample, you observe new, unidentified peaks that were not present in the initial analysis of the compound.

  • Possible Cause: Degradation has occurred either during storage or during the experimental/analytical procedure itself.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[11][13][14] This involves exposing small aliquots of the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to accelerate the formation of degradants.[11][13]

    • Analyze Intermediates: If the impurities appear during a reaction, take aliquots at different stages to pinpoint when the impurity is forming.[4]

    • Modify Work-up: If degradation is suspected during the experimental work-up, consider using milder conditions (e.g., lower temperatures for extractions, use of weaker acids or bases for neutralization).

Summary of Storage Conditions and Incompatibilities

ParameterRecommendationRationale & References
Physical Form SolidEnhanced stability compared to solutions.
Temperature 2–8°CSlows down potential thermal degradation.[4]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidative degradation.
Light Protect from light (use amber vials or store in the dark)Nitroaromatic compounds are susceptible to photodegradation.[5][6][8]
Moisture Store in a dry environment with a tight sealPrevents hydrolysis of the nitrile group.[9]
pH (in solution) Maintain neutral pHBoth acidic and basic conditions can catalyze nitrile hydrolysis.[15][16][17][18]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, reducing agentsCan cause hydrolysis or redox reactions.[3][4][12]

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways hypothesized for this compound based on its functional groups.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway A C₈H₇N₃O₃ (Starting Material) B 2-(6-Methoxy-3-nitropyridin-2-yl)acetamide (Amide Intermediate) A->B H₂O / H⁺ or OH⁻ D Complex Mixture of Degradants (e.g., reduced nitro group, ring cleavage products) A->D Light (UV) C 2-(6-Methoxy-3-nitropyridin-2-yl)acetic acid (Carboxylic Acid Product) B->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Visual Inspection of Solid Compound
  • Observe the color and appearance: The compound is typically a solid. Any significant change from its initial appearance (e.g., discoloration to dark yellow or brown, clumping, or melting) may indicate degradation.

  • Check for uniformity: The powder should be uniform. The presence of darker or discolored spots can be a sign of localized degradation.

  • Use a fresh sample for comparison: If in doubt, compare the appearance of your stored sample with a newly purchased, unopened sample from the same supplier.

Protocol 2: Basic Solution Stability Test

This is a quick test to assess short-term stability in a specific solvent.

  • Prepare a solution: Dissolve a small, accurately weighed amount of this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using HPLC with a UV detector. Record the peak area of the main compound.

  • Store and Re-analyze: Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop, or refrigerated and protected from light).

  • Re-analyze the solution at set time points (e.g., 1, 4, 8, and 24 hours).

  • Evaluate: Compare the peak area of the main compound at each time point to the initial reading. A significant decrease in the main peak area or the appearance and growth of new peaks indicates instability under those conditions.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetonitrile manufacturer tells you how to store acetonitrile. Knowledge. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. [Link]

  • 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]

  • Thermal degradation steps and temperatures details. ResearchGate. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Degradation of acetonitrile residues using oxidation processes. SciELO. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica. [Link]

  • 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]

  • This compound. Suzhou Aobi Pharmaceutical Co., Ltd. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. PubChem. [Link]

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Common pitfalls in the handling of substituted acetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for substituted acetonitriles. As a Senior Application Scientist, I've seen firsthand how these versatile building blocks can be both powerful reagents and sources of experimental frustration. This guide is designed to provide you with in-depth, field-proven insights to navigate the common pitfalls associated with their handling and use. We'll move beyond simple procedural lists to explore the underlying chemistry, helping you troubleshoot existing problems and, more importantly, prevent future ones.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the most common initial queries regarding the properties and handling of substituted acetonitriles.

Q1: I'm planning a reaction using a substituted acetonitrile. What's the most critical factor I should consider about my starting material?

A1: The single most critical factor is the nature of the substituent 'R' in your R-CH₂-CN molecule. This group dictates the compound's reactivity, stability, and handling requirements. Electron-withdrawing groups (EWGs) like esters, ketones, or nitro groups dramatically increase the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitrile). This makes deprotonation easier but also increases the risk of side reactions and decomposition. Conversely, electron-donating groups (EDGs) make the α-protons less acidic, requiring stronger bases for reactions.

Q2: Why is my substituted acetonitrile turning yellow/brown upon storage?

A2: Discoloration is a common indicator of decomposition or polymerization.[1] Substituted acetonitriles, especially those with activating groups, can be susceptible to base-catalyzed self-condensation or polymerization, even with trace amounts of basic impurities on glassware or exposure to atmospheric moisture. For long-term stability, it is recommended to store them under an inert atmosphere (like nitrogen or argon), in a cool, dark place.[2] For highly sensitive derivatives, storage as a dilute solution in a dry, non-polar solvent can also inhibit degradation pathways.

Q3: How acidic are substituted acetonitriles? How do I choose the right base for deprotonation?

A3: The acidity, measured by pKa, varies widely. Unsubstituted acetonitrile is very weakly acidic (pKa ≈ 31 in acetonitrile), requiring very strong bases like organolithiums or sodium amide for deprotonation.[3][4] However, adding an electron-withdrawing substituent like a phenyl group (phenylacetonitrile, pKa ≈ 22 in acetonitrile) or a carbonyl group significantly lowers the pKa, allowing for the use of milder bases like alkoxides or even hydroxides in some cases.[3][4]

To choose the correct base, you must know the approximate pKa of your acetonitrile derivative. The cardinal rule of acid-base chemistry is that the pKa of the conjugate acid of your base should be significantly higher (at least 2-3 pKa units) than the pKa of your substituted acetonitrile to ensure complete deprotonation.

CompoundSubstituent (R)Approximate pKa (in Acetonitrile)Suitable Bases
Acetonitrile-H31.3n-BuLi, LDA, NaNH₂
Phenylacetonitrile-Ph22.3NaH, NaOEt, t-BuOK
Ethyl Cyanoacetate-COOEt13.1Na₂CO₃, K₂CO₃, Et₃N
Malononitrile-CN11.2NaOAc, DBU

Data compiled from various sources, providing a relative scale of acidity.[3][4][5][6][7]

Section 2: Troubleshooting Guide - Purity and Preparation

Contaminants, especially water, are the primary culprits in failed reactions involving substituted acetonitriles. This section provides a systematic approach to ensuring the purity of your reagents.

Issue 1: My moisture-sensitive reaction is failing, even though I'm using "anhydrous" grade acetonitrile.

  • Underlying Cause: Commercially available "anhydrous" solvents still contain parts-per-million (ppm) levels of water, which can be sufficient to quench carbanion intermediates or interfere with catalysts. Furthermore, acetonitrile is hygroscopic and will readily absorb moisture from the atmosphere.[8]

  • Troubleshooting Workflow:

    dot graph "Troubleshooting_Moisture_Contamination" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

    // Nodes Start [label="Reaction Failure:\nSuspected Moisture Contamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verify [label="Step 1: Verify Water Content\nof 'Anhydrous' Solvent", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; KF [label="Perform Karl Fischer Titration\nIs water > 10 ppm?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DrySolvent [label="Step 2: Implement Rigorous\nDrying Protocol", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Protocol [label="Distill from CaH₂ or P₄O₁₀\nor pass through activated alumina column", fillcolor="#F1F3F4", fontcolor="#202124"]; ReVerify [label="Re-verify water content via KF\nIs water < 10 ppm?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Technique [label="Step 3: Review Handling Technique", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Use oven-dried glassware.\nAssemble hot.\nMaintain positive inert gas pressure.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Success", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Problem Persists:\nConsider other factors\n(reagent purity, temperature)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Edges Start -> Verify; Verify -> KF; KF -> DrySolvent [label="Yes"]; KF -> Technique [label="No"]; DrySolvent -> Protocol; Protocol -> ReVerify; ReVerify -> Technique [label="Yes"]; ReVerify -> Fail [label="No"]; Technique -> Inert; Inert -> Success; }

    Caption: Troubleshooting workflow for moisture contamination.

  • Detailed Protocol: Solvent Drying and Verification

    • Pre-Drying (Optional but Recommended): Stir the acetonitrile over activated 3Å molecular sieves (10% w/v) for 24 hours.[9]

    • Distillation: For ultimate dryness, distill the pre-dried acetonitrile from a suitable drying agent.

      • Calcium Hydride (CaH₂): A good general-purpose drying agent. Reflux for at least 4 hours before distilling.

      • Phosphorus Pentoxide (P₄O₁₀): Extremely efficient but can cause some polymerization if the acetonitrile is not pre-dried.[10][11][12] Use with caution.

    • Storage: Store the freshly distilled acetonitrile over activated molecular sieves in a sealed flask with a glass or PTFE stopcock, preferably in a desiccator or glovebox.

    • Verification (The Trustworthiness Pillar): Before use in a critical reaction, verify the water content using Karl Fischer titration.[13][14] This is the gold standard for water determination in organic solvents.[13][15] A water content of <10 ppm is desirable for most carbanion chemistry.

Issue 2: I'm seeing unexpected peaks in my NMR/GC-MS of the starting material.

  • Underlying Cause: Besides water, common impurities in substituted acetonitriles include residual starting materials from their synthesis (e.g., alkyl halides), hydrolysis products like acetic acid or amides, and byproducts from manufacturing, such as acrylonitrile.[8]

  • Purification Protocol:

    • Initial Wash: If acidic or basic impurities are suspected, perform a liquid-liquid extraction. Wash the acetonitrile derivative (dissolved in a suitable organic solvent like ethyl acetate) with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Finish with a brine wash to remove bulk water.

    • Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Distillation or Recrystallization:

      • For liquids, perform a fractional distillation under reduced pressure to separate the pure product from less volatile or more volatile impurities.

      • For solids, recrystallization from an appropriate solvent system is the most effective method.

    • Purity Confirmation: Confirm the purity of the final product using GC-MS, ¹H NMR, and elemental analysis.

Section 3: Troubleshooting Guide - Reactions and Side Products

The generation of a carbanion from a substituted acetonitrile is often the easy part. The challenge lies in controlling its subsequent reaction.

Issue 3: My alkylation reaction is giving low yield and multiple products.

  • Underlying Cause: The carbanion generated from a substituted acetonitrile is a potent nucleophile, but it can participate in several competing side reactions. The most common pitfalls are dialkylation, elimination of the alkyl halide, and hydrolysis of the nitrile group.

  • Troubleshooting Decision Tree:

    dot graph "Troubleshooting_Alkylation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

    // Nodes Start [label="Low Yield in R-CH(CN)R' Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Crude Product by MS/NMR", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Dialkylation [label="Dialkylated Product R-C(CN)R'₂ Detected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Alkene from Alkyl Halide Detected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Amide/Carboxylic Acid Detected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Other Issues", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Solutions Sol_Dialkylation [label="Solution:\n- Use exactly 1.0 eq. of base\n- Add alkyl halide slowly at low temp\n- Use a bulkier base (e.g., LHMDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Elimination [label="Solution:\n- Use a less hindered, more nucleophilic base (e.g., NaH vs t-BuOK)\n- Use a less hindered alkyl halide (1° > 2°)\n- Run at lower temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Hydrolysis [label="Solution:\n- Rigorously exclude water (see Section 2)\n- Use a non-hydroxide base\n- Quench reaction under anhydrous conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges Start -> Analysis; Analysis -> Dialkylation; Dialkylation -> Elimination [label="No"]; Dialkylation -> Sol_Dialkylation [label="Yes"]; Elimination -> Hydrolysis [label="No"]; Elimination -> Sol_Elimination [label="Yes"]; Hydrolysis -> Other [label="No"]; Hydrolysis -> Sol_Hydrolysis [label="Yes"]; }

    Caption: Decision tree for troubleshooting alkylation reactions.

  • Mechanistic Insight: Why Side Reactions Occur

    • Dialkylation: The mono-alkylated product, R-CHR'-CN, still has one acidic proton. If excess base is present or if the initial carbanion is slow to react with the electrophile, it can be deprotonated again and react a second time.

    • Elimination (E2): The acetonitrile carbanion is not only a nucleophile but also a base. If you use a sterically hindered alkyl halide (e.g., secondary or tertiary) or a very strong, hindered base (like potassium tert-butoxide), the carbanion may act as a base, abstracting a proton from the alkyl halide to induce elimination, rather than acting as a nucleophile for substitution (Sₙ2).[16]

    • Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[17][18][19][20] This is often a problem during aqueous workup if the pH is not carefully controlled or if the reaction is run in protic solvents.[17]

Section 4: Safety First - Handling Cyano Compounds

Q4: What are the primary safety hazards associated with substituted acetonitriles?

A4: While organic nitriles are generally less acutely toxic than inorganic cyanide salts because they do not readily release the cyanide ion, they are still hazardous materials and must be handled with appropriate care.[21][22] The primary risks are:

  • Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[22][23][24] The body can slowly metabolize some nitriles to release cyanide, leading to delayed symptoms of poisoning.[22]

  • Flammability: Acetonitrile and its lower molecular weight derivatives are flammable liquids.[23]

  • Reactivity: Contact with strong acids can produce highly toxic hydrogen cyanide gas.[25] Contact with strong bases can initiate vigorous or explosive polymerization.

Q5: What are the minimum personal protective equipment (PPE) and handling requirements?

A5: Always follow your institution's specific safety protocols. As a baseline, the following should be observed:

  • Engineering Controls: Always handle substituted acetonitriles in a certified chemical fume hood to prevent inhalation of vapors.[25][26]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, splash goggles, and appropriate gloves.[25][26] Double-gloving with nitrile gloves is a common practice for extra protection.[25][26]

    • Ensure safety showers and eyewash stations are readily accessible.[23][27][28]

  • Waste Disposal: Dispose of all acetonitrile-containing waste as hazardous waste according to your local regulations.[23] Never pour it down the drain. Contaminated materials (gloves, paper towels) must also be disposed of in designated hazardous waste containers.

Emergency Procedures: In case of exposure, immediately remove the affected individual from the contaminated area, remove any contaminated clothing, and flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[27][28] Seek immediate medical attention and inform emergency responders that a potential cyanide compound exposure has occurred.[25][28]

References

  • Cyanide - Wikipedia. Wikipedia. [Link]

  • Solvent - Wikipedia. Wikipedia. [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. Mettler Toledo. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. Yufeng. [Link]

  • Alkylation of Acetonitrile | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • hydrolysis of nitriles - Chemguide. Chemguide. [Link]

  • Reactions of Substituted Vinyl Cations in Acetonitrile Solution as Studied by Flash Photolysis, Part II - ResearchGate.* ResearchGate. [Link]

  • Process for the purification and recovery of acetonitrile - Google Patents.
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Stanford University. [Link]

  • Carbanion - Wikipedia. Wikipedia. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Alkylation of acetonitriles - US3755412A - Google Patents.
  • Reactions of Carbanions with Michael Acceptors and Electron-deficient Arenes: Quantifying Polar Organic Reactivity. [Link]

  • Hydrolysis of nitriles - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Does anyone know what is the best method to dry acetonitrile for electrochemical applications? | ResearchGate. ResearchGate. [Link]

  • Working Safely with Cyanide Guideline - The University of Queensland. The University of Queensland. [Link]

  • Pyrolysis and Combustion of Acetonitrile (CH3CN) - INFO. [Link]

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. Free Chemistry Online. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Development of accurate and stable primary standard gas mixtures for global atmospheric acetonitrile monitoring - AMT. Atmospheric Measurement Techniques. [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]

  • PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. [Link]

  • Acetonitrile: Human health tier II assessment. Australian Department of Health. [Link]

  • The syntheses, structures and reactivity of bis(tert-butylcyclopentadienyl)molybdenum derivatives - Journal of the Chemical Society, Dalton Transactions. RSC Publishing. [Link]

  • CARBANIONS - eGyanKosh. eGyanKosh. [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - ACS Publications. ACS Publications. [Link]

  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF - ResearchGate. ResearchGate. [Link]

  • Purification of acetonitrile | Analytical Chemistry - ACS Publications. ACS Publications. [Link]

  • Drying solvents - Sciencemadness Wiki. Sciencemadness. [Link]

  • Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed. PubMed. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. [Link]

  • Strengths of Acids in Acetonitrile. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. YouTube. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. National Institutes of Health. [Link]

  • Carbanions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solvent for the determination of water by the Karl Fischer method - Google Patents.
  • A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society. Journal of the Mexican Chemical Society. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. [Link]

  • Bordwell pKa Table - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. - SIUE. Southern Illinois University Edwardsville. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Safe Work Australia. [Link]

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  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC - NIH. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Methods for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization and quality control of intermediates are paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and impurity profile can significantly impact the downstream reaction yields and the quality of the final product. This guide provides a comprehensive comparison of various analytical methodologies for the characterization and quantification of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [2]
Appearance Solid-
Melting Point 117-122 °C-
SMILES COc1ccc(c(CC#N)n1)=O[1]
InChI 1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3[1]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical objective, such as routine purity assessment, quantification of impurities, structural elucidation, or stability testing. This section compares the most pertinent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR, IR, UV-Vis).

Analytical Method Principle Strengths Limitations Primary Application
HPLC (Reversed-Phase) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent for non-volatile and thermally labile compounds, robust for quantification.Requires a suitable chromophore for UV detection.Purity determination, quantification of the main component and non-volatile impurities.
GC-MS Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.High sensitivity and selectivity, provides structural information for identification of volatile impurities.Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information, absolute quantification (qNMR) without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.Structural elucidation, definitive purity assessment.
IR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Provides information about functional groups present in the molecule.Limited quantitative capability, complex spectra can be difficult to interpret.Functional group identification, confirmation of synthesis.
UV-Vis Spectroscopy Absorption of ultraviolet-visible radiation, causing electronic transitions.Simple, rapid, and cost-effective.Low specificity, primarily useful for quantification in simple matrices without interfering substances.Quick estimation of concentration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the workhorse for purity and assay determination of pharmaceutical intermediates due to its high resolving power and compatibility with a wide range of compounds. A C18 column is a good starting point for moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to elute the analyte with good peak shape. The addition of a small amount of acid (e.g., formic acid) can improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 30-90% B20-25 min, 90% B25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks. For assay, a calibration curve is constructed using a certified reference standard.

Workflow for HPLC Method Development:

A streamlined workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. The use of a mass spectrometer allows for definitive identification of impurities based on their mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Logical Flow for Orthogonal Method Selection:

Orthogonal_Methods Start Analyze this compound Purity Purity & Assay Start->Purity Impurity Impurity Profiling Start->Impurity Structure Structural Confirmation Start->Structure HPLC HPLC-UV/DAD Purity->HPLC Primary Method NMR NMR (1H, 13C, qNMR) Purity->NMR Orthogonal Method (qNMR) Impurity->HPLC Non-volatile GCMS GC-MS Impurity->GCMS Volatile Structure->GCMS For Volatiles Structure->NMR Primary Method IR FTIR Structure->IR Confirmatory

Decision tree for selecting appropriate analytical methods.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.2-8.4 (d, 1H): Aromatic proton on the pyridine ring, ortho to the nitro group.

  • δ 6.8-7.0 (d, 1H): Aromatic proton on the pyridine ring, meta to the nitro group.

  • δ 4.1 (s, 2H): Methylene protons of the acetonitrile group.

  • δ 4.0 (s, 3H): Methoxy protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160-165: Carbon of the pyridine ring attached to the methoxy group.

  • δ 145-150: Carbon of the pyridine ring attached to the nitro group.

  • δ 140-145: Quaternary carbon of the pyridine ring attached to the acetonitrile group.

  • δ 115-120: Cyano carbon.

  • δ 110-115: Aromatic CH of the pyridine ring.

  • δ 105-110: Aromatic CH of the pyridine ring.

  • δ 55-60: Methoxy carbon.

  • δ 20-25: Methylene carbon of the acetonitrile group.

(Note: Predicted chemical shifts. Actual values may vary.)

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • ~2250 cm⁻¹: C≡N stretch (nitrile group).[3]

  • ~1580 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretch (nitro group).[4]

  • ~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250 cm⁻¹: C-O stretch (methoxy group).

  • ~2950 cm⁻¹: C-H stretch (aliphatic and aromatic).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 193. Key fragmentation patterns would involve the loss of the methoxy group, the nitro group, and the acetonitrile side chain. The predicted monoisotopic mass is 193.04874 Da.[1]

UV-Vis Spectroscopy

In a solvent like acetonitrile, this compound is expected to exhibit strong UV absorbance due to the conjugated π-system of the nitropyridine ring. The λmax would likely be in the range of 250-350 nm.[5][6]

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific analytical objective. For routine quality control and purity assessment, a validated reversed-phase HPLC method is the industry standard, offering a balance of resolution, speed, and robustness. For the identification and quantification of volatile impurities, GC-MS provides unparalleled sensitivity and specificity. For definitive structural elucidation and as an orthogonal method for purity confirmation, NMR spectroscopy is the most powerful tool. A multi-faceted approach, employing a combination of these orthogonal techniques, is crucial for the comprehensive characterization of this important pharmaceutical intermediate, ensuring the quality and consistency of the final drug product.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (3–6) in acetonitrile (C = 2·10⁻⁵ M, l = 1 cm, T = 293 K). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts and appearance of two doublets after successful reaction between 5 and Ag2O to get dinuclear Ag-NHC complex 11. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of complex 2 in acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]

  • 13CNMR. (n.d.). 13C NMR Spectroscopy Basics. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • IS NIR Spectra. (n.d.). NIR Spectra. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • BMRB. (n.d.). bmse000826 Acetonitrile. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)acetonitrile. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile, 1 X 1 g (701513-1G). Retrieved from [Link]

  • PubChem. (n.d.). Methoxyacetonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

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HPLC analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

For researchers, scientists, and drug development professionals, the analytical characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. The compound this compound (CAS No: 111795-99-4)[1], a substituted nitropyridine, serves as a critical building block in various synthetic pathways. Its purity profile directly impacts the quality of subsequent active pharmaceutical ingredients (APIs), making robust analytical control not just a procedural step, but a regulatory and scientific necessity. The presence of even trace impurities can introduce unforeseen toxicities or alter reaction kinetics, compromising the entire development lifecycle.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this intermediate, focusing on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and present a self-validating protocol grounded in authoritative standards.

The Analytical Landscape: Why HPLC is the Gold Standard

While several techniques can assess chemical purity, their applicability varies based on the analyte's properties. For a moderately polar, non-volatile, and UV-active molecule like this compound, the choice of methodology is critical.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for pharmaceutical analysis, offering high-resolution separation for a wide range of compounds.[3][4] Its sensitivity is ideal for detecting and quantifying trace-level impurities that may arise from the synthesis, such as unreacted starting materials (e.g., 2-chloro-6-methoxy-3-nitropyridine) or degradation products (e.g., hydrolysis of the nitrile to an amide or carboxylic acid).[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is best suited for volatile and thermally stable compounds.[7] Given the molecular weight (193.16 g/mol )[1] and the presence of polar functional groups, this compound is unlikely to be sufficiently volatile without derivatization, making GC-MS a less direct and more complex option.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method that can determine purity without a specific reference standard for the analyte.[7] However, its sensitivity is generally lower than HPLC, making it less suitable for quantifying impurities below the 0.1% level, a critical threshold in pharmaceutical quality control.

Considering these factors, Reversed-Phase HPLC (RP-HPLC) emerges as the most reliable, sensitive, and widely adopted method for the routine quality control and purity assessment of this compound.[7]

Designing a Robust RP-HPLC Purity Method: A Step-by-Step Rationale

Developing a robust analytical method is a systematic process that blends theoretical understanding with practical optimization.[8] The goal is to create a procedure that is not only accurate and precise but also resilient to minor variations, ensuring consistent performance over time.[9]

MethodDevelopmentWorkflow cluster_feedback start_node Define Analytical Goal: Purity of this compound step1 Analyte Characterization (Polarity, UV, pKa) start_node->step1 step2 Initial Method Selection (RP-HPLC, C18 Column) step1->step2 Informs step3 Method Scouting (Mobile Phase, Gradient) step2->step3 Proceeds to step4 Optimization (Peak Shape, Resolution) step3->step4 Refine step4->step3 Iterate if needed step5 Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) step4->step5 Finalize end_node Final Validated Method Report step5->end_node Documents

Caption: HPLC method development and validation workflow.
Experimental Protocol: Optimized RP-HPLC Method

This protocol is designed as a self-validating system, incorporating elements of specificity, linearity, and precision as mandated by International Council for Harmonisation (ICH) guidelines.[10][11]

1. Instrumentation:

  • A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

2. Chromatographic Conditions:

ParameterRecommended Setting & Justification
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte, allowing for effective separation from both more polar and less polar impurities.[7]
Mobile Phase A 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry if needed. It acidifies the mobile phase, ensuring the basic nitrogen on the pyridine ring is protonated, which leads to sharp, symmetrical peak shapes by minimizing interactions with residual column silanols.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good chromatographic efficiency.[13]
Elution Mode Gradient Elution. Rationale: A gradient is essential for a purity method where impurities may have a wide range of polarities. It ensures that late-eluting, non-polar impurities are washed from the column while providing good resolution for early-eluting polar impurities.[14]
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (Re-equilibration).
Flow Rate 1.0 mL/min.
Column Temp. 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 254 nm. Rationale: The aromatic pyridine ring and the nitro group are strong chromophores. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds and is likely to detect a wide range of potential impurities. A DAD can be used to confirm peak purity and identify an optimal lambda max.
Injection Volume 5 µL.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v). Rationale: This diluent is chosen to be compatible with the mobile phase and possess sufficient solvating power for the analyte.

  • Standard Solution (for quantification): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Solution (for purity): Prepare the test sample in the same manner to achieve a target concentration of 1.0 mg/mL. Rationale: A higher concentration for the test sample is used to ensure that impurities at the 0.1% level are above the limit of quantitation (LOQ).[7]

  • Filtration: All solutions must be filtered through a 0.45 µm syringe filter (e.g., PTFE or Nylon) prior to injection to remove particulates and protect the column.[15]

4. Data Analysis & Purity Calculation:

  • Purity is determined using the area percent method. The system suitability is first confirmed by injecting the standard solution multiple times to check for precision (%RSD < 2.0%) and peak shape (tailing factor 0.8-1.5).[16]

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Methodologies: A Data-Driven Perspective

While HPLC is the primary choice, a comprehensive analysis often benefits from orthogonal methods that rely on different principles.[7] The following table compares the expected performance of HPLC with other techniques for this specific application.

Analytical MethodPrincipleExpected Performance for Purity Assessment
RP-HPLC (UV) Differential partitioning between a non-polar stationary phase and a polar mobile phase.Excellent. High resolution for separating structurally similar impurities. High sensitivity (LOD often <0.05%). Well-established, robust, and ideal for routine QC.[7]
GC-MS Separation based on volatility and polarity in the gas phase, followed by mass detection.Poor. The compound's low volatility would likely require derivatization, adding complexity and potential for artifacts. Not a practical choice for routine analysis.
qNMR Quantitative measurement of nuclei (e.g., ¹H) in a magnetic field.Good (Orthogonal Confirmation). Can provide an absolute purity value without a reference standard. Excellent for structural confirmation of the main component and major impurities. However, it has lower sensitivity for trace impurities compared to HPLC.[7]

Validating the Method: Ensuring Trustworthiness and Compliance

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[17] Following ICH Q2(R2) guidelines is mandatory in a regulatory environment.[18]

Validation ParameterAcceptance Criteria (Typical)Purpose in This Context
Specificity The main peak is resolved from all known impurities and degradation products (Resolution > 2.0).Ensures that the reported purity value is not inflated by co-eluting impurities.
Linearity R² ≥ 0.999 over a specified range (e.g., LOQ to 120% of standard concentration).Confirms that the detector response is directly proportional to the analyte concentration, enabling accurate quantification.[11]
Accuracy 98.0% - 102.0% recovery of spiked analyte.Demonstrates the closeness of the measured value to the true value.[11]
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for multiple injections.Shows the consistency of results for analyses performed under the same conditions.[11]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[7]

Troubleshooting Common HPLC Issues

Even a robust method can encounter issues. A logical approach to troubleshooting is essential for maintaining data integrity.

TroubleshootingTree problem Problem Observed peak_tailing Peak Tailing / Broadening problem->peak_tailing pressure_high High System Pressure problem->pressure_high retention_shift Retention Time Shift problem->retention_shift sol1 Check mobile phase pH (Is acid present?) Check for column void peak_tailing->sol1 Possible Cause sol2 Filter sample/mobile phase Check for column blockage Flush system pressure_high->sol2 Possible Cause sol3 Check pump flow rate Ensure mobile phase is fresh Check column temperature retention_shift->sol3 Possible Cause

Caption: A decision tree for common HPLC troubleshooting.

Conclusion

For the critical task of determining the purity of the pharmaceutical intermediate this compound, a well-developed and validated Reversed-Phase HPLC method stands as the unequivocal gold standard. It provides the necessary sensitivity, resolution, and robustness to ensure that the material meets the stringent quality requirements of the pharmaceutical industry. By understanding the scientific rationale behind each parameter—from column chemistry to mobile phase composition—researchers can implement a reliable analytical strategy that guarantees the integrity of their synthetic intermediates and, ultimately, the safety and efficacy of the final drug product.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 13, 2026.
  • Pharmaguideline. (2024, December 11).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • National Institutes of Health (NIH). (n.d.).
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Acta Scientific. (2020, March 23).
  • ResearchGate. (2025, August 7). (PDF)
  • PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025, July 22).
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
  • Organic Syntheses. (n.d.). methoxyacetonitrile - Organic Syntheses Procedure.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC.
  • Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). HPLC chromatograms with methanol/acetonitrile 50/50 (%, v/v)
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. (n.d.). acetonitrile uhplc plus highest purity – lowest impurites.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97 111795-99-4.
  • ACS Publications. (n.d.).
  • Waters. (n.d.).
  • ACS Publications. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
  • Organic Chemistry Portal. (n.d.).
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • Vibrant Pharma Inc. (n.d.). 2-Methoxy-3-nitropyridine.
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • CLEARSYNTH. (n.d.). Acetonitrile Impurity Product List.
  • PubChemLite. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3).
  • Agilent. (2009, May 1).

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Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation. The guide combines theoretical principles with comparative data from related structures to offer a robust interpretation of the expected spectral features.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application and further development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution.[1] This guide presents a thorough, predictive assignment of the ¹H and ¹³C NMR spectra, explaining the rationale based on the electronic environment of each nucleus.

The structure and numbering scheme for this compound are shown below. This numbering will be used for all spectral assignments.

Figure 1. Structure and atom numbering of this compound.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the target compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2][3] Chloroform-d is a common initial choice due to its low cost and ability to dissolve a wide range of organic compounds.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.[4]

    • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Integrate the ¹H NMR signals.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

G Workflow for NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent + TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phasing & Calibration FT->phasing assign Assign Peaks: Chemical Shift, Multiplicity, Integration, Coupling phasing->assign structure Structure Confirmation assign->structure

Figure 2. General workflow for NMR sample preparation and spectral analysis.

¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and two singlets for the methoxy and methylene protons.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H58.3 - 8.5Doublet (d)1HThis proton is on a carbon (C5) adjacent to the nitrogen atom and is deshielded. The strong electron-withdrawing nitro group at the C3 position further deshields H5. It will appear as a doublet due to coupling with H4.
H46.8 - 7.0Doublet (d)1HThis proton is on a carbon (C4) that is less affected by the nitro group. The methoxy group at C6 is electron-donating, leading to a more upfield chemical shift compared to H5. It will be a doublet due to coupling with H5.
H7 (CH₂)4.0 - 4.2Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing pyridine ring and the nitrile group, resulting in a downfield shift. No adjacent protons are present to cause splitting, so it appears as a singlet.
H9 (OCH₃)3.9 - 4.1Singlet (s)3HThe chemical shift for methoxy group protons is typically in this range. It appears as a singlet as there are no neighboring protons.

Rationale for Chemical Shifts:

  • Pyridine Ring Protons (H4, H5): The protons on a pyridine ring are generally deshielded compared to benzene due to the electronegativity of the nitrogen atom.[5] The nitro group at C3 is a powerful electron-withdrawing group, which significantly deshields the adjacent protons, particularly H4 and H5. The methoxy group at C6 is an electron-donating group, which will have a shielding effect, particularly on the ortho (C5) and para (C4) positions. The interplay of these effects results in the predicted chemical shifts. The expected coupling constant (³JHH) between H4 and H5 is approximately 8-9 Hz.

  • Methylene Protons (H7): The methylene group is attached to the C2 position of the pyridine ring and is adjacent to a nitrile group. Both are electron-withdrawing, causing a significant downfield shift for these protons.

  • Methoxy Protons (H9): The chemical shift for a methoxy group on an aromatic ring is typically around 3.8-4.0 ppm.

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Assignment Predicted Chemical Shift (ppm) Rationale
C8 (CN)115 - 120The carbon of a nitrile group typically appears in this upfield region of the sp-hybridized carbons.
C7 (CH₂)20 - 25The methylene carbon is an sp³-hybridized carbon and its chemical shift is influenced by the adjacent aromatic ring and nitrile group.
C9 (OCH₃)54 - 56The methoxy carbon chemical shift is characteristic and falls in this range.
C4110 - 115This carbon is influenced by the electron-donating methoxy group at the para position, shifting it upfield.
C5140 - 145This carbon is adjacent to the ring nitrogen and is deshielded.
C3145 - 150The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the attached carbon.
C2150 - 155This carbon is deshielded due to its position adjacent to the nitrogen atom and substitution with the cyanomethyl group.
C6160 - 165This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.

Rationale for Chemical Shifts:

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.[6] The nitrogen atom generally deshields the adjacent C2 and C6 carbons.

  • Substituent Effects:

    • Nitro Group (-NO₂): This is a strong deactivating, electron-withdrawing group, causing a significant downfield shift for the carbon it is attached to (C3).

    • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, causing a large downfield shift for the directly attached carbon (C6). However, through resonance, it donates electron density to the ring, causing an upfield shift for the ortho (C5) and para (C4) carbons.

    • Cyanomethyl Group (-CH₂CN): This group has a moderate electron-withdrawing effect, influencing the chemical shift of C2.

  • Acetonitrile Carbons: The chemical shifts for the methylene (C7) and nitrile (C8) carbons are in their characteristic regions.[7]

Comparative Analysis

While no direct experimental data for this compound was found in the searched literature, data for similar compounds supports the predicted assignments. For instance, in 2-amino-6-methoxy-3-nitropyridine, the pyridine protons are observed at δ 6.14-6.16 and 8.24-8.27 ppm.[8] The substitution of the amino group with the cyanomethyl group at the C2 position is expected to alter the electronic environment and thus the chemical shifts of the ring protons. The electron-withdrawing nature of the cyanomethyl group would likely lead to a general downfield shift for the ring protons compared to the amino-substituted analogue.

Conclusion

This guide provides a detailed, predictive ¹H and ¹³C NMR spectral assignment for this compound based on established principles of NMR spectroscopy and comparative data from related structures. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data for this and similar compounds. The predicted chemical shifts and multiplicities serve as a valuable reference for researchers in the structural verification of this molecule, ensuring the integrity of their synthetic and developmental work.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Locke, R. K., & Hinton, J. F. (1998). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry, 63(2), 434–441. Available at: [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

  • Kiyoshi, F., & Hayami, Y. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1591-1596. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). (n.d.). Preprints.org. Available at: [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]

  • Breitmaier, E., & Spohn, K. H. (1973). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 13(3), 114-118. Available at: [Link]

  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? BTC. Available at: [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 43, 653-659.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemical Communications, 53(83), 11459-11462. Available at: [Link]

  • Bojinov, V., & Simeonova, R. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 51(10), 693-697. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • US Patent for Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5651. Available at: [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Acetonitrile at BMRB. (n.d.). BMRB. Available at: [Link]

  • De Borggraeve, W. M., et al. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Available at: [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. Available at: [Link]

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Mass spectrometry fragmentation of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: A Comparative Analysis

For researchers engaged in drug discovery, metabolomics, and impurity profiling, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted gas-phase fragmentation behavior of this compound, a substituted nitropyridine of interest in medicinal chemistry.

Drawing upon established principles of ion chemistry, this document will deconstruct the molecule's fragmentation pathways under collision-induced dissociation (CID). We will explore how the interplay between the methoxypyridine core, the electron-withdrawing nitro group, and the acetonitrile substituent dictates the observed product ions. Furthermore, this guide will provide a comparative analysis against structural analogs to highlight the diagnostic value of each functional group in the fragmentation cascade.

Experimental Design: Acquiring High-Quality Fragmentation Data

To elucidate the structure of a novel compound like this compound, a tandem mass spectrometry (MS/MS) experiment is the method of choice. The goal is to generate a reproducible "fingerprint" of the molecule by isolating the precursor ion and subjecting it to controlled fragmentation.

Recommended Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve the reference standard in a suitable solvent, typically a mixture of acetonitrile and water (e.g., 70% v/v acetonitrile/water), to a final concentration of 1-10 µg/mL.[1] The inclusion of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Ionization & Precursor Selection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the precursor ion.

    • The expected precursor ion will be the protonated molecule, [M+H]⁺. For this compound (C₈H₇N₃O₃, Mol. Wt. ≈ 193.16), the target precursor will have an m/z of approximately 194.17.

    • Perform a full scan (MS1) experiment to confirm the presence and isolation window for the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID):

    • Select the m/z 194.17 ion in the first mass analyzer (e.g., a quadrupole).

    • Introduce the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen).[2]

    • Apply a stepped collision energy (e.g., ranging from 10 to 40 eV). Ramping the collision energy allows for the observation of both low-energy (rearrangement-heavy) and high-energy (bond-cleavage-heavy) fragmentation pathways.[2]

  • Product Ion Analysis:

    • Scan the second mass analyzer (e.g., ion trap or TOF) to detect the resultant product ions.

    • The resulting MS/MS spectrum provides the fragmentation pattern, which is the basis for structural elucidation.

Predicted Fragmentation Pathways of [M+H]⁺

The fragmentation of the protonated this compound is governed by the relative stabilities of the potential fragment ions and neutral losses. The pyridine ring, activated by the nitro and methoxy groups, and the labile acetonitrile side chain provide several predictable cleavage points.

Nitroaromatic compounds are well-known to undergo characteristic losses of their nitro group functionality.[3][4][5] The primary fragmentation pathways for these compounds often involve the expulsion of NO₂ (46 Da) or NO (30 Da).[4][5][6] Concurrently, methoxy groups on aromatic rings can lead to the loss of a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde molecule (CH₂O, 30 Da). The pyridine ring itself can be prone to ring cleavage, often involving the loss of HCN (27 Da).[7]

The diagram below illustrates the most probable fragmentation cascades originating from the [M+H]⁺ precursor ion (m/z 194).

Fragmentation_Pathway M_H [M+H]⁺ m/z 194 F1 m/z 179 Loss of •CH₃ M_H->F1 - 15 Da F2 m/z 148 Loss of NO₂ M_H->F2 - 46 Da F3 m/z 164 Loss of NO M_H->F3 - 30 Da F4 m/z 153 Loss of CH₂CN M_H->F4 - 41 Da F1_1 m/z 133 Loss of NO₂ F1->F1_1 - 46 Da F2_1 m/z 120 Loss of CO F2->F2_1 - 28 Da F3_1 m/z 134 Loss of CH₂O F3->F3_1 - 30 Da

Caption: Predicted major fragmentation pathways for protonated this compound.

Key Predicted Fragment Ions
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of LossNotes
194.17 ([M+H]⁺)179.1515.02•CH₃Loss of a methyl radical from the methoxy group. A common pathway for methoxylated aromatics.[3]
194.17 ([M+H]⁺)164.1630.01NOLoss of nitric oxide, a characteristic fragmentation for nitroaromatics.[4][5]
194.17 ([M+H]⁺)148.1446.03NO₂Loss of nitrogen dioxide, often a dominant fragmentation pathway for nitro compounds.[4][5]
194.17 ([M+H]⁺)153.1641.01CH₂CNCleavage of the bond between the pyridine ring and the acetonitrile side chain.
148.14120.1328.01COSubsequent loss of carbon monoxide from the m/z 148 fragment, a common secondary fragmentation.

Comparative Fragmentation Analysis

To truly appreciate the diagnostic power of the fragmentation pattern, it is instructive to compare it with the predicted behavior of structurally related molecules. This comparison highlights how the absence of a key functional group would fundamentally alter the resulting mass spectrum.

Alternative 1: 2-(6-Methoxypyridin-2-yl)acetonitrile (Lacks Nitro Group)
  • Predicted Precursor [M+H]⁺: m/z 149

  • Expected Fragmentation: The fragmentation profile would be significantly simpler. The characteristic losses of NO (30 Da) and NO₂ (46 Da) would be absent. The spectrum would likely be dominated by:

    • Loss of •CH₃ (15 Da): A fragment at m/z 134.

    • Loss of CH₂CN (41 Da): A fragment at m/z 108.

    • Loss of HCN (27 Da): Cleavage of the pyridine ring could produce a fragment at m/z 122.

The absence of the m/z 148 and m/z 164 ions would be definitive proof that the nitro group is missing.

Alternative 2: 2-(3-Nitropyridin-2-yl)acetonitrile (Lacks Methoxy Group)
  • Predicted Precursor [M+H]⁺: m/z 164

  • Expected Fragmentation: This analog would retain the nitro-group-specific fragmentations but lack those associated with the methoxy group.

    • Loss of NO (30 Da): A fragment at m/z 134.

    • Loss of NO₂ (46 Da): A prominent fragment at m/z 118.

    • Loss of CH₂CN (41 Da): A fragment at m/z 123.

The absence of the characteristic loss of a methyl radical (M-15) would strongly indicate the lack of the methoxy substituent.

Data Summary: Diagnostic Fragment Comparison
CompoundKey Functional GroupPredicted [M+H]⁺Diagnostic Fragment 1 (Loss)Diagnostic Fragment 2 (Loss)
Target Molecule Methoxy, Nitro194m/z 179 (•CH₃)m/z 148 (NO₂)
Alternative 1 Methoxy only149m/z 134 (•CH₃)Absent
Alternative 2 Nitro only164Absentm/z 118 (NO₂)

This comparative analysis demonstrates that the fragmentation pattern is a highly specific fingerprint of the molecular structure. The key losses serve as diagnostic markers for the presence and nature of the substituents on the pyridine core.

Conclusion

The gas-phase fragmentation of this compound under collision-induced dissociation is predicted to be a rich and informative process. The primary fragmentation pathways are driven by the molecule's three key functional moieties: the methoxy group, the nitro group, and the acetonitrile side chain. The characteristic neutral losses of •CH₃, NO, and NO₂ provide highly specific diagnostic ions that, when considered together, allow for the confident identification of the parent compound. By comparing these expected fragments to those of structural analogs, researchers can systematically confirm the presence of each substituent, underscoring the power of tandem mass spectrometry as a definitive tool for structural elucidation in drug development and chemical research.

References

  • Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Chromatography A, 1218(31), 5170-5177. [Link]

  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1641-1652. [Link]

  • Mennella, V., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8571-8582. [Link]

  • Feketeová, L., et al. (2023). Furan Dissociation Induced by Collisions with H₃⁺ and C⁺ Ions. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Weber, R., et al. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Watson, J. T., & Sparkman, O. D. (2013). Electron Ionization for GC–MS. LCGC International. [Link]

  • Van Pelt, C. K., & Brenna, J. T. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Analytical Chemistry, 71(10), 1981-1987. [Link]

  • Osorio, J. H. (2010). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Biosalud, 9(1), 37-43. [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Osorio, J.H. (2010). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Biosalud, 9(1), 37-43. [Link]

  • Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4857. [Link]

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Comparison of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a specialized chemical intermediate. Our focus extends beyond a singular product overview to a comparative assessment against structurally similar compounds. By examining the interplay of its functional groups—the methoxy, nitro, and acetonitrile moieties on the pyridine core—we aim to provide researchers, medicinal chemists, and drug development professionals with a clear understanding of its reactivity, synthetic potential, and strategic value in complex molecule synthesis. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of a Multifunctional Pyridine Intermediate

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The strategic functionalization of this core dictates its utility. This compound (CAS 111795-99-4) presents a unique combination of features:

  • An electron-donating methoxy group at the 6-position.

  • A strongly electron-withdrawing nitro group at the 3-position.

  • A reactive acetonitrile side chain at the 2-position, ortho to both the ring nitrogen and the methoxy group.

This specific arrangement creates a molecule with distinct electronic properties and multiple reactive sites, positioning it as a versatile precursor for a variety of complex heterocyclic systems. This guide will explore its synthetic potential by comparing its expected reactivity with that of foundational analogs.

Comparative Structural and Reactivity Analysis

To fully appreciate the synthetic utility of this compound, we will compare it against three key analogs. This comparison will illuminate the specific contribution of each functional group to the overall reactivity profile of the molecule.

G cluster_target Target Compound cluster_analogs Comparative Analogs Target This compound (C₈H₇N₃O₃) CAS: 111795-99-4 A 2-Pyridylacetonitrile (Parent Scaffold) Target->A -OCH₃ -NO₂ B 2-Chloro-3-nitropyridine (SNAr Reactivity Model) Target->B -CH₂CN vs -Cl C p-Methoxyphenylacetonitrile (Electronic Effects Analog) Target->C Pyridine vs Benzene Ring

Caption: Structural relationship between the target compound and its comparative analogs.

Reactivity of the Acetonitrile Methylene Group

The methylene (-CH₂-) protons of the acetonitrile group are acidic and represent a key site for nucleophilic reactions. This reactivity is significantly influenced by the adjacent aromatic system.

CompoundKey Structural FeaturesExpected Methylene Reactivity
This compound Electron-deficient pyridine ring due to nitro group and ring nitrogen.High. The combined electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group strongly acidify the methylene protons, facilitating deprotonation and subsequent reactions like alkylations, condensations, and cyclizations.
2-Pyridylacetonitrile Standard pyridine ring.Moderate. The methylene moiety is activated by the electron-withdrawing nature of the pyridine ring, making it a useful precursor for functionally substituted azines and condensed azoles.[4] Its reactivity serves as a baseline for assessing the impact of additional substituents.
p-Methoxyphenylacetonitrile Electron-rich benzene ring due to methoxy group.Low. The electron-donating methoxy group para to the acetonitrile side chain slightly destabilizes the carbanion formed upon deprotonation, making these protons less acidic compared to the pyridine analogs. However, it remains a viable substrate for reactions under appropriate basic conditions.[5]

Expert Insight: The pronounced acidity of the methylene protons in our target compound is its most valuable feature for carbon-carbon bond formation. This enhanced reactivity, driven by the 3-nitro group, allows for the use of milder reaction conditions compared to simpler analogs like 2-pyridylacetonitrile, potentially improving functional group tolerance in complex syntheses.

Reactivity of the Pyridine Ring

The pyridine ring's susceptibility to nucleophilic attack is heavily dependent on its electronic density. Halogenated nitropyridines are classic substrates for nucleophilic aromatic substitution (SNAr).[6] While our target compound lacks a leaving group for a direct SNAr reaction, its electronic profile can be compared to relevant models.

G reactivity Pyridine Ring Reactivity (Susceptibility to Nucleophilic Attack) high High Reactivity 2-Chloro-3-nitropyridine Strong activation by -NO₂ group reactivity->high medium Medium Reactivity This compound -NO₂ activation is partially offset by -OCH₃ donation reactivity->medium low Low Reactivity 2-Pyridylacetonitrile Ring is electron-deficient but lacks strong activating groups reactivity->low

Caption: Comparative electronic activation of the pyridine ring towards nucleophiles.

The electron-withdrawing nitro group in 2-chloro-3-nitropyridine strongly activates the ring for SNAr.[7][8] In our target compound, this activating effect is somewhat counteracted by the electron-donating methoxy group. This electronic balance makes the pyridine ring less prone to nucleophilic attack than a halonitropyridine but prepares it for intramolecular cyclization reactions following transformations of the side chains.

The Nitro Group as a Synthetic Lever: Reduction to an Amine

A key "performance" metric for a nitroaromatic intermediate is the efficiency of its reduction to the corresponding amine. This transformation is fundamental, as the resulting amino group opens up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and, most importantly, cyclization reactions to form fused heterocyclic systems.

The catalytic reduction of aromatic nitro groups is a well-established and highly efficient process.[9] Various methods can be employed, with catalytic hydrogenation being one of the most common.

MethodReducing Agent / CatalystTypical ConditionsAdvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiMethanol or Ethanol solvent, room temp to 50°C, 1-50 atm H₂High yields, clean reaction, product isolated by filtration.
Transfer Hydrogenation Ammonium formate, HydrazinePd/C catalyst, alcoholic solvent, refluxAvoids the need for high-pressure hydrogen gas apparatus.
Chemical Reduction SnCl₂, Fe/HCl, Zn/NH₄ClAcidic or neutral conditions, often requires heatingUseful for specific substrate tolerances, can sometimes offer different selectivity.[10]

The reduction of this compound would yield 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile. This amino-pyridylacetonitrile is a prime precursor for constructing fused ring systems, as the amino and nitrile groups are perfectly positioned for intramolecular cyclization reactions.[11]

Experimental Protocols & Workflows

To provide actionable insights, this section details representative experimental protocols relevant to the synthesis and transformation of the target compound and its analogs.

Protocol 1: Synthesis of a Substituted 2-Aminopyridine (via Nitro Reduction)

This protocol describes a general method for the catalytic hydrogenation of a nitropyridine, a key transformation for our target compound.

Objective: To reduce the nitro group of a substituted 3-nitropyridine to a 3-aminopyridine.

Materials:

  • Substituted 3-nitropyridine (e.g., this compound) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or Ethanol), analytical grade

  • Hydrogen gas (H₂) source or Ammonium Formate for transfer hydrogenation

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure (Catalytic Hydrogenation):

  • Vessel Preparation: A clean, dry hydrogenation vessel is charged with the substituted 3-nitropyridine (1.0 eq) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Methanol is added to dissolve the substrate (concentration typically 0.1-0.5 M). The 10% Pd/C catalyst is then added carefully under a stream of inert gas.

  • Inerting: The vessel is sealed and purged several times with an inert gas to remove all oxygen.

  • Hydrogenation: The atmosphere is replaced with hydrogen gas (typically via a balloon or by connecting to a pressurized source). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully purged again with inert gas. The mixture is then filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-aminopyridine derivative, which can be purified further by recrystallization or column chromatography if necessary.

Trustworthiness: This protocol is a standard, self-validating system. The complete consumption of the starting material (visualized by TLC) and the appearance of a new, more polar spot corresponding to the amine product confirms the reaction's progress. The removal of the heterogeneous catalyst by filtration ensures a clean product.

Protocol 2: Synthesis of Fused Heterocycles from Aminopyridylacetonitrile

This protocol outlines a potential subsequent step after the nitro reduction, showcasing the synthetic utility of the resulting aminonitrile.

Objective: To synthesize a fused pyrazolopyridine via intramolecular cyclization.

Materials:

  • 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile (1.0 eq)

  • Hydrazine hydrate (1.5 - 2.0 eq)

  • Ethanol, absolute

  • Reflux condenser

Procedure:

  • A solution of 2-(3-amino-6-methoxypyridin-2-yl)acetonitrile in absolute ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.5 - 2.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for 4-12 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

G cluster_workflow Synthetic Workflow Start This compound Step1 Nitro Group Reduction (Protocol 1) Reagents: H₂, Pd/C Start->Step1 Intermediate 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile Step1->Intermediate Step2 Intramolecular Cyclization (Protocol 2) Reagents: Hydrazine Hydrate Intermediate->Step2 End Fused Pyrazolopyridine Derivative (High-Value Heterocycle) Step2->End

Caption: A potential two-step workflow transforming the target compound into a complex heterocycle.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate whose true value lies in the synergistic interplay of its functional groups. While direct comparative performance data is scarce in the literature, a logical analysis based on the well-documented reactivity of its constituent parts provides a clear picture of its potential.

  • High Reactivity: The acetonitrile moiety is highly activated towards deprotonation, enabling a wide range of C-C bond-forming reactions.

  • Synthetic Handle: The nitro group serves as a robust precursor to the versatile amino group, which is the gateway to a multitude of cyclization strategies.

  • Modulated Ring Electronics: The methoxy group influences the overall electronic character of the pyridine ring, which can be leveraged to control reaction pathways.

For researchers in drug discovery and process development, this compound is not merely a reagent but a sophisticated building block. Its multifunctionality allows for the rapid construction of molecular complexity, making it an invaluable tool for generating libraries of novel fused pyridine heterocycles for biological screening. Future research should focus on quantifying the reaction kinetics of this and related compounds to build a comprehensive database for predictive synthesis.

References

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • ResearchGate. The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile. Available from: [Link]

  • PubMed. New aromatase inhibitors. Synthesis and biological activity of pyridyl-substituted tetralone derivatives. Available from: [Link]

  • Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • PubMed Central. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available from: [Link]

  • Google Patents. Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with. Available from: [Link]

  • University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available from: [Link]

  • PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

  • American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

  • Springer. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Available from: [Link]

  • ResearchGate. Selected N‐substituted 2‐pyridones with biological activity. Available from: [Link]

  • PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • International Union of Crystallography. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]

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A Comparative Guide to the Biological Activity of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents, with its derivatives demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, a unique heterocyclic compound with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. We will delve into the synthesis, screening methodologies, and structure-activity relationships (SAR) of this promising class of molecules, offering field-proven insights for researchers in drug discovery and development.

The this compound Scaffold: A Platform for Diverse Biological Activity

The core structure of this compound presents several key features that make it an attractive starting point for the development of bioactive compounds. The methoxy group, the nitro group, and the acetonitrile moiety on the pyridine ring each offer opportunities for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological targets. The exploration of derivatives of this scaffold is driven by the established therapeutic potential of both pyridine and nitrile-containing compounds. Pyridine rings are present in numerous FDA-approved drugs, and the nitrile group can act as a key pharmacophore or a precursor for other functional groups.

Comparative Anticancer Activity

The search for novel anticancer agents is a primary focus of modern drug discovery. Derivatives of the this compound scaffold are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Method of Evaluation: The MTT Assay for Cytotoxicity

A cornerstone for assessing the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

While specific comparative data for a series of this compound derivatives is still emerging in the public domain, studies on related 2-phenylacrylonitrile derivatives offer valuable insights into potential SAR. For instance, research has shown that substitutions on the phenyl ring of 2-phenylacrylonitrile can significantly impact anticancer activity. It is hypothesized that similar structure-activity relationships will be observed with the this compound scaffold.

  • Hypothetical SAR for Anticancer Activity:

    • Modification of the Acetonitrile Group: Conversion of the nitrile to other functional groups, such as amides or carboxylic acids, may alter the compound's hydrogen bonding capacity and interaction with biological targets.

    • Substitution on the Pyridine Ring: Introducing different substituents in place of the methoxy or nitro groups could modulate the electronic properties and steric hindrance of the molecule, influencing its binding to target proteins.

    • Derivatization of the Methylene Bridge: Functionalization of the methylene carbon connecting the acetonitrile and pyridine moieties could lead to novel interactions with cellular components.

dot graph TD { A[Start: this compound Scaffold] --> B{Chemical Modification}; B --> C[Derivative Library Synthesis]; C --> D{Biological Screening}; D --> E[Anticancer Activity (MTT Assay)]; D --> F[Antimicrobial Activity (Zone of Inhibition)]; D --> G[Anti-inflammatory Activity (e.g., COX Inhibition)]; E --> H[Identify Lead Compounds]; F --> H; G --> H; H --> I[Structure-Activity Relationship (SAR) Analysis]; I --> J[Optimization of Lead Compounds]; J --> K[Preclinical Development]; }

Caption: General workflow for the screening and development of this compound derivatives.

Comparative Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The unique electronic and structural features of nitropyridine derivatives suggest their potential as a novel class of antimicrobials.

Method of Evaluation: The Zone of Inhibition Assay

The Kirby-Bauer test, or zone of inhibition assay, is a widely used qualitative method to screen for the antimicrobial activity of chemical compounds.[1][2][3] This test involves placing a filter paper disc impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the disc.[1][2][3] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4]

Experimental Protocol: Zone of Inhibition Assay

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.

  • Inoculate Agar Plate: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Apply Test Compound: Aseptically place a sterile filter paper disc impregnated with a known concentration of the this compound derivative onto the surface of the agar.

  • Incubation: Incubate the plate at an optimal temperature for the growth of the microorganism (typically 37°C for 18-24 hours).

  • Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disc to the nearest millimeter.

  • Interpretation: Compare the zone diameter to a standard chart to determine the susceptibility of the microorganism to the compound (susceptible, intermediate, or resistant).

Anticipated Structure-Activity Relationships

For antimicrobial activity, the ability of the molecule to penetrate the bacterial cell wall and interact with essential cellular components is crucial.

  • Hypothetical SAR for Antimicrobial Activity:

    • Lipophilicity: Modifications that alter the lipophilicity of the derivatives, such as the addition of alkyl chains or halogen atoms, could enhance their ability to cross the bacterial cell membrane.

    • Electronic Effects: The electron-withdrawing nature of the nitro group may play a role in the compound's mechanism of action. Altering the electronic properties of the pyridine ring through different substitutions could impact this activity.

    • Steric Factors: The size and shape of the derivatives will influence their ability to bind to target enzymes or other macromolecules within the bacterial cell.

Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyridine-containing compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Methods of Evaluation: In Vitro and In Vivo Assays

A common initial in vitro screen for anti-inflammatory activity involves assessing the inhibition of COX-1 and COX-2 enzymes.[5] Further evaluation is often conducted using cell-based assays, such as measuring the production of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Promising compounds are then typically advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Dosing: Administer the test compound or a reference drug (e.g., indomethacin) to a group of rats or mice, typically via oral or intraperitoneal injection. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a small volume of a carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the injected paw at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Potential Structure-Activity Relationships

The anti-inflammatory activity of these derivatives will likely depend on their ability to interact with specific enzymes or receptors involved in the inflammatory cascade.

  • Hypothetical SAR for Anti-inflammatory Activity:

    • COX-2 Selectivity: Modifications that favor binding to the inducible COX-2 enzyme over the constitutive COX-1 enzyme could lead to compounds with a better safety profile, reducing the gastrointestinal side effects associated with non-selective NSAIDs.

    • Hydrogen Bonding and Hydrophobic Interactions: The introduction of functional groups capable of forming hydrogen bonds or engaging in hydrophobic interactions within the active site of target enzymes will be critical for potent activity.

    • Conformational Rigidity: Constraining the conformation of the molecule through the introduction of cyclic structures or bulky groups may enhance its binding affinity and selectivity.

dot graph TD { subgraph "Inflammatory Cascade" A[Inflammatory Stimulus] --> B[Activation of Signaling Pathways (e.g., NF-κB)]; B --> C[Upregulation of Pro-inflammatory Enzymes (e.g., COX-2)]; C --> D[Production of Inflammatory Mediators (e.g., Prostaglandins)]; D --> E[Inflammation]; end subgraph "Potential Intervention by Derivatives" F[this compound Derivatives] --x G(Inhibits); G --> C; end }

Caption: Potential mechanism of anti-inflammatory action of the derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and synthesis of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While this guide has outlined the key screening methodologies and hypothesized structure-activity relationships, the field would greatly benefit from systematic studies that synthesize and evaluate a diverse library of these derivatives. Such research would enable the construction of robust quantitative structure-activity relationship (QSAR) models, guiding the rational design of more potent and selective drug candidates. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising derivatives to accelerate their development into clinically useful therapies.

References

  • Information on the synthesis and biological activity of pyridine derivatives can be found in various medicinal chemistry journals and d
  • Detailed protocols for the MTT assay are widely available from commercial suppliers and in cell biology research articles.
  • The Kirby-Bauer test is a standardized method with protocols available from organizations such as the Clinical and Labor
  • Descriptions of in vivo anti-inflammatory models, such as the carrageenan-induced paw edema test, can be found in pharmacology and toxicology liter
  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]1]

  • Further research is needed to identify specific publications on the biological screening of 2-(6-Methoxy-3-nitropyridin-2-yl)
  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]2]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]3]

  • Information on the anti-inflammatory properties of heterocyclic compounds can be found in various medicinal chemistry public
  • Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]4]

  • Specific data on the structure-activity relationships of this compound derivatives is a key area for future research.
  • Kumar, J. R. (2010). Review of Imidazole Heterocyclic Ring containing Compounds with their Biological Activity. Pharmacophore, 1, 167–177.[7]

  • Further investigation is required to find specific studies detailing the synthesis and screening of the target compound's deriv
  • Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles-a review. Advances in biological research, 5(3), 120-144.
  • Comparative data on the biological performance of this compound derivatives against other alternatives is a critical need for future studies.
  • Doma, M. R., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Taibah University for Science, 12(5), 623-634.[6]

Sources

Benchmarking the synthesis of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, substituted pyridylacetonitriles serve as pivotal intermediates for the synthesis of a diverse array of bioactive molecules. Their structural motifs are found in compounds targeting various physiological pathways. Among these, 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a particularly valuable building block, featuring a highly functionalized pyridine ring amenable to further chemical diversification. The strategic placement of the methoxy, nitro, and cyanomethyl groups allows for a range of subsequent transformations, making its efficient and scalable synthesis a topic of significant interest for researchers and drug development professionals.

This guide provides an in-depth technical comparison of synthetic routes to this compound. We will benchmark the classical and most direct approach—a nucleophilic aromatic substitution (SNAr) using a cyanide salt—against an alternative method employing a pre-formed cyanomethyl anion equivalent. The discussion is grounded in mechanistic principles, supported by detailed experimental protocols and comparative data to inform the selection of the most appropriate method based on laboratory scale, reagent availability, and safety considerations.

Part 1: Synthesis of the Key Precursor: 2-Chloro-6-methoxy-3-nitropyridine

A robust synthesis of the target molecule is predicated on the efficient preparation of its key precursor, 2-chloro-6-methoxy-3-nitropyridine. This intermediate is typically synthesized in a three-step sequence starting from the commercially available 2,6-dichloropyridine.

Experimental Workflow: Precursor Synthesis

cluster_0 Precursor Synthesis Workflow A 2,6-Dichloropyridine B Nitration (HNO₃ / H₂SO₄) A->B Step 1 C 2,6-Dichloro-3-nitropyridine B->C D Selective Methoxylation (NaOMe / Methanol) C->D Step 2 E 2-Chloro-6-methoxy-3-nitropyridine D->E

Caption: Workflow for the synthesis of the key precursor.

Rationale for Experimental Choices

The synthesis begins with the nitration of 2,6-dichloropyridine. The use of a strong acid mixture (sulfuric and nitric acid) is standard for the nitration of deactivated heterocyclic rings.[1] The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen directs the incoming nitro group primarily to the 3-position.

The subsequent step is a selective nucleophilic aromatic substitution. The nitro group at the 3-position strongly activates the adjacent 2- and 6-positions towards nucleophilic attack. By using one equivalent of sodium methoxide at controlled temperatures, one of the chlorine atoms can be selectively displaced. The chlorine at the 2-position is generally more activated by the adjacent nitrogen and the para-nitro group, leading to the desired product.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [1][2]

  • To a flask maintained at 20–25 °C, slowly add 2,6-dichloropyridine (1.0 eq.) to concentrated sulfuric acid (4–5 volumes).

  • Cool the solution and slowly add concentrated nitric acid (3.0 eq.) while keeping the internal temperature below 50 °C.

  • After the addition is complete, heat the reaction mixture to 100–105 °C for 5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 50 °C and carefully pour it into a beaker of ice water.

  • The precipitated product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine as a solid (Typical Yield: 75-85%).

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine [3]

  • Prepare a solution of sodium methoxide by dissolving sodium (1.0 eq.) in anhydrous methanol.

  • To this solution, add 2,6-dichloro-3-nitropyridine (1.0 eq.) portion-wise at room temperature.

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-chloro-6-methoxy-3-nitropyridine (Typical Yield: >90%).

Part 2: Benchmark Synthesis via Direct Cyanation (SNAr)

The benchmark method for synthesizing the target compound is a direct nucleophilic aromatic substitution of the chlorine atom in 2-chloro-6-methoxy-3-nitropyridine with a cyanide salt, such as sodium cyanide (NaCN).

Experimental Workflow: Benchmark Synthesis

cluster_1 Benchmark Synthesis Workflow A 2-Chloro-6-methoxy-3-nitropyridine B Direct Cyanation (NaCN / DMSO) A->B Add NaCN C Reaction Mixture B->C D Aqueous Work-up & Extraction C->D Heat & Stir E Crude Product D->E F Purification (Crystallization/Chromatography) E->F G This compound F->G

Caption: Workflow for the benchmark direct cyanation method.

Mechanistic Rationale: The Addition-Elimination Mechanism

This reaction proceeds via the classical SNAr addition-elimination mechanism.[4] The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement makes the carbon atom at the 2-position (bonded to the chlorine) highly electrophilic.

The reaction is initiated by the nucleophilic attack of the cyanide anion (⁻CN) on this electrophilic carbon. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the final, rapid step, the leaving group (chloride anion, Cl⁻) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product. The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal as it effectively solvates the cation (Na⁺) while leaving the cyanide anion relatively "naked" and highly nucleophilic.

Mechanism Diagram: SNAr of 2-Chloro-6-methoxy-3-nitropyridine

Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.

Detailed Experimental Protocol: Direct Cyanation
  • In a round-bottom flask, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq.) in anhydrous DMSO (5-10 volumes).

  • Add finely powdered sodium cyanide (1.2 eq.). Caution: Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts.

  • Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). (Typical Yield: 80-90%).

Part 3: Alternative Method via Cyanomethyl Anion Addition

An alternative approach involves using acetonitrile itself as the source of the cyanomethyl group. Acetonitrile's α-protons are weakly acidic (pKa ≈ 31 in DMSO) and can be deprotonated by a very strong base to form the cyanomethyl anion (⁻CH₂CN), a potent nucleophile.[5]

Experimental Workflow: Alternative Synthesis

cluster_2 Alternative Synthesis Workflow A Acetonitrile in THF B Deprotonation (e.g., n-BuLi, -78 °C) A->B C Cyanomethyl Anion Solution B->C E Nucleophilic Substitution C->E D 2-Chloro-6-methoxy-3-nitropyridine D->E F Aqueous Quench & Extraction E->F G Crude Product F->G H Purification G->H I Final Product H->I

Caption: Workflow for the alternative cyanomethyl anion addition method.

Rationale and Mechanistic Considerations

This method also follows the SNAr mechanism. The key difference lies in the generation and use of the nucleophile. Instead of a simple cyanide salt, the bulkier and potentially more reactive cyanomethyl anion is used. This can be advantageous in specific contexts but introduces complexities. A very strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate acetonitrile.[6] The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions of the strong base.

While this method avoids the use of highly toxic cyanide salts directly in the main reaction vessel (the anion is generated in situ), it requires handling pyrophoric organolithium reagents, which have their own significant safety hazards. Furthermore, the strong basicity can lead to undesired side reactions if other acidic protons are present in the substrate.

Detailed Experimental Protocol: Cyanomethyl Anion Addition
  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Add anhydrous acetonitrile (1.5 eq.) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the cyanomethyl anion.

  • In a separate flask, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq.) in a minimum amount of anhydrous THF.

  • Add the substrate solution dropwise to the cyanomethyl anion solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. (Typical Yield: 60-75%).

Part 4: Comparative Analysis

ParameterBenchmark Method (Direct Cyanation)Alternative Method (Cyanomethyl Anion)Justification & Expert Insights
Overall Yield High (80-90%)Moderate (60-75%)The direct cyanation is typically more efficient and less prone to side reactions, leading to higher isolated yields.
Reaction Conditions Moderate (50-60 °C)Stringent (Requires -78 °C to RT)The need for cryogenic temperatures and strictly inert conditions for the alternative method adds significant operational complexity.
Reagent Hazards High: Sodium Cyanide (Acutely Toxic)High: n-BuLi (Pyrophoric, Corrosive)Both methods involve highly hazardous materials. The choice depends on available safety infrastructure and handler expertise. Cyanide requires protocols for quenching and disposal, while organolithiums require inert atmosphere techniques.
Scalability ExcellentFair to GoodThe benchmark method is more amenable to large-scale synthesis due to simpler conditions, less stringent temperature control, and avoidance of pyrophoric reagents.
Simplicity & Robustness HighLowThe direct cyanation is a one-pot reaction with a simple workup (precipitation). The alternative requires two steps (anion formation, then substitution) and a more involved workup and purification.
Cost-Effectiveness HighModerateSodium cyanide is an inexpensive bulk chemical. While acetonitrile is also cheap, the cost of strong organometallic bases and anhydrous solvents for the alternative method is higher.

Conclusion and Recommendation

For the synthesis of this compound, the benchmark method of direct nucleophilic aromatic substitution using sodium cyanide in DMSO is demonstrably superior for most research and development applications. It offers higher yields, simpler and more scalable reaction conditions, and greater overall robustness. The primary drawback is the acute toxicity of sodium cyanide, which must be managed with stringent safety protocols.

The alternative method, employing the cyanomethyl anion, serves as a viable, albeit more complex, route. Its main advantage is the avoidance of cyanide salts in the primary reaction setup, which may be desirable in certain laboratory environments. However, this benefit is offset by the requirement for cryogenic temperatures and the handling of pyrophoric and moisture-sensitive organolithium reagents. This route is best reserved for situations where cyanide salts are strictly prohibited or for small-scale exploratory synthesis where the added complexity is manageable.

Ultimately, the choice of synthetic route will depend on the specific capabilities, safety infrastructure, and scale requirements of the laboratory. However, based on efficiency, simplicity, and scalability, the direct cyanation pathway remains the gold standard.

References

  • Yan, F., et al. (2010). Synthesis of 2-Chloro-6-methoxy-3-nitropyridine. Jingxi Huagong, 27(7), 726-728.
  • Downey, C. W., et al. (2020). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. Tetrahedron Letters, 61(9), 151537. [Link]

  • Krutosikova, A., et al. (1974). Furan derivatives. LXI. A new synthesis of furo[2,3-c]pyridines. Collection of Czechoslovak Chemical Communications, 39(7), 1892-1897. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Patel, P. R., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
  • Knorr, R., et al. (1979). Structures and Stereoinversions of β-Shielded α-Li (or K or Cs)-acrylonitriles: A Mechanism with Neighborly Assistance. Chemische Berichte, 112(11), 3490-3505. [Link]

  • Arsenijevic, V., & Hranisavljevic-Jakovljevic, M. (1964). Condensation of acetonitrile with ketones and aldehydes. Bulletin de la Societe Chimique de France, 1, 147-149.
  • Jiangsu Zhongbang Pharmaceutical Co Ltd. (2014). Preparing method of 2,6-dichloro-3-nitropyridine.
  • Zhang, W., et al. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development, 21(10), 1644-1649. [Link]

Sources

A Comparative Guide to the Certificate of Analysis for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Technical Evaluation for Researchers and Drug Development Professionals

As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the quality of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is paramount.[1] A Certificate of Analysis (CoA) provides a critical snapshot of a specific batch's quality, but interpreting this data in the context of experimental suitability requires a deeper understanding. This guide provides a comparative framework for evaluating the quality of this intermediate, contrasting typical analytical results with a hypothetical, lower-purity alternative to highlight key quality attributes.

The core of this analysis rests on verifiable data. All analytical procedures described are grounded in established principles and validated against internationally recognized standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] These guidelines ensure that the methods used to generate the data are reliable, reproducible, and fit for purpose.[6]

Identity and Purity Assessment: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a suite of orthogonal analytical techniques. No single method is sufficient; instead, data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are integrated to build a comprehensive quality profile.

HPLC is a cornerstone technique for quantifying the purity of chemical intermediates.[7] It separates the main compound from any impurities, allowing for precise quantification.[8][9][10] A typical analysis for this compound would utilize a reversed-phase method.

Comparative HPLC Data:

ParameterExemplary Batch (High Purity) Alternative Batch (Lower Purity) Significance
Purity (by Area %) 99.8%97.1%A higher percentage indicates fewer impurities, which is critical for avoiding side reactions in subsequent synthetic steps.
Retention Time (tR) 5.42 min5.41 minConsistency in retention time provides confidence in the compound's identity under specific chromatographic conditions.
Impurity A (tR 3.15 min) 0.08%1.52%This could be a starting material or a side-product. High levels can impact reaction yield and final product purity.
Impurity B (tR 6.89 min) 0.05%0.88%This might be a degradation product or a related compound. Its presence could indicate issues with synthesis or storage.
Unknown Impurities < 0.07%0.50%A higher level of unknown impurities introduces significant risk and uncertainty into the manufacturing process.

The workflow for a robust HPLC-based quality control process is crucial for ensuring batch-to-batch consistency.

NMR_Evaluation cluster_checks Spectral Quality & Identity Verification cluster_purity Purity Assessment start Acquire ¹H NMR Spectrum in DMSO-d₆ check_shifts 1. Verify Chemical Shifts: - OCH₃ (~4.0 ppm) - CH₂CN (~4.3 ppm) - Pyridine-H (~7.2, 8.4 ppm) start->check_shifts check_integration 2. Check Integration Ratios: 3H : 2H : 1H : 1H check_shifts->check_integration check_multiplicity 3. Confirm Multiplicity: - Two singlets (OCH₃, CH₂) - Two doublets (Aryl H) check_integration->check_multiplicity check_solvent 4. Identify Solvent Peaks: - DMSO (~2.50 ppm) - Water (~3.33 ppm) check_multiplicity->check_solvent check_impurities 5. Search for Impurity Peaks: - Integrate any unassigned signals relative to the main compound. check_solvent->check_impurities decision Do all checks match expected structure? check_impurities->decision pass Result: PASS Structure Confirmed High Purity decision->pass Yes fail Result: FAIL Investigate Discrepancies (Impurity, Wrong Structure) decision->fail No

Fig 2. Logic Diagram for NMR Spectral Analysis

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₇N₃O₃), the expected monoisotopic mass is approximately 193.05 g/mol . [11][12] Comparative MS Data (Electrospray Ionization, Positive Mode):

IonExemplary Batch Alternative Batch Significance
[M+H]⁺ m/z 194.0561m/z 194.0563This is the primary ion of interest, confirming the molecular weight of the target compound.
[M+Na]⁺ m/z 216.0380m/z 216.0382A common adduct that further supports the molecular weight.
Impurity Ion Not Detectedm/z 210.0510The presence of unexpected ions indicates impurities that require identification.
Performance in a Downstream Synthetic Application

Ultimately, the true test of a chemical intermediate is its performance in a subsequent reaction. A high-purity starting material should lead to a cleaner reaction profile with higher yields and fewer byproducts.

Consider a standard reduction of the nitro group to an amine, a common transformation for this class of molecules. [13] Hypothetical Reaction: Reduction of this compound to 2-(3-Amino-6-methoxypyridin-2-yl)acetonitrile.

Comparative Performance Data:

ParameterUsing Exemplary Batch Using Alternative Batch Impact on Drug Development
Reaction Yield 92%78%Higher yields reduce manufacturing costs and waste.
Product Purity (by HPLC) 99.1%95.5%High product purity simplifies downstream purification, saving time and resources.
Side Product Formation 0.8%4.1%Fewer side products mean a more robust and predictable chemical process, which is a key requirement for regulatory approval.

The impurities present in the lower-quality batch can interfere with the catalyst, lead to undesired side reactions, or complicate the purification of the final product, all of which have significant negative implications for cost and timelines in a drug development setting. [14]

Conclusion

Evaluating a Certificate of Analysis for a critical intermediate like this compound goes beyond simply checking if the purity value meets a minimum threshold. A thorough assessment involves a holistic review of orthogonal analytical data—HPLC for purity, NMR for structural integrity, and MS for molecular weight confirmation.

As demonstrated, a batch with a seemingly minor drop in purity (99.8% vs. 97.1%) can have a significant negative impact on reaction performance, leading to lower yields and more complex purification challenges. For researchers and drug development professionals, selecting a starting material based on a comprehensive and high-quality CoA is a critical step in ensuring the efficiency, reproducibility, and success of the synthetic process.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. [15]5. Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water. [16]9. Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Parameters:

    • Acquire at least 16 scans.

    • Set spectral width to cover a range from 0 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. [17] * Integrate all signals.

    • Assign peaks based on expected chemical shifts, multiplicities, and integration values.

References

  • Study.com. (n.d.). How to Read NMR Spectra of Organic Compounds. Retrieved from study.com [18]2. KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from knauer.net [8]3. Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from pharmaguideline.com [9]4. ResearchGate. (2023). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from researchgate.net 5. Research and Reviews. (2024). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Retrieved from researchandreviews.com 6. AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from azooptics.com [19]7. JASCO Inc. (n.d.). Principles of High-Performance Liquid Chromatography (HPLC). Retrieved from jascoinc.com [10]8. KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from kpu.pressbooks.pub [20]9. ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from acdlabs.com 10. Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from chemistrysteps.com [21]11. Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from labmanager.com [2]12. ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from propharmagroup.com [3]13. Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from altabrisagroup.com [4]14. U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from fda.gov [5]15. Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from arizona.openrepository.com [6]16. Sigma-Aldrich. (n.d.). 6-Methoxy-3-nitropyridine-2-acetonitrile 97%. Retrieved from sigmaaldrich.com [11]17. PubChem. (n.d.). 6-methoxy-3-nitropyridine-2-acetonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov [12]18. BenchChem. (2025). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Retrieved from benchchem.com [16]19. Gottlich, R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Organic Letters, 12(15), 3532-3535. [22]20. Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from isotope.com [17]21. Guidechem. (n.d.). How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine. Retrieved from guidechem.com [13]22. SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from typeset.io [14]23. X-MOL. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from x-mol.com [1]24. MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from mdpi.com

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a substituted nitropyridine ring and an acetonitrile functional group, necessitates robust analytical methods to ensure its identity, purity, and quality throughout the manufacturing process. The validation of these analytical methods is not merely a regulatory requirement but a scientific necessity to guarantee the reliability and accuracy of experimental data.

This guide provides an in-depth comparison of analytical techniques for the characterization and quantification of this compound. We will delve into the principles of cross-validation, a process of verifying that an analytical method produces consistent and reliable results. A primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), will be compared against a secondary, orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS). This dual-pronged approach ensures a comprehensive understanding of the analyte and provides a higher degree of confidence in the analytical results. Furthermore, we will explore the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy as essential tools for structural elucidation and confirmation.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance Solid
Melting Point 117-122 °C

Potential Impurities:

The synthesis of this compound can introduce various process-related impurities. A plausible synthetic route involves the reaction of a substituted nitropyridine with a cyanide source. For instance, a similar compound, (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, is synthesized from 2-chloro-5-nitropyridine and (4-chlorophenoxy)acetonitrile.[1] Based on this and general knowledge of nitropyridine synthesis, potential impurities could include:

  • Starting materials: Unreacted 2-chloro-6-methoxy-3-nitropyridine or other precursors.

  • Isomers: Positional isomers formed during the nitration of the pyridine ring.

  • By-products: Compounds formed from side reactions, such as hydrolysis of the acetonitrile group to the corresponding carboxylic acid or amide.

  • Degradation products: The nitro group can be susceptible to reduction, and the molecule may degrade under harsh temperature or pH conditions.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the routine quality control of this compound.[2]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Reference standard of this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase (initial composition) to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Cross-Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal separation and detection mechanism to HPLC, making it an excellent choice for cross-validation. It is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[4]

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

Reagents and Materials:

  • Acetonitrile or other suitable volatile solvent (GC grade)

  • Reference standard of this compound

Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 m/z
Injection Mode Split (e.g., 20:1)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent (e.g., 1 mg/mL) and dilute to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Cross-Validation Workflow

The cross-validation process involves analyzing the same sample batch using both the primary (HPLC-UV) and secondary (GC-MS) methods and comparing the results.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Data Comparison & Validation Sample Test Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Compare Compare Results (Purity, Impurity Profile) HPLC->Compare GCMS->Compare Validate Method Validation (Accuracy, Precision, Specificity) Compare->Validate

Caption: Workflow for the cross-validation of analytical methods.

Performance Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of HPLC-UV and GC-MS for the analysis of this compound.

ParameterHPLC-UVGC-MS
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass spectrum.
Linearity (R²) Typically >0.999[2]Typically >0.995
Accuracy (% Recovery) 98-102%[2]90-110% (can be matrix dependent)
Precision (% RSD) < 2%[2]< 10%
Limit of Detection ppm to ppb range[2]ppb to ppt range
Throughput HighModerate
Cost ModerateHigh

Structural Elucidation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The substitution pattern will dictate the splitting patterns (e.g., doublets).

  • Methoxy Protons: A singlet around δ 3.9-4.1 ppm corresponding to the -OCH₃ group.

  • Methylene Protons: A singlet around δ 3.8-4.0 ppm for the -CH₂CN group.

¹³C NMR (100 MHz, CDCl₃):

  • Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Nitrile Carbon: A signal around δ 115-120 ppm for the -C≡N group.

  • Methoxy Carbon: A signal around δ 55-60 ppm for the -OCH₃ carbon.

  • Methylene Carbon: A signal around δ 20-25 ppm for the -CH₂CN carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile) 2240-2260Medium, Sharp[5]
C-H (Aromatic) 3000-3100Medium
C-H (Aliphatic) 2850-3000Medium
C=C, C=N (Aromatic Ring) 1400-1600Medium to Strong
N-O (Nitro group) 1500-1570 (asymmetric)1300-1370 (symmetric)Strong
C-O (Methoxy) 1000-1300Strong

Conclusion

The cross-validation of analytical results for this compound using orthogonal techniques like HPLC-UV and GC-MS is a robust strategy to ensure the quality and consistency of this important pharmaceutical intermediate. While HPLC-UV is well-suited for routine quality control due to its high precision and throughput, GC-MS offers superior specificity for impurity identification and confirmation. Spectroscopic methods such as NMR and FT-IR are indispensable for the definitive structural elucidation of the main component and any isolated impurities. By employing a combination of these analytical tools, researchers and drug development professionals can build a comprehensive and reliable data package to support the development and manufacturing of safe and effective pharmaceuticals.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]

  • FT-IR spectra of the reaction mixture in acetonitrile with increase in time. ResearchGate. Available at: [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. ATSDR. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. ResearchGate. Available at: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Acetonitrile. NIST WebBook. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Available at: [Link]

  • What Chromatograms Can Teach Us About Our Analytes. LCGC International. Available at: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound, grounded in established safety protocols for toxic, nitrile-containing, and nitroaromatic compounds.

Essential Safety & Hazard Information

This compound is a substituted pyridine derivative with a molecular structure that necessitates careful handling due to its toxicological profile. The primary acute hazards associated with this chemical are its toxicity if swallowed and the risk of causing serious eye damage. The presence of the nitrile group and the nitroaromatic moiety are key contributors to its hazardous properties[1].

Quantitative Data Summary:

PropertyValueSource(s)
Chemical Formula C₈H₇N₃O₃[2]
Molecular Weight 193.16 g/mol
GHS Classification Acute Toxicity, Oral (Category 3), Serious Eye Damage (Category 1)
Hazard Statement(s) H301: Toxic if swallowed, H318: Causes serious eye damage
Signal Word Danger
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[3]
Pre-Disposal Considerations and Waste Minimization

Before beginning any experimental work that will generate waste, it is crucial to have a disposal plan in place.

  • Waste Minimization: Whenever feasible, design experiments to use the minimum amount of this compound necessary. This is the most effective way to reduce the volume of hazardous waste generated.

  • Container Selection: Use designated, properly sealed, and clearly labeled hazardous waste containers. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." Also, include the date and the name of the generating researcher or laboratory.

Personal Protective Equipment (PPE)

Given the compound's toxicity and potential for severe eye damage, stringent adherence to PPE protocols is mandatory.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: For handling larger quantities or when there is a risk of aerosolization, a properly fitted respirator with an appropriate cartridge (e.g., P2 type) should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Experimental Protocols: Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the section above.

  • Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite. Do not use combustible materials like paper towels to absorb the chemical.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[5]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents. It should be segregated as a toxic organic waste.[5]

  • Container Management:

    • Solid Waste: Place any solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), into a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and compatible liquid hazardous waste container. Do not overfill containers.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that has secondary containment to prevent the spread of any potential leaks.[6]

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Pre-Disposal Planning cluster_handling Handling & Waste Generation cluster_disposal Disposal Workflow waste_min Waste Minimization container_select Container Selection waste_min->container_select labeling Proper Labeling container_select->labeling ppe Wear Appropriate PPE experiment Experimental Use ppe->experiment waste_gen Waste Generation experiment->waste_gen segregation Waste Segregation waste_gen->segregation container_manage Container Management segregation->container_manage storage Satellite Accumulation Area container_manage->storage pickup EHS Pickup Request storage->pickup

Caption: Disposal Workflow for this compound.

Emergency Procedures

In case of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

References

  • Benchchem. Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
  • ECHA. Nitrobenzene - Registration Dossier.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Methoxyphenyl)acetonitrile.
  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives.
  • Sigma-Aldrich. SAFETY DATA SHEET - Acetonitrile.
  • Sigma-Aldrich. 6-Methoxy-3-nitropyridine-2-acetonitrile 97 111795-99-4.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Methoxyphenylacetonitrile.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubMed. Biodegradation of nitroaromatic compounds.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ResearchGate. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • PubChemLite. 6-methoxy-3-nitropyridine-2-acetonitrile (C8H7N3O3).
  • Sigma-Aldrich. 6-Methoxy-3-nitropyridine-2-acetonitrile 97 111795-99-4.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.